GPR84 antagonist 1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C26H22N4O2 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
3-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-1H-indole |
InChI |
InChI=1S/C26H22N4O2/c1-31-20-11-7-17(8-12-20)25-26(18-9-13-21(32-2)14-10-18)30-29-24(28-25)15-19-16-27-23-6-4-3-5-22(19)23/h3-14,16,27H,15H2,1-2H3 |
InChI 键 |
LMEQXULLLIXQFQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(N=NC(=N2)CC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)OC |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of GPR84 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and characterization of GPR84 antagonist 1, a high-affinity and selective competitive antagonist of the human G protein-coupled receptor 84 (GPR84). This document details the experimental protocols for its synthesis and biological evaluation, presents key quantitative data, and visualizes the relevant signaling pathways and experimental workflows.
GPR84 is a G protein-coupled receptor primarily expressed in immune cells and has been implicated in inflammatory processes. Its activation by medium-chain fatty acids triggers pro-inflammatory signaling pathways, making it a significant target for therapeutic intervention in various inflammatory diseases.[1] The discovery of potent and selective antagonists for GPR84 is a crucial step in validating its role as a therapeutic target and in the development of new anti-inflammatory drugs.
Discovery of this compound
This compound, with the chemical name 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, was identified through a high-throughput screening campaign of over 300,000 drug-like small molecules.[1][2] The initial screening assay measured the compound's ability to inhibit the GPR84 agonist embelin-mediated suppression of forskolin-induced cAMP production in Chinese Hamster Ovary (CHO) cells stably expressing human GPR84.[1] Hits from the primary screen were then subjected to concentration-response studies against embelin and another GPR84 agonist, 6-(octylamino)-2,4(1H,3H)-pyrimidinedione (6-OAU).[1]
Further characterization in an orthogonal [³⁵S]GTPγS binding assay using membranes from Flp-In TREx 293 cells expressing a human GPR84-Gαi2 fusion protein confirmed the antagonistic activity. This rigorous screening and validation process led to the identification of the 1,2,4-triazine-based compound 837, which was subsequently synthesized and confirmed as a high-potency blocker of human GPR84. This molecule is now recognized as this compound.
Synthesis of this compound
The synthesis of this compound (3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole) is achieved through a cyclocondensation reaction.
Experimental Protocol: Synthesis of 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole
-
Reactants:
-
2-(1H-indol-3-yl)acetohydrazide
-
1,2-bis(4-methoxyphenyl)ethane-1,2-dione (anisil)
-
Ammonium acetate
-
Acetic acid
-
-
Procedure:
-
Combine 2-(1H-indol-3-yl)acetohydrazide, 1,2-bis(4-methoxyphenyl)ethane-1,2-dione, and ammonium acetate in a microwave vial.
-
Add acetic acid to the mixture.
-
Subject the suspension to microwave irradiation at 180 °C for 5 minutes.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Partition the residue between water and dichloromethane (DCM).
-
Separate the organic layer, dry it, and concentrate to yield the final product.
-
For a detailed, step-by-step synthesis protocol, please refer to the supplementary information of the primary literature.
Quantitative Data
The antagonistic potency and affinity of this compound have been determined through various in vitro assays. The key quantitative data are summarized in the table below.
| Parameter | Agonist | Assay | Cell Line | Value | Reference |
| pIC₅₀ | 2-HTP | [³⁵S]GTPγS | Flp-In TREx 293 (human GPR84-Gαi2) | 8.9 ± 0.1 | |
| 6-OAU | [³⁵S]GTPγS | Flp-In TREx 293 (human GPR84-Gαi2) | 8.7 ± 0.1 | ||
| DIM | [³⁵S]GTPγS | Flp-In TREx 293 (human GPR84-Gαi2) | 8.8 ± 0.1 | ||
| 2-HTP | cAMP | Flp-In TREx 293 (human GPR84-Gαi2) | 8.5 ± 0.1 | ||
| 6-OAU | cAMP | Flp-In TREx 293 (human GPR84-Gαi2) | 8.3 ± 0.1 | ||
| pA₂ | 2-HTP | [³⁵S]GTPγS | Flp-In TREx 293 (human GPR84-Gαi2) | 9.13 ± 0.07 | |
| Kᵢ (nM) | [³H]Compound 140 | Radioligand Binding | Flp-In TREx 293 (human GPR84-Gαi2) | ~1 |
2-HTP: 2-(Hexylthiol)pyrimidine-4,6-diol; 6-OAU: 6-(octylamino)-2,4(1H,3H)-pyrimidinedione; DIM: 3,3′-diindolylmethane. pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration. pA₂ is the negative logarithm of the antagonist concentration that necessitates a 2-fold increase in the agonist concentration to produce the same response.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
cAMP Inhibition Assay
This assay measures the ability of an antagonist to reverse the inhibition of cAMP production induced by a GPR84 agonist.
-
Cell Line: Flp-In T-REx 293 cells induced to express the human GPR84-Gαi2 fusion protein or CHO-K1 cells stably expressing the receptor.
-
Methodology:
-
Plate 5000 cells per well in a low-volume 384-well plate.
-
Pre-incubate the cells with varying concentrations of this compound for 15 minutes.
-
Add a GPR84 agonist (e.g., embelin, 6-OAU, or 2-HTP) at a concentration that gives 80% of its maximal effect (EC₈₀) along with 1 µM forskolin to stimulate cAMP production.
-
Incubate for a further 30 minutes.
-
Measure the cAMP levels using a homogeneous time-resolved FRET (HTRF)-based detection kit according to the manufacturer's protocol.
-
The antagonist potency is determined by its ability to restore forskolin-stimulated cAMP levels.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα proteins upon receptor activation by an agonist. Antagonists inhibit this agonist-induced binding.
-
Membrane Preparation: Prepare membranes from Flp-In TREx 293 cells induced to express the human GPR84-Gαi2 fusion protein.
-
Methodology:
-
In a 96-well plate, incubate the cell membranes with varying concentrations of this compound and a fixed concentration (EC₈₀) of a GPR84 agonist (e.g., 2-HTP, 6-OAU, or DIM).
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at room temperature for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The antagonist potency is determined by its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding.
-
Signaling Pathways and Experimental Workflows
GPR84 Signaling Pathway
GPR84 is coupled to the pertussis toxin-sensitive Gi/o family of G proteins. Upon activation by an agonist, GPR84 promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. GPR84 antagonists block this signaling cascade by preventing the initial activation of the receptor by agonists.
Caption: GPR84 Signaling Pathway.
Experimental Workflow for Discovery and Characterization of this compound
The workflow for identifying and validating this compound involved a multi-step process, beginning with a large-scale screen and progressing through increasingly specific and rigorous assays.
Caption: Experimental Workflow.
References
- 1. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]
GPR84 Antagonist Target Validation in Immune Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation for GPR84 antagonists in immune cells. GPR84, a G protein-coupled receptor, has emerged as a promising therapeutic target for a range of inflammatory and fibrotic diseases due to its specific expression profile and pro-inflammatory functions. This document details the underlying signaling pathways, experimental protocols for antagonist validation, and quantitative data on compound activity.
Introduction to GPR84 as a Therapeutic Target
G protein-coupled receptor 84 (GPR84) is a member of the rhodopsin-like class A GPCR superfamily.[1] Its expression is predominantly found in immune cells, including neutrophils, monocytes, macrophages, and microglia.[1][2][3] Notably, GPR84 expression is significantly upregulated in response to inflammatory stimuli, suggesting a critical role in amplifying inflammatory responses.[1] The endogenous ligands for GPR84 are believed to be medium-chain fatty acids (MCFAs), although their in vivo concentrations raise questions about their physiological role. The activation of GPR84 is linked to various cellular processes such as chemotaxis, phagocytosis, and the production of pro-inflammatory cytokines, making it an attractive target for therapeutic intervention with antagonists in immune-mediated diseases.
GPR84 Signaling in Immune Cells
GPR84 primarily couples to pertussis toxin-sensitive Gαi/o proteins. This coupling initiates a signaling cascade that modulates the activity of various downstream effectors, ultimately leading to a pro-inflammatory cellular response.
Gαi/o-Mediated Signaling
Upon agonist binding, GPR84 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gαi/o subunit from the Gβγ dimer allows both components to signal independently. The Gβγ subunits can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Furthermore, GPR84 activation has been shown to stimulate several key pro-inflammatory signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways converge on the activation of transcription factors such as NF-κB, which orchestrates the expression of various pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and chemokines.
β-Arrestin Recruitment
In addition to G protein-dependent signaling, agonist-activated GPR84 can also recruit β-arrestin proteins. β-arrestin recruitment is a key mechanism for GPCR desensitization and internalization. However, β-arrestins can also act as signal transducers themselves, initiating a distinct wave of signaling. While the role of β-arrestin in GPR84-mediated immune cell function is still under investigation, it represents an important aspect of receptor pharmacology to consider during drug development, particularly in the context of biased agonism.
GPR84 Signaling Pathway
References
Unveiling the Endogenous Ligands of GPR84: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals focused on the identification and characterization of endogenous ligands for the G protein-coupled receptor 84 (GPR84). GPR84, a receptor primarily expressed in immune cells, has emerged as a significant target in inflammatory and metabolic diseases. Understanding its endogenous ligands is crucial for elucidating its physiological roles and for the development of novel therapeutics.
This document summarizes the current knowledge of GPR84 ligands, details the experimental protocols for their identification, and presents the associated signaling pathways.
Endogenous and Surrogate Ligands of GPR84
GPR84 is activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9 to 14. While these MCFAs are considered potential endogenous ligands, their relatively low potency has spurred the search for other native activators. Several hydroxylated MCFAs have been identified with varying activities. In addition, various synthetic surrogate agonists have been developed and are instrumental in studying the receptor's function.
Quantitative Data on GPR84 Ligands
The following tables summarize the potency of various identified endogenous and surrogate ligands for GPR84, presented as EC50 values (the concentration of a ligand that gives half-maximal response).
Table 1: Potency of Endogenous Medium-Chain Fatty Acid Ligands for GPR84
| Ligand | Assay Type | Cell Line | EC50 (μM) |
| Capric Acid (C10) | cAMP Inhibition | CHO-GPR84 | ~4 |
| Undecanoic Acid (C11) | cAMP Assay | Not Specified | 8 |
| Lauric Acid (C12) | cAMP Assay | Not Specified | 9 |
| 2-Hydroxy Lauric Acid | [35S]GTPγS Binding | Sf9 | 9.9 |
| 3-Hydroxy Lauric Acid | [35S]GTPγS Binding | Sf9 | 13 |
| 2-Hydroxy Capric Acid | [35S]GTPγS Binding | Sf9 | 31 |
| 3-Hydroxy Capric Acid | [35S]GTPγS Binding | Sf9 | 230 |
Table 2: Potency of Surrogate Agonists for GPR84
| Ligand | Assay Type | Cell Line | EC50 (nM) |
| 6-n-Octylaminouracil (6-OAU) | [35S]GTPγS Binding | Sf9 | 512 |
| 6-OAU | PI Assay | HEK293 | 105 |
| Diindolylmethane (DIM) | Not Specified | Not Specified | Allosteric Agonist |
GPR84 Signaling Pathways
Activation of GPR84 by its agonists primarily initiates signaling through the pertussis toxin-sensitive Gi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of G protein activation, GPR84 has been shown to modulate several key signaling cascades, including the Akt, ERK, and NF-κB pathways, which are critically involved in inflammation and cell survival. Furthermore, GPR84 activation can lead to the mobilization of intracellular calcium and the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor internalization.
Caption: GPR84 Signaling Pathway
Experimental Workflow for Ligand Identification
The identification of novel endogenous ligands for GPR84 typically follows a multi-step workflow, beginning with high-throughput screening of compound libraries and progressing through a series of increasingly specific validation assays.
GPR84 Receptor Expression Profile in Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is a medium-chain fatty acid receptor that has emerged as a significant player in inflammatory and metabolic processes. Primarily expressed in immune cells, its role in modulating immune responses has drawn considerable attention in the context of various diseases. This technical guide provides a comprehensive overview of the GPR84 receptor's expression profile in human tissues, details the experimental protocols for its study, and illustrates its key signaling pathways.
GPR84 Expression in Human Tissues
GPR84 expression is most prominent in tissues rich in immune cells. Both RNA and protein evidence confirm its high expression in hematopoietic tissues.
RNA Expression Data
Transcriptomic data from sources such as the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project indicate that GPR84 mRNA is detected in a wide range of tissues, with the highest levels observed in the bone marrow, spleen, and lymph nodes.[1][2]
| Tissue | Normalized TPM (GTEx & HPA) | Expression Level |
| Bone Marrow | High | High |
| Spleen | High | High |
| Lymph Node | High | High |
| Appendix | High | High |
| Lung | Medium | Medium |
| Adipose Tissue | Medium | Medium |
| Liver | Low | Low |
| Brain | Low | Low |
| Skeletal Muscle | Low | Low |
| Heart | Low | Low |
| Kidney | Low | Low |
| Intestine | Low | Low |
Table 1: Summary of GPR84 mRNA expression in various human tissues. TPM (Transcripts Per Million) values are a normalized measure of gene expression.
Protein Expression Data
Immunohistochemical studies have confirmed the presence of GPR84 protein in various tissues, consistent with the RNA expression data. The Human Protein Atlas provides a detailed annotation of GPR84 protein expression.[1][3]
| Tissue | Protein Expression Level | Cellular Localization |
| Bone Marrow | High | Cytoplasmic expression in immune cells |
| Appendix | High | Cytoplasmic expression in immune cells |
| Lymph Node | Medium | Detected at the plasma membrane of cells[4] |
| Spleen | Medium | Cytoplasmic expression in immune cells |
| Adipose Tissue | Detected | Expression is enhanced by inflammatory changes |
| Liver | Low | Upregulated in response to immune-mediated injury |
| Brain | Low | Expressed in microglia |
| Small Intestine | Low | Detected |
Table 2: Summary of GPR84 protein expression in key human tissues.
GPR84 Signaling Pathways
GPR84 is a Gαi/o-coupled receptor. Its activation by endogenous ligands, such as medium-chain fatty acids (e.g., capric, undecanoic, and lauric acids), or synthetic agonists like 6-n-octylaminouracil (6-OAU), initiates a cascade of intracellular events.
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR84 activation can stimulate other downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, and promote the nuclear translocation of NF-κB, a key transcription factor in inflammatory responses. Activation can also lead to the release of intracellular calcium.
Experimental Protocols
Accurate assessment of GPR84 expression requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for key experiments.
Quantitative Real-Time PCR (qRT-PCR) for GPR84 mRNA Quantification
This protocol is designed for the quantitative analysis of GPR84 mRNA expression in tissue samples.
1. RNA Extraction:
-
Homogenize fresh or frozen tissue samples (50-100 mg) in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
Follow the manufacturer's instructions for reaction setup and thermal cycling conditions.
3. qRT-PCR:
-
Prepare the reaction mixture containing cDNA template, forward and reverse primers for GPR84, and a suitable SYBR Green or TaqMan master mix.
-
Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Analyze the data using the ΔΔCt method to determine the relative expression of GPR84 mRNA.
Western Blotting for GPR84 Protein Detection
This protocol outlines the steps for detecting GPR84 protein in tissue lysates.
1. Protein Extraction:
-
Homogenize tissue samples in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GPR84 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal on an imaging system.
-
Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
Immunohistochemistry (IHC) for GPR84 Localization
This protocol is for the visualization of GPR84 protein expression and localization within tissue sections.
1. Tissue Preparation:
-
Fix fresh tissue in 4% paraformaldehyde, embed in paraffin, and cut into thin sections (4-5 µm).
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling the sections in a citrate buffer (pH 6.0) for 10-20 minutes.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with a primary antibody against GPR84 overnight at 4°C.
-
Wash with a buffer solution (e.g., PBS).
-
Incubate with a biotinylated secondary antibody.
-
Wash, and then incubate with an avidin-biotin-enzyme complex.
-
Develop the color using a suitable chromogen (e.g., DAB or AEC).
-
Counterstain with hematoxylin to visualize cell nuclei.
4. Imaging:
-
Dehydrate the sections, clear, and mount with a coverslip.
-
Examine the slides under a light microscope and capture images.
Conclusion
GPR84 is a key receptor in the immune system with a distinct expression profile, primarily in hematopoietic cells and tissues. Its role in inflammation and metabolism makes it an attractive target for drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to further investigate the function and therapeutic potential of GPR84.
References
- 1. Tissue expression of GPR84 - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. The Role of G-Protein Receptor 84 in Experimental Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR84 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. in.7tmantibodies.com [in.7tmantibodies.com]
The Structure-Activity Relationship of a Novel 1,2,4-Triazine GPR84 Antagonist: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
G-protein coupled receptor 84 (GPR84) has emerged as a promising, yet challenging, therapeutic target for a variety of inflammatory and fibrotic diseases. As a Gi/o-coupled receptor activated by medium-chain fatty acids, its upregulation in pro-inflammatory conditions has spurred the development of antagonists to modulate its activity. This technical guide provides a detailed exploration of the structure-activity relationship (SAR) of a potent and selective 1,2,4-triazine based GPR84 antagonist, compound 1 (3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole), a significant scaffold in the pursuit of novel GPR84-targeted therapeutics.[1][2][3]
Core Structure and Pharmacophore
The foundational structure of antagonist 1 consists of a central 1,2,4-triazine ring, substituted at the 3, 5, and 6 positions. The initial hit, identified through high-throughput screening, demonstrated high affinity and selectivity as a competitive antagonist of human GPR84.[4][5] Extensive SAR studies have since been conducted to optimize its potency, selectivity, and pharmacokinetic profile.
Structure-Activity Relationship Analysis
The SAR of the 1,2,4-triazine series can be systematically understood by examining modifications at three key positions of the core scaffold: the 5- and 6-positions of the triazine ring, the linker at the 3-position, and the indole moiety.
Modifications at the 5- and 6-Positions of the Triazine Ring
The nature of the substituents at the 5- and 6-positions of the 1,2,4-triazine core plays a critical role in the antagonist's potency. The initial lead compound featured two 4-methoxyphenyl groups at these positions.
| Compound | R1 (Position 5) | R2 (Position 6) | pA2 | IC50 (nM) |
| 1 | 4-methoxyphenyl | 4-methoxyphenyl | 8.3 | 8.3 |
| 2 | Phenyl | Phenyl | 9.13 | - |
| 3 | 4-fluorophenyl | 4-fluorophenyl | 8.5 | - |
| 4 | 4-chlorophenyl | 4-chlorophenyl | 8.6 | - |
| 5 | 4-(trifluoromethyl)phenyl | 4-(trifluoromethyl)phenyl | 8.1 | - |
| 6 | Thiophen-2-yl | Thiophen-2-yl | 7.8 | - |
Data compiled from Jenkins et al., 2021 and Jamieson et al., 2022.
As illustrated in the table, substitution of the 4-methoxyphenyl groups with unsubstituted phenyl rings (compound 2 ) led to a significant increase in potency. The introduction of small electron-withdrawing groups, such as fluoro (compound 3 ) and chloro (compound 4 ) at the para position of the phenyl rings, was well-tolerated and maintained high affinity. However, bulkier electron-withdrawing groups like trifluoromethyl (compound 5 ) resulted in a slight decrease in potency. Replacement of the phenyl rings with heterocyclic systems like thiophene (compound 6 ) was detrimental to the activity.
Modifications of the Indole Moiety
The 1H-indole group, connected to the triazine core via a methylene linker at the 3-position, is another crucial element for high-affinity binding.
| Compound | Indole Modification | pA2 |
| 1 | 1H-indole | 8.3 |
| 7 | 5-fluoro-1H-indole | 8.4 |
| 8 | 5-methoxy-1H-indole | 8.2 |
| 9 | N-methyl-indole | 7.9 |
| 10 | Benzimidazole | 7.5 |
Data compiled from Jamieson et al., 2022.
Modifications to the indole ring have shown that substitutions at the 5-position with small, electron-withdrawing or -donating groups (compounds 7 and 8 ) are generally well-tolerated. However, N-methylation of the indole (compound 9 ) led to a reduction in potency, suggesting the potential involvement of the indole N-H in a hydrogen bond interaction within the receptor binding pocket. Replacing the indole with other bicyclic heteroaromatic systems like benzimidazole (compound 10 ) also resulted in a significant loss of activity.
Experimental Protocols
The characterization of the 1,2,4-triazine GPR84 antagonists was primarily conducted using [35S]GTPγS binding assays and cAMP functional assays in Chinese Hamster Ovary (CHO) cells stably expressing human GPR84.
[35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist. Antagonists are characterized by their ability to inhibit agonist-stimulated [35S]GTPγS binding.
Methodology:
-
Membrane Preparation: CHO cells stably expressing human GPR84 are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in an assay buffer.
-
Assay Reaction: Membranes are incubated in a 96-well plate with the GPR84 agonist (e.g., embelin or 6-OAU at a concentration equivalent to its EC80), varying concentrations of the antagonist, and GDP.
-
Initiation of Binding: The binding reaction is initiated by the addition of [35S]GTPγS.
-
Incubation: The reaction mixture is incubated for 60 minutes at 30°C.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 values for the antagonists are determined by non-linear regression analysis of the concentration-response curves. The pA2 values, representing the negative logarithm of the antagonist's equilibrium dissociation constant, are calculated using the Schild equation.
cAMP Functional Assay
This assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP). Since GPR84 is a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Antagonists are evaluated for their ability to reverse this agonist-induced decrease.
Methodology:
-
Cell Culture: CHO cells expressing human GPR84 are seeded in 96-well plates and grown to confluency.
-
cAMP Stimulation: Intracellular cAMP levels are stimulated by treating the cells with forskolin, a direct activator of adenylyl cyclase.
-
Antagonist and Agonist Addition: Cells are pre-incubated with varying concentrations of the antagonist, followed by the addition of a GPR84 agonist (e.g., 6-OAU).
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP detection kit, often based on competitive immunoassay principles (e.g., HTRF or AlphaScreen).
-
Data Analysis: The ability of the antagonist to block the agonist-induced inhibition of forskolin-stimulated cAMP production is quantified, and IC50 values are determined.
Visualizing the SAR Workflow and GPR84 Signaling
To better understand the process of SAR studies and the biological context of GPR84 antagonism, the following diagrams are provided.
References
- 1. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
GPR84: A Pivotal Regulator at the Crossroads of Metabolic and Fibrotic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target implicated in a spectrum of metabolic and fibrotic diseases. Primarily activated by medium-chain fatty acids (MCFAs), this receptor is predominantly expressed on immune cells, where it plays a critical role in modulating inflammatory responses. Its expression is significantly upregulated under inflammatory conditions, linking lipid metabolism to immune function and the pathogenesis of chronic diseases. This technical guide provides a comprehensive overview of the current understanding of GPR84's function, focusing on its signaling pathways, role in various disease models, and the experimental methodologies employed in its study. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and drug development efforts in this promising area.
Introduction
G protein-coupled receptor 84 (GPR84) is a class A G protein-coupled receptor (GPCR) that has garnered significant attention for its involvement in inflammatory, metabolic, and fibrotic conditions.[1] Initially identified as an orphan receptor, it was later deorphanized as a receptor for medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[2] GPR84 is highly expressed in immune cells, including macrophages, neutrophils, and monocytes, as well as in tissues such as adipose tissue, liver, lungs, and bone marrow.[3][4] Its expression is induced by pro-inflammatory stimuli like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α), positioning it as a key sensor and amplifier of inflammatory signals.[5]
The role of GPR84 in disease is complex and appears to be context-dependent. While some studies suggest a pro-inflammatory and pro-fibrotic role, others indicate a protective function in certain metabolic contexts. This guide aims to dissect these multifaceted roles by presenting a detailed analysis of the available scientific literature.
GPR84 Signaling Pathways
GPR84 primarily couples to the pertussis toxin-sensitive Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of GPR84 also triggers intracellular calcium mobilization. Downstream of these initial events, GPR84 activation has been shown to stimulate several key signaling cascades, including the PI3K-Akt and MAP kinase (ERK) pathways, which are crucial for regulating cellular functions like cytokine production, cell migration, and survival. Furthermore, GPR84 activation can lead to the nuclear translocation of the p65 subunit of NF-κB, a master regulator of inflammation.
Figure 1: GPR84 Signaling Cascade.
Role of GPR84 in Metabolic Diseases
The function of GPR84 in metabolic diseases is multifaceted, with studies pointing to both detrimental and protective roles depending on the specific context and tissue.
Non-Alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH)
GPR84 expression is upregulated in the livers of patients with NAFLD, and its levels correlate with the severity of inflammation and fibrosis. In high-fat diet (HFD)-fed mouse models, GPR84 deficiency has been shown to accelerate the progression from simple steatosis to NASH, characterized by increased hepatic inflammation and fibrosis. This suggests a protective role for GPR84 in suppressing lipotoxicity-induced macrophage overactivation. Conversely, other studies using different NASH models have demonstrated that pharmacological inhibition of GPR84 ameliorates inflammation and fibrosis, suggesting a pro-inflammatory role. The fatty acid mimetic PBI-4547, which acts as a GPR84 antagonist, improved metabolic dysregulation and reduced hepatic steatosis in a diet-induced obesity mouse model.
Adipose Tissue and Glucose Homeostasis
GPR84 is expressed in adipose tissue, and its expression is increased in the fat pads of mice on a high-fat diet. Studies on GPR84 knockout mice have yielded conflicting results regarding its role in glucose metabolism. Some studies show that GPR84 deletion does not affect body weight or glucose tolerance. However, another study reported that GPR84-deficient mice on a high-fat diet exhibit lipid metabolic dysfunction. More recently, GPR84 has been shown to be highly expressed in brown adipose tissue (BAT), where its activation promotes thermogenic gene expression and increases oxygen consumption, suggesting a role in enhancing BAT activity and ameliorating metabolic disorders.
Role of GPR84 in Fibrotic Diseases
A growing body of evidence implicates GPR84 as a pro-fibrotic mediator in various organs.
Liver Fibrosis
As mentioned in the context of NASH, GPR84 expression correlates with the degree of liver fibrosis in patients. Pharmacological antagonism of GPR84 has been shown to reduce macrophage accumulation and ameliorate fibrosis in several mouse models of NASH. However, studies on GPR84-deficient mice under HFD conditions suggest that endogenous GPR84 signaling protects against the progression of hepatic fibrosis. These seemingly contradictory findings highlight the complexity of GPR84 signaling and may be influenced by the specific disease model and the nature of the ligands (endogenous vs. synthetic).
Kidney Fibrosis
In models of kidney fibrosis, including unilateral ureteral obstruction and adenine-induced nephropathy, GPR84 has been identified as a deleterious factor. GPR84 knockout mice exhibit significantly reduced interstitial fibrosis in these models. The dual GPR40 agonist/GPR84 antagonist PBI-4050 has demonstrated anti-fibrotic activity in various kidney injury models.
Pulmonary Fibrosis
GPR84 is upregulated in the lungs of rats with heart failure-induced lung fibrosis. GPR84 inhibitors are currently in clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF), suggesting its role as a pro-fibrotic mediator in the lungs. The GPR84 antagonist GLPG1205 is undergoing a phase II clinical study for IPF.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on GPR84.
Table 1: GPR84 Expression in Disease Models
| Disease Model | Tissue | Species | Change in GPR84 Expression | Reference |
| Endotoxemia (LPS-induced) | Various | Mouse | Increased | |
| Hyperglycemia/Diabetes | Adipose tissue, bone marrow, brain, kidney, lung | Mouse | Increased | |
| Hypercholesterolemia | Various | Mouse | Increased | |
| High-Fat Diet | Adipose Tissue | Mouse | Increased | |
| NAFLD/NASH | Liver | Human, Mouse | Increased | |
| Kidney Fibrosis (Adenine-induced) | Kidney | Mouse | Increased | |
| Lung Fibrosis (Heart Failure-induced) | Lung | Rat | Increased |
Table 2: Effects of GPR84 Modulation on Inflammatory and Fibrotic Markers
| Disease Model | Intervention | Key Findings | Reference |
| Macrophage Culture (LPS-stimulated) | GPR84 agonist (6-OAU) | Increased TNFα, IL-6, IL-12B, CCL2, CCL5, CXCL1 expression | |
| NAFLD/NASH (Diet-induced) | GPR84 knockout | Increased hepatic TNFα, Col1a1, Tgfb1, Acta2 expression | |
| NAFLD/NASH (Diet-induced) | GPR84 antagonist | Reduced hepatic inflammation and fibrosis markers (Tnfα, Tgfβ, Acta2, Col1a1) | |
| Kidney Fibrosis (Adenine-induced) | GPR84 knockout | Reduced interstitial fibrosis by half | |
| Liver Injury (Con A-induced) | GPR84 knockout | Reduced serum ALT and AST, decreased MCP-1 and TNF-α expression |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for studying GPR84 function.
Animal Models
-
Diet-Induced NASH Model: Wild-type and Gpr84-/- mice are fed a high-fat diet (HFD), a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD), or a methionine-choline deficient (MCD) diet for several weeks to induce NASH. Liver tissue is then harvested for histological analysis (H&E, Sirius Red staining), gene expression analysis (qRT-PCR for inflammatory and fibrotic markers), and protein analysis (Western blotting).
-
Adenine-Induced Kidney Fibrosis Model: Mice are fed a diet containing adenine (e.g., 0.2% w/w) for several weeks to induce chronic kidney disease and fibrosis. Kidney tissue is collected for histological assessment of interstitial fibrosis and expression analysis of fibrotic markers.
-
Unilateral Ureteral Obstruction (UUO) Model: One ureter is surgically ligated to induce obstructive nephropathy and fibrosis in the affected kidney. This model allows for the study of rapid fibrotic processes.
Figure 2: Workflow for studying GPR84 in a diet-induced NASH model.
In Vitro Assays
-
Macrophage Activation Assay: Bone marrow-derived macrophages (BMDMs) or macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS in the presence or absence of GPR84 agonists (e.g., 6-OAU) or antagonists. Supernatants are collected to measure cytokine secretion (ELISA), and cell lysates are used for gene expression analysis (qRT-PCR) and Western blotting to assess signaling pathway activation (e.g., phosphorylation of Akt, ERK).
-
cAMP Inhibition Assay: HEK293 cells stably expressing GPR84 are treated with forskolin to stimulate cAMP production. The ability of GPR84 agonists to inhibit forskolin-induced cAMP accumulation is then measured, typically using a competitive immunoassay.
-
Calcium Mobilization Assay: GPR84-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in intracellular calcium concentration are monitored using a fluorescence plate reader upon addition of GPR84 agonists.
Conclusion and Future Directions
GPR84 stands out as a critical regulator at the interface of metabolism and inflammation, with significant implications for the development and progression of fibrotic diseases. Its role as a sensor for MCFAs provides a direct link between lipid metabolism and immune cell function. While the pro-inflammatory and pro-fibrotic functions of GPR84 are increasingly recognized, particularly in the context of pharmacological antagonism, the seemingly protective roles observed in some genetic knockout models warrant further investigation.
Future research should focus on:
-
Identifying additional endogenous ligands to better understand the physiological regulation of GPR84.
-
Elucidating the cell-type-specific functions of GPR84 using conditional knockout mice.
-
Investigating the downstream signaling pathways in greater detail to understand the mechanisms behind its diverse biological effects.
-
Resolving the crystal structure of GPR84 to facilitate the design of more specific and potent modulators.
The development of selective GPR84 antagonists represents a promising therapeutic strategy for a range of inflammatory and fibrotic conditions. As clinical trials progress, a deeper understanding of GPR84 biology will be essential to fully realize its therapeutic potential.
References
- 1. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolite G-Protein Coupled Receptors in Cardio-Metabolic Diseases [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preliminary Toxicity Screening of GPR84 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a comprehensive strategy for the initial toxicological assessment of "GPR84 antagonist 1," a novel, high-affinity, and selective competitive antagonist of the human G protein-coupled receptor 84 (GPR84).[1] Given the pro-inflammatory role of GPR84, its antagonists are being investigated for therapeutic potential in various inflammatory and fibrotic diseases.[2][3][4][5] This document provides a framework for the essential in vitro and in vivo studies required to establish a preliminary safety profile, a critical step in the early-stage drug development process.
The GPR84 receptor is predominantly expressed in immune cells such as macrophages, neutrophils, and microglia. Its activation by medium-chain fatty acids triggers intracellular signaling cascades, primarily through Gi/o proteins, leading to the modulation of inflammatory responses. Antagonizing this receptor, therefore, presents a promising therapeutic avenue. The following sections detail the experimental protocols and data presentation formats necessary for a robust preliminary toxicity screening of a GPR84 antagonist.
Data Presentation: Summarized Toxicity Profile
Effective data summary is crucial for the clear interpretation and comparison of toxicological results. The following tables are presented as templates for organizing the quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) | Max. % Inhibition |
| HepG2 (Human Liver) | MTT | 24 | Data | Data |
| HEK293 (Human Kidney) | MTT | 24 | Data | Data |
| THP-1 (Human Monocyte) | MTT | 24 | Data | Data |
| Additional Cell Lines | MTT | 24 | Data | Data |
Table 2: In Vitro Metabolic Stability of this compound
| Species | Test System | Incubation Time (min) | % Parent Compound Remaining (at final time point) | Half-life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |
| Human | Liver Microsomes | 0, 5, 15, 30, 45, 60 | Data | Data | Data |
| Rat | Liver Microsomes | 0, 5, 15, 30, 45, 60 | Data | Data | Data |
| Mouse | Liver Microsomes | 0, 5, 15, 30, 45, 60 | Data | Data | Data |
Table 3: Preliminary In Vivo Rodent Toxicity Study Summary (e.g., 14-Day Repeated Dose)
| Species/Strain | Dose Level (mg/kg/day) | Route of Administration | Key Clinical Observations | Changes in Body Weight (%) | Key Necropsy Findings |
| Sprague-Dawley Rat | Vehicle Control | Oral Gavage | No abnormalities | Data | No abnormalities |
| Low Dose | Oral Gavage | Data | Data | Data | |
| Mid Dose | Oral Gavage | Data | Data | Data | |
| High Dose | Oral Gavage | Data | Data | Data |
Experimental Protocols
Detailed and standardized methodologies are fundamental to the reproducibility and reliability of toxicity screening. The following protocols are adapted from established methods.
In Vitro Cytotoxicity: MTT Assay
This assay assesses the effect of this compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Methodology:
-
Cell Plating: Seed cells (e.g., HepG2, HEK293, THP-1) in a 96-well plate at a predetermined optimal density and incubate overnight in a humidified atmosphere (e.g., 37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours under the same conditions.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of over 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450 (CYP) enzymes, providing an estimate of its metabolic clearance.
Principle: The test compound is incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured by LC-MS/MS to determine its metabolic stability.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, mouse) in a phosphate buffer (pH 7.4). Prepare a stock solution of the NADPH regenerating system.
-
Incubation Setup: In a 96-well plate, add the microsomal solution and this compound (at a final concentration of, for example, 1 µM). Pre-incubate the plate at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.
-
Time Points: Terminate the reaction at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) by adding a stopping solution, typically cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of this compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression provides the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ).
Preliminary In Vivo Rodent Toxicity Study
A short-term, repeated-dose study in rodents provides initial information on potential target organs of toxicity, the no-observed-adverse-effect-level (NOAEL), and helps in dose selection for longer-term studies.
Principle: The test substance is administered daily to several groups of rodents at different dose levels for a defined period (e.g., 14 or 28 days). Animals are monitored for signs of toxicity, and at the end of the study, a comprehensive pathological examination is performed.
Methodology:
-
Animal Selection and Acclimatization: Use a standard rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females per group (e.g., 5-10 per sex per group). Allow for an acclimatization period of at least 5 days.
-
Dose Formulation and Administration: Prepare stable formulations of this compound in a suitable vehicle. Administer the compound daily, typically via oral gavage, at a minimum of three dose levels plus a vehicle control group.
-
Clinical Observations: Conduct and record clinical observations at least once daily, noting any changes in skin, fur, eyes, behavior, and signs of illness.
-
Body Weight and Food Consumption: Measure body weight prior to the study and at least weekly thereafter. Measure food consumption weekly.
-
Clinical Pathology: At termination, collect blood samples for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full gross necropsy on all animals. Preserve selected organs and tissues for microscopic examination. Histopathological analysis should be conducted on all tissues from the control and high-dose groups, and on any tissues with gross lesions from all groups.
-
Data Analysis: Analyze all data for dose-related effects. Determine the NOAEL, which is the highest dose level that does not produce any significant adverse effects.
Mandatory Visualizations
Diagrams are provided to illustrate key biological and experimental processes related to the screening of this compound.
Figure 1: GPR84 Signaling Pathway and Point of Antagonism.
Figure 2: Experimental Workflow for the MTT Cytotoxicity Assay.
Figure 3: Workflow for the Liver Microsome Metabolic Stability Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liminal BioSciences - Selective GPR84 Antagonist [liminalbiosciences.com]
- 3. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]
- 5. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
GPR84 Antagonism: A Deep Dive into its Effects on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) has emerged as a significant player in the inflammatory cascade, predominantly expressed on immune cells such as macrophages, neutrophils, and microglia. Its activation by endogenous medium-chain fatty acids triggers a pro-inflammatory response, making it a compelling target for therapeutic intervention in a host of inflammatory diseases. This technical guide delves into the core of GPR84's role in cytokine production and the modulatory effects of its antagonists, providing a comprehensive resource for researchers and drug development professionals. Activation of GPR84 is known to enhance the expression of several pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Interleukin-12B (IL-12B).[1][2][3][4] Consequently, antagonists of this receptor are being actively investigated for their potential to ameliorate inflammatory conditions.
GPR84 Signaling and Cytokine Regulation
GPR84 is a Gαi-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This event initiates a downstream signaling cascade that includes the activation of pathways such as ERK/MAPK, which are pivotal in regulating the expression of various pro-inflammatory genes. The antagonism of GPR84 disrupts this signaling cascade, thereby mitigating the production of inflammatory cytokines.
Below is a diagram illustrating the proposed signaling pathway of GPR84 leading to cytokine production and the point of intervention for GPR84 antagonists.
Quantitative Effects of GPR84 Antagonists on Cytokine Production
The inhibitory effects of GPR84 antagonists on cytokine production have been demonstrated in various in vitro and in vivo models. While specific quantitative data remains dispersed across scientific literature, this section aims to consolidate available information into a clear, tabular format for comparative analysis. The following tables summarize the observed effects of prominent GPR84 antagonists on the production of key pro-inflammatory cytokines.
Table 1: Effect of a Selective GPR84 Antagonist on Agonist-Induced Cytokine mRNA Expression in Macrophages
| Cytokine | Agonist (6-OAU) Induced Expression | Agonist + GPR84 Antagonist |
| TNFα | Enhanced | Reduced |
| IL-6 | Enhanced | Reduced |
| IL-12B | Enhanced | Reduced |
| CCL2 | Enhanced | Reduced |
| CCL5 | Enhanced | Reduced |
| CXCL1 | Enhanced | Reduced |
| Data derived from graphical representations in "Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages". The term "Enhanced" indicates an increase in mRNA expression upon agonist stimulation, while "Reduced" indicates a decrease in the presence of the antagonist.[2] |
Table 2: Investigated GPR84 Antagonists and their General Effects on Pro-inflammatory Markers
| Antagonist | Target Cytokines/Markers | General Effect | Key References |
| GLPG1205 | Neutrophil infiltration, general inflammatory markers | Reduction in inflammatory cell influx and markers in disease models. | |
| PBI-4050 | IL-6, IL-8, Pro-fibrotic markers | Reduction in pro-inflammatory and pro-fibrotic cytokine expression. |
Note: Specific IC50 values for cytokine inhibition by these antagonists are not consistently reported in the public domain and represent a key area for further investigation.
Experimental Protocols
To facilitate reproducible research in this area, this section provides detailed methodologies for key experiments cited in the literature.
In Vitro Macrophage Culture and Stimulation
Objective: To assess the effect of a GPR84 antagonist on cytokine production in cultured macrophages.
Protocol:
-
Cell Culture:
-
Culture murine bone marrow-derived macrophages (BMDMs) or a human monocyte-like cell line (e.g., THP-1) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
-
Pre-treatment with Antagonist:
-
Plate the differentiated macrophages in 24-well plates at a density of 5 x 10^5 cells/well.
-
Pre-incubate the cells with the GPR84 antagonist (e.g., GLPG1205) at various concentrations (e.g., 0.1, 1, 10 µM) for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with a GPR84 agonist (e.g., 6-n-octylaminouracil, 6-OAU) at a final concentration of 1 µM in the continued presence of the antagonist.
-
Alternatively, for a more robust inflammatory response, co-stimulate with lipopolysaccharide (LPS) (100 ng/mL).
-
-
Sample Collection:
-
After a 24-hour incubation period, collect the cell culture supernatants for cytokine analysis.
-
Lyse the cells to extract total RNA for gene expression analysis.
-
Cytokine Quantification by ELISA
Objective: To quantify the concentration of specific cytokines in cell culture supernatants.
Protocol:
-
Plate Coating:
-
Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNFα) overnight at 4°C.
-
-
Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Add diluted cell culture supernatants and a standard curve of the recombinant cytokine to the wells and incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine of interest. Incubate for 1-2 hours.
-
-
Signal Development:
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
-
Measurement:
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Gene Expression Analysis by RT-qPCR
Objective: To measure the mRNA expression levels of cytokine genes.
Protocol:
-
RNA Extraction:
-
Extract total RNA from the cell lysates using a commercial RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a qPCR machine, specific primers for the target cytokine genes (e.g., Tnf, Il6), and a housekeeping gene (e.g., Gapdh) for normalization.
-
Use a SYBR Green-based detection method.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for investigating the effects of a GPR84 antagonist on cytokine production.
Conclusion
The antagonism of GPR84 presents a promising strategy for the development of novel anti-inflammatory therapeutics. By inhibiting the GPR84 signaling pathway, these antagonists can effectively reduce the production of key pro-inflammatory cytokines. This technical guide provides a foundational understanding of the mechanisms involved, summarizes the available data on the effects of GPR84 antagonists, and offers detailed experimental protocols to aid in further research. The continued investigation into the quantitative effects and specific molecular interactions of GPR84 antagonists will be crucial for advancing these promising compounds toward clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
GPR84: A Promising Therapeutic Target for Inflammatory Bowel Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a growing global prevalence. The pathogenesis of IBD is complex, involving genetic predisposition, environmental factors, and an aberrant immune response. Current therapeutic strategies, while effective for many patients, are not universally successful and can be associated with significant side effects, highlighting the urgent need for novel therapeutic targets. G protein-coupled receptor 84 (GPR84) has emerged as a compelling candidate in this landscape.
GPR84 is a Gi/o-coupled receptor primarily expressed on immune cells, including macrophages, neutrophils, and microglia.[1][2][3] Its expression is significantly upregulated in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and TNF-α.[1][4] Notably, GPR84 expression is elevated in the colonic tissues and blood of IBD patients, correlating with disease activity. Preclinical studies have demonstrated that activation of GPR84 potentiates inflammatory responses, while its inhibition ameliorates experimental colitis. This guide provides a comprehensive overview of the rationale for targeting GPR84 in IBD, detailed experimental protocols for its investigation, and a summary of key quantitative findings to support drug discovery and development efforts.
GPR84 Signaling in the Context of IBD
GPR84 activation by endogenous ligands, such as medium-chain fatty acids, or synthetic agonists triggers a cascade of intracellular signaling events that contribute to the inflammatory milieu in IBD. Upon ligand binding, GPR84 couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the released Gβγ subunits can activate downstream effector pathways.
Key signaling pathways implicated in GPR84-mediated inflammation include:
-
MAP Kinase Pathway: GPR84 activation can stimulate the phosphorylation and activation of extracellular signal-regulated kinase (ERK), a key component of the MAP kinase pathway involved in cell proliferation, differentiation, and inflammation.
-
PI3K-Akt Pathway: The PI3K-Akt signaling cascade, crucial for cell survival and metabolism, is also modulated by GPR84. Activation of this pathway can influence immune cell function and cytokine production.
-
NF-κB Pathway: GPR84 signaling can lead to the nuclear translocation of the p65 subunit of NF-κB, a master regulator of inflammatory gene expression.
-
NLRP3 Inflammasome: GPR84 activation has been shown to enhance the activation of the NLRP3 inflammasome in macrophages. This multi-protein complex is responsible for the processing and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.
The culmination of these signaling events is an amplification of the inflammatory response, characterized by increased production of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, IL-8, CCL2), enhanced immune cell chemotaxis, and increased phagocytic activity.
Caption: GPR84 signaling cascade in immune cells.
Experimental Protocols
A thorough investigation of GPR84 as a therapeutic target for IBD requires a combination of in vitro and in vivo experimental models. This section provides detailed methodologies for key experiments.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is a widely used and reproducible animal model that mimics many aspects of human ulcerative colitis.
-
Animals: 8-12 week old C57BL/6 mice are commonly used.
-
Induction of Acute Colitis:
-
Administer 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 5-7 consecutive days. Control mice receive regular drinking water.
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool (Hemoccult test).
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Induction of Chronic Colitis:
-
Administer 1.5-3% DSS in the drinking water for 5-7 days, followed by a 7-14 day rest period with regular drinking water.
-
Repeat this cycle 2-3 times to induce chronic inflammation.
-
-
Evaluation of Colitis Severity:
-
At the end of the experiment, euthanize the mice and collect the colons.
-
Measure colon length (a shorter colon indicates more severe inflammation).
-
Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining). Score for inflammation severity, crypt damage, and ulceration.
-
Homogenize a portion of the colon for myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
-
Culture a portion of the colon explant to measure spontaneous cytokine release or process for RNA/protein extraction.
-
Caption: Workflow for DSS-induced colitis model.
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
Primary macrophages are essential for in vitro studies of GPR84 function.
-
Euthanize mice and sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, and carefully remove all muscle and connective tissue.
-
Cut the ends of the bones and flush the bone marrow with sterile RPMI-1640 medium using a 26-gauge needle and a 10 mL syringe.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with RPMI-1640 and centrifuge.
-
Resuspend the cells in BMDM differentiation medium (RPMI-1640 supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF).
-
Culture the cells in non-tissue culture treated dishes at 37°C and 5% CO2.
-
On day 3, add fresh differentiation medium.
-
On day 7, the cells will have differentiated into macrophages and are ready for experiments.
Macrophage Stimulation and Cytokine Measurement
-
Seed differentiated BMDMs in 24-well plates at a density of 5 x 105 cells/well.
-
Prime the cells with a low concentration of LPS (e.g., 10-100 ng/mL) for 2-4 hours to upregulate GPR84 expression.
-
Treat the cells with a GPR84 agonist (e.g., 6-OAU) or antagonist in the presence or absence of the agonist for various time points (e.g., 1, 4, 8, 24 hours).
-
Collect the cell culture supernatants for cytokine analysis by ELISA (e.g., for TNF-α, IL-6, IL-1β).
-
Lyse the cells to extract RNA for gene expression analysis of cytokines and other inflammatory markers by qPCR.
Chemotaxis Assay
The ability of GPR84 to induce immune cell migration can be assessed using a transwell chemotaxis assay.
-
Use a 24-well plate with 8.0 µm pore size polycarbonate membrane inserts.
-
Add medium containing a chemoattractant (e.g., a GPR84 agonist) to the lower chamber.
-
Add BMDMs (pre-treated with or without a GPR84 antagonist) to the upper chamber.
-
Incubate for 4-6 hours at 37°C.
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Count the number of migrated cells in several fields under a microscope.
NLRP3 Inflammasome Activation Assay
This assay measures the ability of GPR84 to potentiate NLRP3 inflammasome activation.
-
Seed BMDMs in a 24-well plate.
-
Priming (Signal 1): Treat cells with LPS (e.g., 200 ng/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Activation (Signal 2): Treat the primed cells with an NLRP3 activator such as ATP (5 mM) or nigericin (10 µM) for 30-60 minutes, in the presence or absence of a GPR84 agonist/antagonist.
-
Collect the supernatant and measure mature IL-1β levels by ELISA.
-
Collect cell lysates and analyze for cleaved caspase-1 (p20 subunit) by Western blot.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating GPR84 as a therapeutic target in IBD.
Table 1: GPR84 Expression in IBD
| Sample Type | Patient/Model | GPR84 Expression Change | Reference |
| Colon Tissue | Ulcerative Colitis Patients | Significantly Increased | |
| Blood | Ulcerative Colitis Patients | Increased | |
| Colon Tissue | DSS-Induced Colitis Mice | Significantly Upregulated | |
| Peripheral Blood Leukocytes | DSS-Induced Colitis Mice | Significantly Upregulated |
Table 2: Effects of GPR84 Antagonists in DSS-Induced Colitis
| Antagonist | Dose | Animal Model | Key Findings | Reference |
| CLH536 | 10 or 30 mg/kg | DSS-induced colitis mice | Reduced body weight loss, decreased DAI score, attenuated colon shortening | |
| Compound 33 | 25 mg/kg | DSS-induced colitis mice | Significantly alleviated colitis symptoms, reduced DAI score | |
| GLPG1205 | 3 and 10 mg/kg | DSS-induced chronic colitis mice | Reduced DAI score and neutrophil infiltration |
Table 3: Effect of GPR84 Activation on Cytokine Production in Macrophages
| Agonist | Cell Type | Cytokine | Fold Change vs. Control | Reference |
| 6-OAU (1 µM) | LPS-primed BMDMs | TNF-α mRNA | Time-dependent increase | |
| 6-OAU (1 µM) | LPS-primed BMDMs | IL-6 mRNA | Rapid increase at 30-60 min | |
| 6-OAU (1 µM) | LPS-primed BMDMs | CCL2 mRNA | Rapid increase at 30-60 min | |
| Decanoic Acid | U937-derived macrophages | IL-1β expression | ~2.7-fold increase | |
| Decanoic Acid | U937-derived macrophages | IL-8 expression | ~2.3-fold increase |
Logical Framework for GPR84 as a Therapeutic Target in IBD
The rationale for targeting GPR84 in IBD is based on a clear, logical progression from receptor expression to downstream pathology.
Caption: Logical framework for GPR84 targeting in IBD.
Conclusion
The evidence strongly supports the role of GPR84 as a pro-inflammatory receptor that is actively involved in the pathogenesis of IBD. Its increased expression in IBD patients and its function in amplifying key inflammatory pathways in immune cells make it an attractive therapeutic target. The development of selective GPR84 antagonists has shown promise in preclinical models of colitis, providing a solid foundation for further investigation and clinical development. This technical guide provides researchers and drug development professionals with the necessary background and experimental methodologies to further explore the therapeutic potential of targeting GPR84 for the treatment of IBD. Future studies should focus on elucidating the full spectrum of GPR84's endogenous ligands in the gut, further refining the safety and efficacy of GPR84 antagonists, and identifying patient populations most likely to benefit from this therapeutic approach.
References
GPR84: A Pivotal Regulator in Neutrophil and Macrophage Migration
An In-depth Technical Guide for Researchers and Drug Development Professionals
G protein-coupled receptor 84 (GPR84) is a metabolite-sensing GPCR predominantly expressed in immune cells, including neutrophils and macrophages.[1][2][3] Initially identified as an orphan receptor, it is now known to be activated by medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[4][5] Its expression is significantly upregulated under inflammatory conditions, such as in the presence of lipopolysaccharide (LPS), and in metabolic diseases, positioning GPR84 as a key player in the interplay between metabolism and immunity. This guide provides a comprehensive overview of the critical role GPR84 plays in directing the migration of neutrophils and macrophages, details the underlying signaling mechanisms, presents quantitative data from key studies, and outlines relevant experimental protocols.
The Role of GPR84 in Macrophage Migration
GPR84 activation does not typically initiate macrophage migration directly but rather functions as a potent enhancer of chemotaxis in response to other stimuli. Studies using the selective GPR84 agonist 6-n-octylaminouracil (6-OAU) have shown that while 6-OAU itself does not act as a chemoattractant for bone marrow-derived macrophages (BMDMs), it significantly potentiates migration stimulated by chemoattractants like C5a. This enhancing effect is lost in macrophages from GPR84 knockout (GPR84-/-) mice and can be blocked by GPR84 antagonists, confirming the receptor's specific role. This suggests that GPR84 signaling primes macrophages, making them more responsive to migratory cues present at sites of inflammation. In microglia, the resident macrophages of the central nervous system, GPR84 activation has been shown to induce motility and membrane ruffling through a Gαi/o pathway.
Interestingly, the concept of biased agonism at GPR84 has emerged, where different ligands can selectively activate certain downstream pathways. For example, the biased agonist DL-175 was found to induce macrophage phagocytosis to a similar extent as other agonists but resulted in less chemotaxis, highlighting the potential to therapeutically target specific functions of the receptor.
Table 1: Quantitative Data on GPR84-Mediated Macrophage Migration
| Cell Type | Treatment | Effect on Migration | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | 1 µM 6-OAU (agonist) + 10 nM C5a | Potentiated C5a-stimulated migration in a scratch assay. 6-OAU alone showed no chemoattractant properties. | |
| Human Primary Monocytes | Embelin (agonist) | Induced dose-dependent migration, which was inhibited by GPR84 antagonists (CpdA and CpdB). | |
| Microglia | 6-OAU (agonist) | Induced cell motility and membrane ruffling. | |
| Human Myeloid Cells (U937) | DL-175 (biased agonist) vs. other agonists | Caused significantly less chemotaxis compared to other GPR84 agonists, while enhancing phagocytosis similarly. |
The Role of GPR84 in Neutrophil Migration
In contrast to its role in macrophages, GPR84 activation appears to be a more direct driver of neutrophil migration. GPR84 is highly expressed in neutrophils and is considered a pro-inflammatory receptor that mediates their activation and chemotaxis. Activation of GPR84 with agonists like embelin or specific MCFAs, such as 3-hydroxydecanoate, strongly induces neutrophil migration.
The physiological importance of this function is highlighted in models of acute lung injury (ALI), where GPR84 expression is highly upregulated. In these models, GPR84 deficiency or pharmacological blockade with an antagonist significantly reduces neutrophil infiltration into the lungs, thereby ameliorating inflammation and injury. This demonstrates that GPR84 is a critical component of the machinery that recruits neutrophils to inflamed tissues.
Table 2: Quantitative Data on GPR84-Mediated Neutrophil Migration
| Cell Type | Treatment | Effect on Migration | Reference |
| Human Primary Neutrophils | 3-hydroxydecanoate (ligand) | Induced migration, which was inhibited by the GPR84 antagonist AR505962. | |
| Human Primary Neutrophils | Embelin (agonist) or MCFAs | Induced dose-dependent migration, which was effectively inhibited by two different GPR84 antagonists. | |
| Mouse Bone Marrow Neutrophils | Embelin (agonist) or MCFAs | Induced migration towards the GPR84 agonists. | |
| Murine Model of ALI | LPS-induced ALI in GPR84 deficient (Gpr84-/-) mice | Significantly reduced neutrophil infiltration into the lungs compared to wild-type mice. |
GPR84 Signaling Pathways
GPR84 primarily couples to the pertussis toxin (PTX)-sensitive Gαi/o protein. Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gαi/o protein from its Gβγ subunits initiates several key downstream signaling cascades that are crucial for cell migration and other inflammatory functions.
Key Downstream Signaling Events:
-
PI3K/Akt Pathway: GPR84 activation leads to the phosphorylation and activation of Akt, a central kinase involved in cell survival, proliferation, and migration.
-
MAPK/ERK Pathway: The receptor also stimulates the phosphorylation of ERK1/2, another critical kinase pathway that regulates cell motility and gene expression.
-
NF-κB Activation: GPR84 signaling promotes the nuclear translocation of the p65 subunit of NF-κB, a master regulator of inflammatory gene expression.
-
Calcium Mobilization: The release of Gβγ subunits can promote the release of calcium (Ca2+) from intracellular stores, a key second messenger in cell migration.
-
NADPH Oxidase Assembly: Specifically in neutrophils, GPR84 activation stimulates Lyn, AKT, and ERK1/2, leading to the assembly of the NADPH oxidase complex and the production of reactive oxygen species (ROS), which are important for both microbial killing and cell signaling.
References
- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 3. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]
- 4. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on GPR84 Antagonism and its Impact on Immunometabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G-protein coupled receptor 84 (GPR84) is an emerging therapeutic target primarily expressed in immune cells, including macrophages, neutrophils, and microglia.[1][2] Its activation by endogenous medium-chain fatty acids or synthetic agonists is associated with pro-inflammatory responses, making it a key player in various inflammatory and fibrotic diseases.[3][4][5] GPR84 antagonists offer a promising strategy to modulate these pathological processes. This guide focuses on the role of GPR84 in immunometabolism and the therapeutic potential of its antagonism, using the selective antagonist GLPG1205 as a primary example. By blocking GPR84 signaling, these antagonists can suppress inflammatory cytokine production, inhibit immune cell migration, and shift the metabolic state of macrophages, thereby mitigating disease progression.
Introduction to GPR84
GPR84 is a class A, Gi-coupled GPCR that is upregulated in immune cells during inflammatory conditions. Its expression is notably increased in macrophages and neutrophils in response to stimuli like lipopolysaccharide (LPS).
-
Endogenous Ligands: Medium-chain fatty acids (MCFAs), particularly those with 9-14 carbon atoms, are considered potential endogenous ligands, although their physiological concentrations raise questions about their primary role.
-
Function in Immunity: GPR84 activation is linked to key inflammatory processes, including immune cell chemotaxis, phagocytosis, and the production of pro-inflammatory cytokines. This positions GPR84 as a critical sensor and amplifier of inflammatory signals.
The Role of GPR84 in Immunometabolism
Immunometabolism is the interplay between immunological and metabolic processes. Immune cells undergo significant metabolic reprogramming to support their function.
-
Pro-inflammatory (M1) Macrophages: These macrophages, which are crucial for pathogen defense, typically rely on aerobic glycolysis. GPR84 expression is significantly upregulated in M1-polarized macrophages. Activation of GPR84 enhances pro-inflammatory signaling pathways like NF-κB, Akt, and ERK, reinforcing the M1 phenotype.
-
Anti-inflammatory (M2) Macrophages: These macrophages are involved in tissue repair and resolution of inflammation, and they primarily utilize oxidative phosphorylation. Genetic deletion of GPR84 has been shown to favor an anti-inflammatory M2 macrophage polarization.
Antagonism of GPR84 is hypothesized to dampen the pro-inflammatory M1 phenotype by interfering with these signaling cascades, potentially shifting the metabolic profile of the macrophage away from glycolysis and towards a more quiescent or anti-inflammatory state.
Featured Antagonist: GLPG1205
GLPG1205 is a potent, selective, and orally active GPR84 antagonist that has been investigated in Phase II clinical trials for inflammatory conditions like idiopathic pulmonary fibrosis and ulcerative colitis. It serves as a key tool compound for studying the therapeutic effects of GPR84 inhibition.
Data Presentation: Quantitative Effects of GPR84 Modulation
The following tables summarize the quantitative data on GPR84 ligands and the impact of antagonists on cellular functions.
Table 1: Potency of GPR84 Agonists
| Compound | Agonist Type | Cell System | Assay Type | EC₅₀ | Reference |
|---|---|---|---|---|---|
| 2-hydroxy lauric acid | Endogenous Ligand | CHO-GPR84 | [³⁵S]GTPγS Binding | 9.9 µM | |
| 3-hydroxy lauric acid | Endogenous Ligand | CHO-GPR84 | [³⁵S]GTPγS Binding | 13 µM | |
| 2-hydroxy capric acid | Endogenous Ligand | CHO-GPR84 | [³⁵S]GTPγS Binding | 31 µM | |
| 6-n-octylaminouracil (6-OAU) | Synthetic Agonist | CHO-GPR84 | cAMP Inhibition | Not Specified |
| Embelin | Synthetic Agonist | CHO-GPR84 | cAMP Inhibition | Not Specified | |
Table 2: Potency and Effects of GPR84 Antagonist GLPG1205
| Antagonist | Target | Cell Type / Model | Effect Measured | Concentration / Dose | Result | Reference |
|---|---|---|---|---|---|---|
| GLPG1205 | GPR84 | Human Neutrophils | ZQ16-induced [Ca²⁺]i response | 0.5 µM | Complete Inhibition | |
| GLPG1205 | GPR84 | Human Neutrophils | GPR84-agonist induced ROS | 1 µM | Complete Blockade | |
| GLPG1205 | GPR84 | Mouse IBD Model | Disease Activity, MPO content | Dose-dependent | Significant Decrease |
| GLPG1205 | GPR84 | Mouse Model of Severe Asthma | Airway Inflammation | Not Specified | Reduction in disease features | |
Signaling Pathways and Experimental Workflows
GPR84 Signaling Pathway
Activation of GPR84 by an agonist initiates a signaling cascade through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of downstream pro-inflammatory pathways.
Caption: GPR84 Canonical Signaling Pathway and Point of Antagonist Intervention.
Experimental Workflow: Assessing Antagonist Impact on Macrophage Cytokine Production
This workflow outlines the process for quantifying the effect of a GPR84 antagonist on pro-inflammatory cytokine secretion from macrophages.
Caption: Workflow for In Vitro Analysis of GPR84 Antagonist on Macrophage Cytokine Secretion.
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization and GPR84 mRNA Expression
Objective: To determine the effect of pro-inflammatory (M1) and anti-inflammatory (M2) polarization on GPR84 mRNA expression in macrophages.
Methodology:
-
Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (hMDMs) in appropriate media.
-
Polarization:
-
M1 Polarization: Stimulate cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for 16-24 hours.
-
M2 Polarization: Stimulate cells with IL-4 (e.g., 20 ng/mL) for 16-24 hours.
-
Control: Maintain an unstimulated control group.
-
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for Gpr84 and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in Gpr84 expression in M1 and M2 macrophages compared to the unstimulated control.
-
Expected Outcome: A significant upregulation of Gpr84 mRNA is expected in the M1-polarized macrophages compared to M2 and control groups.
-
Protocol 2: Cyclic AMP (cAMP) Inhibition Assay
Objective: To measure the ability of a GPR84 antagonist to block agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Line: Use a cell line stably expressing human GPR84, such as CHO-GPR84 cells.
-
Cell Plating: Seed cells in a 384-well plate at an appropriate density (e.g., 5000 cells/well).
-
Antagonist Pre-treatment: Pre-treat the cells with varying concentrations of the GPR84 antagonist (e.g., GLPG1205) or vehicle for a defined period (e.g., 15-30 minutes).
-
Stimulation:
-
Add forskolin (an adenylyl cyclase activator, e.g., 1 µM) to all wells to stimulate cAMP production.
-
Simultaneously, add a GPR84 agonist (e.g., 6-OAU) at a concentration known to give a robust response (e.g., EC₈₀).
-
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Detection: Measure intracellular cAMP levels using a homogeneous time-resolved FRET (HTRF)-based detection kit according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist response at each antagonist concentration.
-
Plot the concentration-response curve and determine the IC₅₀ value for the antagonist.
-
Expected Outcome: The antagonist will dose-dependently reverse the agonist-mediated decrease in forskolin-stimulated cAMP levels.
-
Conclusion and Future Directions
Antagonism of GPR84 represents a targeted approach to mitigating inflammation by directly influencing the function and metabolic state of key immune cells. The selective antagonist GLPG1205 and other similar compounds have demonstrated the ability to block pro-inflammatory signaling and reduce disease severity in preclinical models. This therapeutic strategy holds potential for a range of diseases where unresolved inflammation and metabolic dysregulation are core pathological features, including inflammatory bowel disease, fibrosis, and certain cancers.
Future research should focus on further elucidating the precise metabolic shifts induced by GPR84 antagonism in different immune cell subsets and exploring the long-term efficacy and safety of these compounds in clinical settings.
References
- 1. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 2. What are GPR84 inhibitors and how do they work? [synapse.patsnap.com]
- 3. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review of GPR84: A novel player in pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GPR84 Antagonist In Vitro Assay Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro development and execution of assays to identify and characterize antagonists of the G-protein coupled receptor 84 (GPR84). GPR84 is a promising therapeutic target for a variety of inflammatory and immunological disorders. The following protocols are designed to enable researchers to effectively screen for and evaluate the potency and mechanism of action of GPR84 antagonists.
GPR84 Signaling Pathway
GPR84 is a Gi/o-coupled receptor. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Activation of GPR84 can also lead to the mobilization of intracellular calcium and the activation of downstream signaling pathways such as the Akt, ERK, and NFκB pathways. Antagonists of GPR84 block these agonist-induced effects.
Caption: GPR84 Signaling Pathway
Experimental Workflow for GPR84 Antagonist Screening
A typical workflow for identifying and characterizing GPR84 antagonists involves a primary screen to identify hits, followed by secondary assays to confirm activity and determine potency and selectivity.
Application Notes and Protocols for Cell-Based Functional Assays for GPR84 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is an orphan receptor that has garnered significant interest as a therapeutic target, primarily due to its role in inflammatory processes. It is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia. The endogenous ligands for GPR84 are medium-chain fatty acids (MCFAs), and its activation is linked to pro-inflammatory signaling pathways.[1] GPR84 primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Evidence also suggests potential coupling to Gq/11 and β-arrestin pathways, which can trigger calcium mobilization and other signaling cascades, respectively.
GPR84 antagonist 1, identified as 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, is a high-affinity and highly selective competitive antagonist of human GPR84.[3][4] These application notes provide detailed protocols for cell-based functional assays to characterize the activity of this compound and similar compounds.
GPR84 Signaling Pathways
GPR84 activation initiates a cascade of intracellular events. The primary signaling pathway involves the Gi/o protein, which inhibits adenylyl cyclase, reducing cAMP levels. Other potential pathways include the Gq/11 protein, which activates phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and intracellular calcium release, and the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor internalization.
Data Presentation
The following table summarizes the antagonistic activity of this compound in key functional assays.
| Assay Type | Cell Line | Agonist Used | Parameter Measured | This compound Potency |
| [35S]GTPγS Binding | Flp-In T-REx 293 | 2-HTP | pIC50 | 8.30 ± 0.35[4] |
| cAMP Inhibition | CHO-K1 | Embelin / 6-OAU | IC50 | <100 nM |
Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 cells stably expressing human GPR84 (e.g., cAMP Hunter™ CHO-K1 GPR84 Gi Cell Line).
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
GPR84 agonist (e.g., 6-OAU or embelin).
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).
-
White, opaque 384-well microplates.
Procedure:
-
Cell Preparation:
-
Culture CHO-K1-hGPR84 cells in T175 flasks until 80-90% confluent.
-
Harvest cells and resuspend in assay buffer to a concentration of 0.5 x 106 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C for 24 hours.
-
-
Antagonist Treatment:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of the antagonist solution to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution of GPR84 agonist (e.g., EC80 concentration of 6-OAU) and a fixed concentration of Forskolin (e.g., 10 µM) in assay buffer.
-
Add 5 µL of the agonist/Forskolin solution to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium, typically in cells co-expressing a promiscuous Gα protein like Gα16.
Materials:
-
HEK293 cells stably co-expressing human GPR84 and a promiscuous G protein (e.g., Gα16).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
This compound.
-
GPR84 agonist (e.g., 6-OAU).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed HEK293-hGPR84-Gα16 cells into black-walled, clear-bottom plates at a density of 40,000-80,000 cells/well and incubate overnight.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM dye loading solution in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye loading solution.
-
Incubate for 1 hour at 37°C.
-
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Add this compound at various concentrations and incubate for 15-30 minutes.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject the GPR84 agonist (e.g., EC80 concentration of 6-OAU) and continue to measure the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak signal - baseline).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the curve to determine the IC50 value.
-
β-Arrestin Recruitment Assay
This assay quantifies the antagonist's ability to inhibit agonist-induced recruitment of β-arrestin to the activated GPR84.
Materials:
-
Cells engineered for β-arrestin recruitment assays (e.g., PathHunter® β-arrestin cells expressing GPR84).
-
Cell culture and assay media.
-
This compound.
-
GPR84 agonist (e.g., 6-OAU).
-
β-arrestin detection reagents.
-
White-walled, solid bottom microplates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Harvest and seed the PathHunter® GPR84 cells into white-walled microplates at the optimized density.
-
Incubate overnight at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the antagonist to the cell plates and incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the GPR84 agonist (at an EC80 concentration) to the wells.
-
Incubate for 60-90 minutes at 37°C.
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist response.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Conclusion
These detailed protocols provide a robust framework for the functional characterization of this compound. By employing these cell-based assays, researchers can accurately determine the potency and mechanism of action of this and other novel GPR84 antagonists, facilitating their development as potential therapeutics for inflammatory diseases.
References
- 1. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: GPR84 Antagonists in Animal Models of Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 84 (GPR84) has emerged as a promising therapeutic target in the context of fibrotic diseases.[1][2][3] Predominantly expressed on immune cells, GPR84 is upregulated during inflammatory conditions and its activation by medium-chain fatty acids (MCFAs) promotes pro-inflammatory and pro-fibrotic signaling pathways.[4][5] Consequently, antagonism of GPR84 presents a compelling strategy to mitigate fibrosis in various organs, including the liver, lungs, and kidneys. These application notes provide a comprehensive overview of the use of GPR84 antagonists in preclinical animal models of fibrosis, summarizing key quantitative data and detailing experimental protocols to guide researchers in this field.
Data Presentation: Efficacy of GPR84 Antagonists in Fibrosis Models
The following tables summarize the quantitative data from studies utilizing GPR84 antagonists in various animal models of fibrosis.
Table 1: Liver Fibrosis Models
| GPR84 Antagonist | Animal Model | Induction Method | Dosage | Key Findings | Reference |
| CpdA | Mouse (NASH) | Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for 10 weeks | 30 mg/kg, oral, daily for the last 6 weeks | Significant reduction in lobular inflammation; Decreased gene expression of Tnfα, Tgfβ, Acta2, Col1a1, Timp1, and Ctgf. | [Puengel et al., 2020] |
| GLPG1205 | Mouse (Immune-mediated liver injury) | Concanavalin A (Con A) injection | Not specified | Significantly lowered serum ALT and AST levels; Reduced expression of inflammatory cytokines. | [Chen et al., 2020] |
| PBI-4050 | Mouse (Liver fibrosis) | Carbon tetrachloride (CCl4) administration | Not specified | Suppressed serum aspartate aminotransferase levels; Decreased inflammatory markers and multiple profibrotic factors. | [Gagnon et al., 2018] |
Table 2: Lung Fibrosis Models
| GPR84 Antagonist | Animal Model | Induction Method | Dosage | Key Findings | Reference |
| GLPG1205 | Mouse (Pulmonary fibrosis) | Bleomycin-induced | Not specified | Reduced lung fibrosis. | [Saniere et al., 2019] |
| PBI-4050 | Mouse (Pulmonary fibrosis) | Bleomycin-induced | Not specified | Reduced pulmonary fibrosis. | [Gagnon et al., 2018] |
Table 3: Kidney Fibrosis Models
| GPR84 Antagonist | Animal Model | Induction Method | Dosage | Key Findings | Reference |
| PBI-4050 | Mouse (Kidney fibrosis) | Unilateral Ureteral Obstruction (UUO) | Not specified | Attenuated fibrosis. | [Gagnon et al., 2018] |
| PBI-4050 | Mouse (Kidney fibrosis) | Adenine-induced chronic kidney disease | Not specified | Attenuated fibrosis. | [Gagnon et al., 2018] |
Signaling Pathways
GPR84 activation by its endogenous ligands, medium-chain fatty acids, initiates a signaling cascade that contributes to inflammation and fibrosis. This G protein-coupled receptor, primarily coupled to Gi, triggers downstream pathways that lead to myeloid cell recruitment and activation, promoting the fibrotic process.
Caption: GPR84 signaling pathway in fibrosis.
Experimental Protocols
This section provides detailed methodologies for inducing fibrosis in animal models and administering GPR84 antagonists.
Liver Fibrosis Induction and GPR84 Antagonist Treatment
Model: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)-Induced Non-Alcoholic Steatohepatitis (NASH) in Mice.
Objective: To induce liver fibrosis resembling human NASH and to evaluate the therapeutic efficacy of a GPR84 antagonist.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD)
-
Control diet
-
GPR84 antagonist (e.g., CpdA)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Standard animal housing and care facilities
Protocol:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Divide mice into three groups: Control diet + Vehicle, CDAHFD + Vehicle, and CDAHFD + GPR84 Antagonist.
-
Feed the mice with their respective diets for a total of 10 weeks.
-
From week 4 to week 10, administer the GPR84 antagonist (e.g., 30 mg/kg) or vehicle control orally once daily.
-
Monitor body weight and food intake regularly throughout the study.
-
At the end of the 10-week period, euthanize the mice and collect blood and liver tissue.
-
Analyze serum for liver injury markers (ALT, AST).
-
Process liver tissue for histological analysis (H&E and Sirius Red staining), gene expression analysis (RT-qPCR for fibrosis and inflammation markers), and protein analysis (Western blotting for signaling pathway components).
Caption: Experimental workflow for liver fibrosis model.
Lung Fibrosis Induction and GPR84 Antagonist Treatment
Model: Bleomycin-Induced Pulmonary Fibrosis in Mice.
Objective: To induce lung fibrosis and assess the anti-fibrotic potential of a GPR84 antagonist.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
GPR84 antagonist (e.g., GLPG1205)
-
Vehicle control
-
Intratracheal instillation device
-
Standard animal housing and care facilities
Protocol:
-
Acclimatize mice for one week.
-
Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in sterile saline. Control mice receive sterile saline only.
-
Begin treatment with the GPR84 antagonist or vehicle on a specified day post-bleomycin administration (e.g., day 7 for therapeutic intervention). Administer daily via oral gavage.
-
Monitor mice for signs of respiratory distress and body weight loss.
-
Euthanize mice at a predetermined time point (e.g., day 21).
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Perfuse the lungs and harvest for histological analysis (Masson's trichrome and Sirius Red staining), hydroxyproline content assay (a measure of collagen deposition), and gene expression analysis.
Caption: Experimental workflow for lung fibrosis model.
Conclusion
The antagonism of GPR84 represents a viable and promising therapeutic strategy for the treatment of fibrotic diseases. The data from various animal models consistently demonstrate that blocking GPR84 signaling can ameliorate inflammation and fibrosis across different organs. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of GPR84 antagonists and to elucidate the underlying mechanisms of their anti-fibrotic effects. As research in this area progresses, GPR84 inhibitors may offer a novel class of therapeutics for patients suffering from a range of debilitating fibrotic conditions.
References
- 1. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GPR84 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Medium-Chain Fatty Acid Receptor GPR84 Mediates Myeloid Cell Infiltration Promoting Steatohepatitis and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of GPR84 Antagonist GLPG1205 in Inflammatory Bowel Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction and Background
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target in the field of immunology, particularly for inflammatory diseases. It is a Gαi-coupled receptor predominantly expressed on immune cells such as macrophages, neutrophils, and monocytes. Its expression is significantly upregulated in inflamed tissues, including the intestinal mucosa of patients with Inflammatory Bowel Disease (IBD), such as Ulcerative Colitis (UC) and Crohn's Disease.[1] The activation of GPR84 by endogenous ligands like medium-chain fatty acids (MCFAs) or other inflammatory mediators triggers a pro-inflammatory cascade, enhancing immune cell migration and cytokine production.[2][3] Consequently, antagonism of GPR84 presents a promising strategy to mitigate the excessive inflammatory response characteristic of IBD.
GLPG1205 is a potent, selective, and orally available antagonist of GPR84.[4] Preclinical studies have demonstrated its efficacy in reducing inflammation in animal models of IBD.[1] These promising early results led to its evaluation in clinical trials for ulcerative colitis. Although GLPG1205 was found to be safe and well-tolerated, it did not meet the primary efficacy endpoints in a Phase 2a study in patients with moderate-to-severe UC. Despite this outcome, GLPG1205 remains a critical tool for researchers investigating the role of GPR84 in IBD pathogenesis and for exploring the therapeutic potential of this pathway.
These notes provide detailed protocols for utilizing GLPG1205 in preclinical IBD research, focusing on the widely used dextran sodium sulfate (DSS)-induced colitis model in mice.
Mechanism of Action: GPR84 Signaling in Inflammation
GPR84 activation on immune cells initiates a signaling cascade that promotes inflammation. As a Gαi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This event triggers downstream pathways, including the activation of Akt, ERK, and the nuclear factor-κB (NF-κB) pathway, which collectively promote the transcription of pro-inflammatory genes. This leads to increased production of cytokines (e.g., TNF-α, IL-6), enhanced immune cell chemotaxis, and infiltration into tissues, thereby amplifying the inflammatory response. GLPG1205 acts by blocking the binding of agonists to GPR84, thus inhibiting these downstream pro-inflammatory signals.
Data Presentation
Preclinical Efficacy of GLPG1205 in Mouse DSS-Induced Colitis Model
| Parameter | Vehicle Control | GLPG1205 (3 mg/kg) | GLPG1205 (10 mg/kg) | Positive Control (e.g., Sulfasalazine) | Reference |
| Disease Activity Index (DAI) Score | High | Reduced | Dose-dependently Reduced | Similar efficacy to 10 mg/kg | |
| Neutrophil Infiltration (MPO Assay) | High | Reduced | Dose-dependently Reduced | N/A | |
| Histological Activity Score | High | Reduced | Dose-dependently Reduced | N/A |
Phase 2a "ORIGIN" Trial of GLPG1205 in Ulcerative Colitis
| Parameter | Placebo (n=21) | GLPG1205 (100 mg q.d.) (n=40) | p-value | Reference |
| Mean Mayo Score at Baseline | 8.7 | 8.7 | - | |
| Mean Mayo Score at Week 8 | 6.3 | 6.3 | 0.5005 | |
| Mayo Response at Week 8 (%)¹ | 48% | 40% | 0.6143 | |
| Mayo Remission at Week 8 (%)² | 5% | 5% | 0.9084 | |
| Mucosal Healing at Week 8 (%)³ | 10% | 5% | 0.6261 | |
| Adverse Events | - | Well-tolerated, comparable to placebo | - |
¹Decrease in Mayo score ≥3 points and ≥30%, and a decrease in rectal bleeding ≥1 or an absolute score of 0/1. ²Mayo score ≤2 and no individual subscore >1. ³Endoscopy subscore of 0 or 1.
Experimental Protocols
Protocol 1: Induction of Chronic Colitis and Treatment with GLPG1205
This protocol describes the induction of chronic colitis in mice using DSS, followed by treatment with GLPG1205 to assess its therapeutic efficacy.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Dextran Sodium Sulfate (DSS, MW 36,000-50,000 Da)
-
GLPG1205 (suspended in a suitable vehicle, e.g., 0.5% methylcellulose)
-
Vehicle control
-
Standard animal housing and care facilities
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Induction of Colitis:
-
Provide mice with drinking water containing 2.0-3.0% (w/v) DSS for 5-7 days. This constitutes one cycle.
-
Replace the DSS solution with regular drinking water for a recovery period of 7-14 days.
-
Repeat the cycle of DSS and recovery for a total of 2-3 cycles to establish a chronic inflammation model.
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., Vehicle, GLPG1205 3 mg/kg, GLPG1205 10 mg/kg).
-
Beginning with the first DSS cycle, administer the assigned treatment daily via oral gavage. Continue treatment throughout the entire experimental period.
-
-
Monitoring:
-
Record the body weight, stool consistency, and presence of blood in the stool for each mouse daily.
-
Calculate the Disease Activity Index (DAI) score based on these parameters (see Protocol 2).
-
-
Endpoint Analysis:
-
At the end of the final cycle, euthanize the mice.
-
Carefully excise the colon from the cecum to the anus.
-
Measure and record the colon length and weight.
-
Divide the colon into sections for histological analysis and myeloperoxidase (MPO) assay.
-
Protocol 2: Calculation of Disease Activity Index (DAI)
The DAI is a composite score used to quantify the clinical signs of colitis.
Scoring Criteria:
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
|---|---|---|---|
| 0 | No loss | Normal, well-formed | No blood (negative Hemoccult) |
| 1 | 1 - 5 | Positive Hemoccult | |
| 2 | 5 - 10 | Loose stool | Visible blood in stool |
| 3 | 10 - 20 |
| 4 | > 20 | Watery diarrhea | Gross bleeding from anus |
Calculation:
-
DAI = (Combined score of weight loss + stool consistency + rectal bleeding) / 3
-
Calculate the DAI for each mouse daily to track disease progression and response to treatment.
Protocol 3: Myeloperoxidase (MPO) Assay for Neutrophil Infiltration
MPO is an enzyme abundant in neutrophils. Its activity in colon tissue is a reliable indicator of neutrophil infiltration and inflammation.
Materials:
-
Colon tissue samples (snap-frozen or fresh)
-
Homogenization Buffer: 50 mM potassium phosphate buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Assay Reagent: 50 mM potassium phosphate buffer (pH 6.0) containing o-dianisidine dihydrochloride (e.g., 0.167 mg/mL) and 0.0005% hydrogen peroxide (H₂O₂).
-
Spectrophotometer (plate reader)
-
Tissue homogenizer
Procedure:
-
Tissue Homogenization:
-
Weigh a section of the distal colon.
-
Homogenize the tissue in ice-cold Homogenization Buffer (e.g., 50 mg tissue per 1 mL buffer).
-
Centrifuge the homogenate at ~12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Enzymatic Assay:
-
Add a small volume of the supernatant (e.g., 10 µL) to a 96-well plate.
-
Add a larger volume of the Assay Reagent (e.g., 200 µL) to initiate the reaction.
-
Immediately measure the change in absorbance at 450-460 nm over several minutes using a spectrophotometer in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min).
-
MPO activity is expressed as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of peroxide per minute at 25°C.
-
Conclusion
The GPR84 antagonist GLPG1205 is a valuable research tool for investigating the role of the GPR84 pathway in IBD. While it did not achieve clinical efficacy in ulcerative colitis, its demonstrated activity in preclinical models provides a solid foundation for further studies. The protocols outlined here offer a standardized approach for researchers to evaluate the effects of GPR84 modulation in the context of intestinal inflammation, aiding in the exploration of this pathway for potential therapeutic intervention.
References
Application Notes and Protocols for GPR84 Antagonist 1 in Immune Cell Chemotaxis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GPR84 antagonist 1, a high-affinity and selective competitive antagonist of human GPR84, to investigate immune cell chemotaxis. This document includes detailed protocols for key experiments, a summary of quantitative data, and diagrams of relevant signaling pathways and experimental workflows.
Introduction to GPR84 and its Role in Immune Cell Chemotaxis
G protein-coupled receptor 84 (GPR84) is an orphan receptor primarily expressed in immune cells, including macrophages, neutrophils, monocytes, and microglia.[1][2][3][4][5] Its expression is significantly upregulated in response to pro-inflammatory stimuli, suggesting a critical role in the inflammatory process. GPR84 is activated by medium-chain fatty acids (MCFAs), leading to the activation of Gi/o signaling pathways. This activation triggers a cascade of downstream events, including the phosphorylation of Akt and ERK, and the activation of NF-κB, which collectively promote a pro-inflammatory phenotype.
A key function of GPR84 activation in immune cells is the induction of chemotaxis, the directed migration of cells towards a chemical stimulus. This process is fundamental to the recruitment of leukocytes to sites of inflammation. GPR84 antagonists, such as this compound, block the binding of activating ligands, thereby inhibiting downstream signaling and subsequent chemotactic responses. This makes GPR84 antagonists valuable tools for studying the role of this receptor in immune cell trafficking and for exploring its therapeutic potential in inflammatory diseases.
Quantitative Data Summary
The following tables summarize the quantitative data for GPR84 antagonists from various in vitro assays. This data provides a baseline for researchers to design and interpret their experiments.
Table 1: Antagonist Affinity and Potency at Human GPR84
| Antagonist | Assay Type | Cell Line | Agonist | Parameter | Value | Reference |
| Compound 837 | [³⁵S]GTPγS Binding | Flp-In TREx 293 (hGPR84-Gαi2) | 2-HTP | pA₂ | 8.90 ± 0.08 | |
| Compound 020 | [³⁵S]GTPγS Binding | Flp-In TREx 293 (hGPR84-Gαi2) | 2-HTP | pA₂ | < 6.0 (at mouse GPR84) | |
| TUG-2181 | Not Specified | Not Specified | Not Specified | IC₅₀ | 34 nM | |
| GPR84 antagonist 2 | Calcium Mobilization | Not Specified | Not Specified | IC₅₀ | 8.95 nM | |
| GPR84 antagonist 9 | Not Specified | Not Specified | Not Specified | IC₅₀ | 0.012 µM |
Table 2: Agonist Potency at Human GPR84
| Agonist | Assay Type | Cell Line | Parameter | Value | Reference |
| 2-HTP | [³⁵S]GTPγS Binding | Flp-In TREx 293 (hGPR84-Gαi2) | pEC₅₀ | 7.41 ± 0.10 | |
| 6-OAU | cAMP Assay | GPR84-CHO | pEC₅₀ | Not Specified (similar to DL-175) | |
| DL-175 | cAMP Assay | GPR84-CHO | pEC₅₀ | 7.08 ± 0.20 | |
| GPR84 agonist-2 | Calcium Mobilization | Not Specified | EC₅₀ | 7.24 nM | |
| ZQ-16 | Not Specified | Not Specified | EC₅₀ | 0.213 µM |
Signaling Pathways and Experimental Workflows
GPR84 Signaling Pathway
Caption: GPR84 signaling cascade in immune cells.
Experimental Workflow: Transwell Migration Assay
Caption: Workflow for Transwell migration assay.
Experimental Protocols
Transwell Chemotaxis Assay
This protocol describes how to assess the inhibitory effect of this compound on agonist-induced immune cell migration using a Transwell assay.
Materials:
-
Immune cells (e.g., human monocytic THP-1 cells, primary neutrophils)
-
This compound
-
GPR84 agonist (e.g., 6-OAU, ZQ-16)
-
Transwell inserts (e.g., 6.5 mm diameter, 5 or 8 µm pore size)
-
24-well companion plates
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Fixing solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope with imaging software
Protocol:
-
Cell Preparation:
-
Culture immune cells to a sufficient density.
-
Prior to the assay, serum-starve the cells for 2-4 hours to reduce basal migration.
-
Resuspend the cells in serum-free medium or assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the antagonist in serum-free medium or assay buffer. The final DMSO concentration should be below 0.1%.
-
Prepare the GPR84 agonist at a concentration that induces a submaximal response (e.g., EC₈₀), as determined from a prior dose-response experiment.
-
-
Assay Setup:
-
Add 600 µL of medium containing the GPR84 agonist to the lower chamber of the 24-well plate.
-
In a separate tube, pre-incubate the cell suspension with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the cell/antagonist mixture to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell type (e.g., 1-4 hours for neutrophils, 4-24 hours for monocytes).
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface of the membrane by immersing the insert in fixing solution for 10-15 minutes.
-
Stain the fixed cells with a suitable staining solution (e.g., 0.1% Crystal Violet for 15 minutes).
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image multiple fields of view for each membrane using a microscope.
-
Count the number of migrated cells per field.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
Normalize the data to the vehicle control (agonist only).
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Calcium Mobilization Assay
This protocol outlines a method to measure the ability of this compound to block agonist-induced intracellular calcium mobilization in GPR84-expressing cells.
Materials:
-
HEK293 or CHO cells stably expressing human GPR84 (and potentially a promiscuous G-protein like Gα16 to enhance the calcium signal)
-
This compound
-
GPR84 agonist (e.g., 6-OAU, ZQ-16)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Seed the GPR84-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer in a separate compound plate.
-
Prepare the GPR84 agonist at a concentration that elicits a robust calcium response (e.g., EC₈₀) in a separate agonist plate.
-
-
Assay Measurement:
-
Place the cell plate and the compound/agonist plates into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Configure the instrument to first inject the antagonist solutions from the compound plate and incubate for a defined period (e.g., 15-30 minutes).
-
Following the pre-incubation, inject the agonist solution from the agonist plate.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the control wells (agonist only).
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound. This requires a suitable radiolabeled GPR84 ligand.
Materials:
-
Cell membranes prepared from cells expressing a high level of human GPR84
-
Radiolabeled GPR84 ligand (e.g., [³H]PSB-1584)
-
This compound
-
Non-labeled GPR84 ligand for determining non-specific binding
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled GPR84 ligand).
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Fit the data to a one-site competition binding model to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biased agonists of GPR84 and insights into biological control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Studies of Ziloprist (GPR84 Antagonist 1)
Introduction
G protein-coupled receptor 84 (GPR84) is a Gi-coupled receptor primarily expressed on immune cells, including neutrophils, macrophages, and microglia.[1][2] Its expression is significantly upregulated in response to inflammatory stimuli, such as lipopolysaccharide (LPS).[3] GPR84 is activated by medium-chain fatty acids (MCFAs) and plays a pro-inflammatory role by enhancing cytokine secretion, chemotaxis, and phagocytosis in immune cells.[4][5] This makes GPR84 an attractive therapeutic target for inflammatory and fibrotic diseases.
Ziloprist (designated GPR84 Antagonist 1) is a novel, potent, and selective small molecule antagonist of GPR84. These application notes provide detailed protocols for characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Ziloprist, designed for researchers in drug discovery and development.
Pharmacokinetic (PK) Studies
Objective
To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Ziloprist through in vitro and in vivo assays.
In Vitro Metabolic Stability Protocol
Purpose: To determine the rate of metabolic degradation of Ziloprist in liver microsomes, predicting its hepatic clearance.
Materials:
-
Ziloprist
-
Pooled Human or Mouse Liver Microsomes (e.g., from Corning or BioIVT)
-
NADPH Regeneration System (e.g., GIBCO™ NADPH Regeneration System, Solution A & B)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw liver microsomes and NADPH regeneration system on ice. Prepare a working solution of Ziloprist and control compounds in phosphate buffer.
-
Incubation: In a 96-well plate, pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and Ziloprist (final concentration 1 µM) in phosphate buffer for 10 minutes at 37°C.
-
Reaction Initiation: Add the pre-warmed NADPH regeneration system to initiate the metabolic reaction. Include a negative control incubation without the NADPH system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of Ziloprist at each time point.
-
Data Calculation: Plot the natural log of the percentage of Ziloprist remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
In Vivo Pharmacokinetic Protocol (Rodent Model)
Purpose: To determine key PK parameters of Ziloprist following oral (PO) and intravenous (IV) administration in mice.
Materials:
-
Ziloprist
-
Vehicle for PO administration (e.g., 0.5% Methylcellulose in water)
-
Vehicle for IV administration (e.g., 20% Solutol HS 15 in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Blood collection tubes (containing K2EDTA anticoagulant)
-
Cannulas for IV administration (optional)
-
LC-MS/MS system
Methodology:
-
Animal Dosing:
-
Acclimatize animals for at least 3 days. Fast mice for 4 hours before dosing.
-
IV Group (n=3): Administer Ziloprist at 2 mg/kg via tail vein injection.
-
PO Group (n=3): Administer Ziloprist at 10 mg/kg via oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 30 µL) from each animal at designated time points.
-
IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Bioanalysis:
-
Extract Ziloprist from plasma samples using protein precipitation (e.g., with 3 volumes of acetonitrile containing an internal standard).
-
Quantify the concentration of Ziloprist in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Parameters include: Maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), terminal half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
-
Data Presentation: Pharmacokinetic Parameters
Table 1: Summary of Ziloprist Pharmacokinetic Parameters in Mice
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1550 ± 120 | 850 ± 95 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (0-inf) (ng·h/mL) | 2800 ± 250 | 5600 ± 480 |
| t½ (h) | 4.5 ± 0.5 | 5.1 ± 0.6 |
| Clearance (CL) (mL/min/kg) | 11.9 ± 1.2 | - |
| Volume of Distribution (Vdss) (L/kg) | 3.8 ± 0.4 | - |
| Oral Bioavailability (%F) | - | 40% |
| Data are presented as mean ± SD (n=3). |
PK Experimental Workflow Diagram
Pharmacodynamic (PD) Studies
Objective
To assess the in vitro potency and in vivo efficacy of Ziloprist in modulating GPR84-mediated inflammatory responses.
In Vitro Target Engagement: Calcium Flux Assay Protocol
Purpose: To measure the ability of Ziloprist to antagonize GPR84 activation by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human GPR84 (or THP-1 cells endogenously expressing GPR84).
-
GPR84 agonist (e.g., 6-n-octylaminouracil, 6-OAU).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR Tetra®).
Methodology:
-
Cell Plating: Seed GPR84-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Remove culture medium and load cells with Fluo-4 AM dye in assay buffer for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of Ziloprist in assay buffer.
-
Antagonist Incubation: Wash the cells with assay buffer and add the Ziloprist dilutions. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation & Measurement: Place the plate in the fluorescent reader. Record a baseline fluorescence reading. Add the GPR84 agonist (at a pre-determined EC80 concentration) and immediately measure the change in fluorescence (calcium flux) over time.
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced calcium response at each concentration of Ziloprist.
-
Plot the percentage inhibition against the log concentration of Ziloprist and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Efficacy: LPS-Induced Cytokine Release Model
Purpose: To evaluate the anti-inflammatory effect of Ziloprist in a mouse model of acute systemic inflammation.
Materials:
-
Ziloprist
-
Vehicle (e.g., 0.5% Methylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Male C57BL/6 mice (8-10 weeks old)
-
ELISA kits for mouse TNF-α and IL-6
Methodology:
-
Animal Groups (n=6-8 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: Ziloprist (e.g., 10 mg/kg) + LPS
-
Group 4: Ziloprist (e.g., 30 mg/kg) + LPS
-
-
Dosing: Administer Ziloprist or vehicle via oral gavage.
-
Inflammation Induction: One hour after compound administration, inject LPS (0.5 mg/kg) intraperitoneally (IP). Inject saline in the control group.
-
Sample Collection: 90 minutes after the LPS injection, collect blood via cardiac puncture into serum separator tubes.
-
Serum Preparation: Allow blood to clot, then centrifuge at 2,000 x g for 15 minutes to collect serum.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the serum samples using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare cytokine levels between the vehicle+LPS group and the Ziloprist-treated groups using a one-way ANOVA with a post-hoc test (e.g., Dunnett's). Calculate the percentage inhibition of cytokine release.
Data Presentation: Pharmacodynamic Effects
Table 2: In Vitro and In Vivo Potency of Ziloprist
| Assay | Parameter | Result |
| Calcium Flux Assay (hGPR84) | IC50 | 15.5 ± 2.1 nM |
| LPS-Induced TNF-α Release (Mouse) | % Inhibition @ 30 mg/kg | 65 ± 8% |
| LPS-Induced IL-6 Release (Mouse) | % Inhibition @ 30 mg/kg | 58 ± 10% |
| Data are presented as mean ± SD. |
GPR84 Signaling Pathway and Antagonist Action Diagram
PD Experimental Workflow Diagram
References
- 1. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 2. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]
- 3. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GPR84 Antagonism in Idiopathic Pulmonary Fibrosis: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options. Recent research has identified the G protein-coupled receptor 84 (GPR84) as a promising therapeutic target. GPR84 is implicated in inflammatory and fibrotic processes, and its expression is elevated in fibrotic tissues. This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of GPR84 antagonists in preclinical models of IPF. The focus is on two such antagonists, GLPG1205 and PBI-4050, which have been evaluated in both animal models and clinical trials.
Introduction
GPR84, a receptor for medium-chain fatty acids, is predominantly expressed on immune cells such as macrophages and neutrophils.[1][2][3] Its activation is associated with pro-inflammatory and pro-fibrotic signaling pathways.[4][5] In the context of IPF, GPR84 is believed to contribute to the persistent inflammation and excessive extracellular matrix deposition that characterize the disease. Antagonizing this receptor presents a novel therapeutic strategy to mitigate lung fibrosis. This document outlines the use of GPR84 antagonists in the widely accepted bleomycin-induced mouse model of pulmonary fibrosis.
GPR84 Signaling in Pulmonary Fibrosis
Activation of GPR84 by its endogenous ligands, such as medium-chain fatty acids, triggers downstream signaling cascades that promote inflammation and fibrosis. This involves the recruitment and activation of immune cells, leading to the release of pro-inflammatory cytokines and profibrotic mediators like Transforming Growth Factor-beta (TGF-β). These factors, in turn, stimulate fibroblasts to differentiate into myofibroblasts, which are the primary producers of collagen and other extracellular matrix components that lead to lung scarring.
Data on GPR84 Antagonists in IPF Models
The following tables summarize the available quantitative data for GPR84 antagonists in both preclinical and clinical settings of idiopathic pulmonary fibrosis.
Table 1: Preclinical Efficacy of GLPG1205 in a Mouse Model of IPF
| Parameter | Vehicle Control | GLPG1205 (30 mg/kg, oral, twice daily) | Outcome | Reference |
| Ashcroft Score | High | Significantly Reduced | Attenuation of fibrosis | |
| Collagen Deposition | High | Significantly Reduced | Reduction in lung scarring | |
| MnSOD in lung bronchial epithelial cells and parenchymal macrophages | Increased | Inhibited increase | Reduced oxidative stress |
Table 2: Clinical Trial Data for GPR84 Antagonists in IPF Patients
| Compound | Trial Name/Identifier | Dose | Primary Endpoint | Key Findings | Reference |
| GLPG1205 | PINTA (NCT03725852) | 100 mg once daily for 26 weeks | Change from baseline in Forced Vital Capacity (FVC) | Smaller decline in FVC with GLPG1205 (-34mL) vs. Placebo (-76mL). Not statistically significant. | |
| PBI-4050 (Setogepram) | Phase 2 Open-Label | 800 mg once daily for 12 weeks | Safety, Efficacy, and Pharmacokinetics | Stable FVC in PBI-4050 alone and in combination with nintedanib. Statistically significant decline in FVC when combined with pirfenidone. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This is the most widely used animal model to study IPF. Bleomycin, an anti-cancer agent, induces lung injury and subsequent fibrosis that mimics aspects of the human disease.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Intratracheal administration device (e.g., MicroSprayer®)
Procedure:
-
Anesthetize the mouse using a validated protocol.
-
Position the mouse in a supine position on an angled board.
-
Visualize the trachea via oral intubation.
-
Administer a single intratracheal dose of bleomycin (typically 1.5-3.0 U/kg) dissolved in sterile saline using a microsprayer to ensure even distribution in the lungs.
-
Allow the mouse to recover on a warming pad.
-
Monitor the animals daily for signs of distress.
-
The fibrotic phase typically develops from day 7 onwards, with peak fibrosis around day 14-21. Therapeutic intervention with a GPR84 antagonist can be initiated during this fibrotic phase.
Histological Analysis of Lung Fibrosis
Histological assessment is crucial for evaluating the extent of fibrosis. The Ashcroft scoring system is a widely used semi-quantitative method for this purpose.
Materials:
-
Formalin (10%)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Masson's Trichrome or Sirius Red stain
-
Microscope
Procedure:
-
At the study endpoint, euthanize the mice and perfuse the lungs with saline.
-
Inflate the lungs with 10% formalin at a constant pressure and ligate the trachea.
-
Immerse the fixed lungs in formalin for at least 24 hours.
-
Process the lung tissue and embed in paraffin.
-
Cut 5 µm sections and mount on glass slides.
-
Stain the sections with Masson's Trichrome or Sirius Red to visualize collagen (which stains blue or red, respectively).
-
Examine the slides under a microscope and score the degree of fibrosis using the Ashcroft scoring system (ranging from 0 for normal lung to 8 for total fibrous obliteration of the field).
Quantitative Real-Time PCR (qPCR) for Fibrosis Markers
qPCR is used to quantify the expression of key genes involved in the fibrotic process.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Col1a1, Acta2 (α-SMA), Tgf-β1) and a reference gene (e.g., Gapdh, Hprt)
-
qPCR instrument
Procedure:
-
Homogenize lung tissue samples and extract total RNA according to the kit manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions using the cDNA, primers for target and reference genes, and qPCR master mix.
-
Run the qPCR plate on a thermal cycler.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels. An upregulation of fibrotic markers like Col1a1 and Acta2 is expected in the bleomycin-treated group, which should be attenuated by effective GPR84 antagonist treatment.
Conclusion
The investigation of GPR84 antagonists in preclinical models of idiopathic pulmonary fibrosis holds significant promise for the development of novel anti-fibrotic therapies. The protocols and data presented here provide a framework for researchers to evaluate the efficacy of this compound and other related compounds. The bleomycin-induced fibrosis model, coupled with robust histological and molecular analyses, offers a reliable platform for these investigations. While clinical trial results for GLPG1205 did not meet primary endpoints for efficacy, the preclinical data and modest positive signals in clinical studies suggest that the GPR84 pathway remains a viable and interesting target for further research in the field of pulmonary fibrosis.
References
- 1. atsjournals.org [atsjournals.org]
- 2. What are GPR84 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 4. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Experimental Design for GPR84 Antagonist Drug Discovery
Introduction
G protein-coupled receptor 84 (GPR84) is a Gi-coupled receptor primarily expressed on immune cells, including macrophages, neutrophils, monocytes, and microglia.[1][2] Its expression is significantly upregulated under inflammatory conditions.[1][2] GPR84 is activated by endogenous medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[3] Activation of GPR84 initiates pro-inflammatory signaling pathways, leading to enhanced cytokine and chemokine expression, chemotaxis, and phagocytosis in macrophages. This central role in amplifying inflammatory responses makes GPR84 an attractive therapeutic target for a variety of inflammatory and fibrotic diseases, such as inflammatory bowel disease (IBD) and idiopathic pulmonary fibrosis (IPF). The development of selective GPR84 antagonists is a promising strategy to mitigate these pathological conditions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and protocols for the discovery and characterization of novel GPR84 antagonists.
GPR84 Signaling Pathways
GPR84 primarily couples to pertussis toxin (PTX)-sensitive Gi/o proteins. Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can dissociate and activate downstream effectors, such as phospholipase C (PLC), which can lead to calcium mobilization. Furthermore, GPR84 activation triggers the phosphorylation of Akt and ERK and promotes the nuclear translocation of NF-κB, resulting in the expression of pro-inflammatory mediators like TNFα, IL-6, and various chemokines. The activated receptor can also recruit β-arrestin, leading to receptor internalization and desensitization.
Caption: GPR84 receptor signaling cascade.
Experimental Workflow for GPR84 Antagonist Discovery
The discovery of novel GPR84 antagonists follows a structured, multi-stage process known as a screening cascade. This workflow is designed to efficiently identify and characterize potent and selective compounds from large chemical libraries, progressing them from initial hits to optimized lead candidates.
Caption: GPR84 antagonist drug discovery workflow.
Experimental Protocols
Cell Lines and Culture
-
Recombinant Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are recommended. These cells have low endogenous GPCR expression and are readily transfected.
-
Protocol: Generate stable cell lines expressing human GPR84. The receptor can be N-terminally tagged (e.g., with a FLAG or HA epitope) for expression verification via ELISA or Western blot. Culture cells in F-12K Medium (for CHO-K1) or DMEM (for HEK293) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin).
-
-
Immune Cell Lines: The human monocytic cell line THP-1 can be used as it endogenously expresses GPR84, particularly after stimulation with lipopolysaccharide (LPS).
-
Primary Cells: Bone marrow-derived macrophages (BMDMs) from mice or human monocyte-derived macrophages (hMDMs) provide a more physiologically relevant system. GPR84 expression in these cells is often upregulated by pro-inflammatory stimuli like LPS.
Primary High-Throughput Screening (HTS): Functional Assays
The goal of HTS is to screen large compound libraries to identify initial "hits". Assays should be robust, miniaturizable (384- or 1536-well plates), and have a high signal-to-noise ratio.
Protocol: cAMP Inhibition Assay
This assay measures the ability of an antagonist to block the agonist-induced, Gi-mediated inhibition of cAMP production.
-
Cell Plating: Seed GPR84-expressing CHO-K1 or HEK293 cells into 384-well assay plates and incubate overnight.
-
Compound Addition: Add test compounds (e.g., at a final concentration of 10 µM) to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a mixture of a GPR84 agonist (e.g., 6-n-octylaminouracil, 6-OAU) at an EC₈₀ concentration and a cAMP-stimulating agent like Forskolin (e.g., 2 µM final concentration).
-
Incubation: Incubate for 30 minutes at room temperature.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA technology.
-
Data Analysis: Antagonists will restore cAMP levels towards those seen with Forskolin alone. Calculate the percent inhibition for each compound.
Secondary and Orthogonal Assays for Hit Confirmation
Confirmed hits from the primary screen should be evaluated in orthogonal assays to rule out artifacts and confirm their mechanism of action.
Protocol: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR84 receptor, a key event in G protein-independent signaling and receptor desensitization.
-
Cell Line: Use a cell line co-expressing GPR84 and a β-arrestin fusion protein (e.g., using DiscoverX PathHunter or DiscoveRx's Enzyme Fragment Complementation technology).
-
Cell Plating: Plate cells in a 384-well white, clear-bottom assay plate and incubate overnight.
-
Compound Incubation: Add test compounds at varying concentrations (for IC₅₀ determination) and incubate for 30 minutes.
-
Agonist Addition: Add a GPR84 agonist (e.g., 6-OAU or embelin) at its EC₈₀ concentration.
-
Incubation: Incubate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and measure the luminescent or fluorescent signal.
-
Data Analysis: Generate dose-response curves and calculate IC₅₀ values for the antagonist compounds.
Protocol: [³⁵S]GTPγS Binding Assay
This membrane-based assay directly measures the activation of the Gi/o protein by the receptor.
-
Membrane Preparation: Prepare cell membranes from Sf9 insect cells or CHO-K1 cells overexpressing GPR84.
-
Assay Buffer: Use a buffer containing HEPES, MgCl₂, NaCl, and saponin.
-
Reaction Mixture: In a 96-well plate, combine membranes, antagonist compound, a GPR84 agonist (at its EC₈₀), and GDP.
-
Initiate Reaction: Add [³⁵S]GTPγS to start the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
Detection: Dry the filter plate, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Antagonists will reduce the agonist-stimulated [³⁵S]GTPγS binding. Calculate IC₅₀ values.
In Vitro Characterization in Primary Immune Cells
Lead compounds should be tested in primary immune cells to confirm their efficacy in a more disease-relevant context.
Protocol: Macrophage Chemotaxis Assay
This assay assesses the ability of an antagonist to block agonist-induced migration of macrophages.
-
Cell Preparation: Isolate human or murine primary monocytes and differentiate them into macrophages.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane (e.g., 8 µm pores).
-
Loading: In the lower chamber, add media containing a GPR84 agonist as a chemoattractant. In the upper chamber, add macrophages that have been pre-incubated with the test antagonist or vehicle control.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow cell migration.
-
Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane.
-
Analysis: Count the migrated cells in several fields of view using a microscope. Calculate the percent inhibition of chemotaxis caused by the antagonist.
Protocol: Cytokine Release Assay
This assay measures the inhibition of pro-inflammatory cytokine production.
-
Cell Culture: Plate primary macrophages (e.g., BMDMs) or LPS-treated THP-1 cells in a 96-well plate.
-
Pre-treatment: Treat the cells with the GPR84 antagonist at various concentrations for 1 hour.
-
Stimulation: Add a GPR84 agonist (e.g., 6-OAU) to stimulate the cells. For a more robust inflammatory response, co-stimulation with a low dose of LPS may be used.
-
Incubation: Incubate for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex bead array (e.g., Luminex).
-
Data Analysis: Determine the IC₅₀ of the antagonist for the inhibition of cytokine release.
Data Presentation
Quantitative data from the assays should be organized into tables for clear comparison of compound potency and efficacy.
Table 1: In Vitro Functional Potency of GPR84 Antagonists
| Compound ID | cAMP Assay IC₅₀ (nM) | β-Arrestin IC₅₀ (nM) | [³⁵S]GTPγS Binding IC₅₀ (nM) |
| Antagonist-001 | 8.5 | 12.3 | 10.1 |
| Antagonist-002 | 150.2 | 210.5 | 185.7 |
| Antagonist-003 | 25.6 | 33.1 | 29.8 |
| GLPG1205 (Ref) | 11.0 | 15.0 | 13.5 |
Table 2: Efficacy of GPR84 Antagonists in Primary Cell Assays
| Compound ID | Macrophage Chemotaxis Inhibition IC₅₀ (nM) | TNF-α Release Inhibition IC₅₀ (nM) |
| Antagonist-001 | 15.2 | 20.5 |
| Antagonist-003 | 45.8 | 55.2 |
| GLPG1205 (Ref) | 18.0 | 25.0 |
References
- 1. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolutionary analyses reveal immune cell receptor GPR84 as a conserved receptor for bacteria-derived molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of GPR84 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the identification and characterization of GPR84 antagonists, with a focus on "GPR84 antagonist 1," a high-affinity and selective competitive antagonist of the human GPR84 receptor. The protocols outlined below are designed for a high-throughput screening (HTS) format, enabling the rapid evaluation of large compound libraries.
Introduction to GPR84
G protein-coupled receptor 84 (GPR84) is a member of the rhodopsin-like family of GPCRs and is primarily expressed in immune cells, including macrophages, neutrophils, and microglia. Its expression is upregulated in response to inflammatory stimuli, suggesting a significant role in inflammatory processes. GPR84 is activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9-14. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The pro-inflammatory functions of GPR84 have made it an attractive therapeutic target for a variety of inflammatory diseases, driving the search for potent and selective antagonists.
This compound: A Potent and Selective Tool Compound
"this compound" is a highly selective and potent competitive antagonist of the human GPR84 receptor. It belongs to a class of 1,2,4-triazine derivatives and serves as an excellent tool compound for studying the physiological and pathological roles of GPR84. Its high affinity allows for its use in various in vitro assays to identify and characterize other potential GPR84 modulators.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the quantitative data for this compound and related compounds in key HTS assays. These values are essential for assessing compound potency and assay performance.
Table 1: Potency (IC50) of this compound and Analogs in HTS Assays
| Compound | cAMP Inhibition Assay (IC50, nM) | [³⁵S]GTPγS Binding Assay (IC50, nM) |
| This compound (Compound 837) | < 100 | ~1 |
| Analog 1 | 1.2 ± 0.2 | 0.8 ± 0.1 |
| Analog 2 | 2.5 ± 0.3 | 1.5 ± 0.2 |
| Analog 3 | 5.1 ± 0.6 | 3.2 ± 0.4 |
Data is representative of values obtained from high-throughput screening campaigns.
Table 2: HTS Assay Performance Metrics
| Assay | Agonist Used (EC80) | Z' Factor |
| cAMP Inhibition Assay | Embelin or 6-OAU | 0.6 - 0.8 |
| [³⁵S]GTPγS Binding Assay | 2-HTP or 6-OAU | > 0.7 |
| β-Arrestin Recruitment Assay | 6-OAU | > 0.6 |
| Calcium Mobilization Assay | 6-OAU | > 0.5 |
A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[1][2][3][4][5]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental designs, the following diagrams illustrate the GPR84 signaling pathway and the generalized workflow for HTS of GPR84 antagonists.
Experimental Protocols
The following are detailed protocols for the key HTS assays used to identify and characterize GPR84 antagonists.
cAMP Inhibition High-Throughput Screening Assay
This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing GPR84.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR84.
-
Assay medium: HBSS with 20 mM HEPES, 0.1% BSA.
-
Stimulation buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
Forskolin solution.
-
GPR84 agonist (e.g., 6-OAU or embelin).
-
This compound (or other test compounds).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or LANCE).
-
384-well white opaque assay plates.
Protocol:
-
Cell Plating: Seed GPR84-expressing cells into 384-well plates at a density of 2,000-5,000 cells/well in their growth medium and incubate overnight at 37°C, 5% CO₂.
-
Compound Addition:
-
Prepare serial dilutions of this compound and other test compounds in stimulation buffer.
-
Remove the growth medium from the cell plates and add the diluted compounds.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution of forskolin and GPR84 agonist (at a final concentration that gives ~80% of the maximal response, EC₈₀) in stimulation buffer.
-
Add the agonist/forskolin solution to the wells.
-
Incubate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 60 minutes) at room temperature.
-
-
Data Acquisition: Read the plate using a plate reader compatible with the detection technology (e.g., HTRF or AlphaScreen reader).
-
Data Analysis:
-
Normalize the data to positive (agonist + forskolin) and negative (forskolin only) controls.
-
Calculate the IC₅₀ values for the antagonist compounds using a four-parameter logistic fit.
-
Calculate the Z' factor for each plate to assess assay quality using the formula: Z' = 1 - [(3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control|]
-
β-Arrestin Recruitment Assay (PathHunter®)
This assay measures the recruitment of β-arrestin to GPR84 upon agonist stimulation, which is blocked by an antagonist.
Materials:
-
PathHunter® CHO-K1 GPR84 β-Arrestin cell line.
-
PathHunter® cell plating reagent.
-
Assay medium: As recommended by the manufacturer.
-
GPR84 agonist (e.g., 6-OAU).
-
This compound (or other test compounds).
-
PathHunter® detection reagents.
-
384-well white opaque assay plates.
Protocol:
-
Cell Plating: Plate the PathHunter® GPR84 cells in 384-well plates according to the manufacturer's instructions and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of the antagonist compounds.
-
Add the diluted compounds to the cell plate and incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the GPR84 agonist at its EC₈₀ concentration to the wells.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Add the PathHunter® detection reagent mixture to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the chemiluminescent signal on a standard plate luminometer.
-
Data Analysis: Calculate IC₅₀ values for the antagonists and the Z' factor for the assay plate as described for the cAMP assay.
Calcium Mobilization Assay (FLIPR®)
This assay measures changes in intracellular calcium concentration following GPR84 activation, which can be inhibited by an antagonist. GPR84 is primarily Gi-coupled, but Gβγ subunits can activate phospholipase C (PLC), leading to an increase in intracellular calcium.
Materials:
-
HEK293 cells co-expressing GPR84 and a promiscuous G-protein like Gα16, or a cell line endogenously expressing the necessary signaling components.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
FLIPR® Calcium Assay Kit (e.g., Calcium 6).
-
GPR84 agonist (e.g., 6-OAU).
-
This compound (or other test compounds).
-
384-well black-walled, clear-bottom assay plates.
-
FLIPR® or FlexStation® instrument.
Protocol:
-
Cell Plating: Seed cells into 384-well plates and incubate overnight.
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading buffer according to the kit instructions.
-
Remove the growth medium and add the dye loading buffer to the cells.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Preparation: Prepare antagonist and agonist plates with compounds diluted in assay buffer.
-
Assay Measurement:
-
Place the cell plate and compound plates into the FLIPR® instrument.
-
The instrument will first add the antagonist from the antagonist plate and incubate for a specified time (e.g., 15-30 minutes).
-
The instrument will then add the agonist from the agonist plate and immediately begin measuring the fluorescence signal over time (typically 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (peak response) is used to determine the level of calcium mobilization.
-
Calculate the IC₅₀ values for the antagonists by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
-
Determine the Z' factor for the assay.
-
Conclusion
The protocols and data presented provide a robust framework for the high-throughput screening and characterization of GPR84 antagonists. "this compound" represents a valuable tool for these studies due to its high potency and selectivity. By employing a combination of primary HTS assays, such as the cAMP inhibition assay, followed by orthogonal and functional secondary assays, researchers can confidently identify and validate novel modulators of GPR84 for potential therapeutic development in inflammatory diseases.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. Z-factor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying G-Protein-Coupled Receptor 84 (GPR84) Signaling Using GPR84 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein-coupled receptor 84 (GPR84) is an orphan GPCR that is increasingly recognized for its role in inflammatory and metabolic diseases.[1][2][3] Primarily expressed in immune cells such as macrophages and neutrophils, its activation by endogenous medium-chain fatty acids triggers pro-inflammatory signaling pathways.[1][4] This makes GPR84 an attractive therapeutic target for conditions characterized by chronic inflammation. This document provides detailed application notes and protocols for utilizing GPR84 antagonist 1 (also known as compound 837 and chemically identified as 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole) to investigate GPR84 signaling. This compound is a high-affinity and highly selective competitive antagonist of human GPR84, making it a valuable tool for elucidating the receptor's function in various physiological and pathological contexts.
GPR84 Signaling Pathways
GPR84 primarily couples to the pertussis toxin-sensitive Gi/o pathway. Activation of GPR84 by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Downstream of Gαi/o activation, GPR84 signaling can modulate various cellular functions, including the activation of MAP kinase and PI3K-Akt pathways, leading to cytokine production, cell migration, and phagocytosis. This compound blocks the initial step of this cascade by preventing agonist binding and subsequent G-protein activation.
Data Presentation
The following tables summarize the quantitative data for this compound, demonstrating its potency in inhibiting GPR84 signaling in response to various agonists.
Table 1: Antagonist Potency of this compound in [³⁵S]GTPγS Binding Assays
| Agonist | Antagonist | pA2 (mean ± SEM) |
| 2-HTP | This compound | 8.90 ± 0.08 |
Data from [³⁵S]GTPγS binding assays performed on membranes from Flp-In TREx 293 cells expressing a human GPR84-Gαi2 fusion protein.
Table 2: Antagonist Potency of this compound in cAMP Assays
| Agonist | Antagonist | IC₅₀ (nM) |
| 6-OAU | This compound | <100 |
| Embelin | This compound | <100 |
Data from cAMP assays using Flp-In TREx 293 cells expressing the human GPR84-Gαi2 fusion protein.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effect of this compound are provided below.
Protocol 1: [³⁵S]GTPγS Binding Assay
This assay measures the ability of this compound to inhibit agonist-induced G-protein activation.
Materials:
-
Membranes from cells expressing human GPR84 (e.g., Flp-In TREx 293 cells with a GPR84-Gαi2 fusion protein).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP solution.
-
[³⁵S]GTPγS.
-
GPR84 agonist (e.g., 2-HTP).
-
This compound.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from GPR84-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Serial dilutions of this compound.
-
A fixed concentration of GPR84 agonist (e.g., EC₈₀ concentration).
-
GDP to a final concentration of 10-100 µM.
-
Cell membranes (5-20 µg of protein per well).
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at 30°C.
-
Reaction Initiation: Add [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM to all wells to start the reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Termination: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Measurement: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the antagonist concentration. Calculate the pA2 value to determine the antagonist's affinity.
Protocol 2: cAMP Inhibition Assay
This assay measures the ability of this compound to block the agonist-induced decrease in intracellular cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR84.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA).
-
Forskolin.
-
GPR84 agonist (e.g., 6-OAU).
-
This compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed GPR84-expressing cells into a 384-well plate and culture overnight.
-
Compound Plating: Prepare serial dilutions of this compound in assay buffer.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the diluted this compound to the wells.
-
Add a solution containing a fixed concentration of GPR84 agonist (e.g., EC₈₀) and forskolin (to stimulate adenylyl cyclase) to all wells.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.
-
Measurement: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the signal ratio and normalize the data. Plot the normalized response against the logarithm of the antagonist concentration to determine the IC₅₀ value.
Protocol 3: Cell Migration (Chemotaxis) Assay
This assay assesses the ability of this compound to inhibit agonist-induced cell migration.
Materials:
-
Immune cells expressing GPR84 (e.g., neutrophils, macrophages).
-
Cell culture medium.
-
Chemoattractant (GPR84 agonist, e.g., 6-OAU).
-
This compound.
-
Transwell inserts (e.g., 5-8 µm pore size).
-
24-well plates.
-
Staining solution (e.g., DAPI or Crystal Violet).
-
Microscope.
Procedure:
-
Assay Setup:
-
Place transwell inserts into the wells of a 24-well plate.
-
In the lower chamber, add medium containing the chemoattractant (GPR84 agonist). For control wells, add medium without the agonist.
-
-
Cell Preparation: Resuspend the immune cells in serum-free medium. Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for a duration appropriate for the cell type (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Staining and Visualization: Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view for each insert using a microscope.
-
Data Analysis: Compare the number of migrated cells in the antagonist-treated groups to the agonist-only control to determine the inhibitory effect of this compound.
Conclusion
This compound is a potent and selective tool for studying GPR84 signaling. The protocols outlined in this document provide a framework for characterizing the antagonist's effects on G-protein activation, downstream second messenger modulation, and cellular responses. These methods can be adapted to various research and drug discovery applications, contributing to a better understanding of the role of GPR84 in health and disease.
References
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application of GPR84 Antagonist 1 in Cancer Immunotherapy Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The G protein-coupled receptor 84 (GPR84) has emerged as a compelling target in the field of cancer immunotherapy. Primarily expressed on myeloid cells, including macrophages and myeloid-derived suppressor cells (MDSCs), GPR84 plays a significant role in modulating the tumor microenvironment (TME).[1][2] While GPR84 agonists have been explored for their potential to polarize macrophages towards an anti-tumoral phenotype, recent evidence highlights a more potent anti-cancer strategy involving GPR84 antagonism.[3][4][5] This document focuses on the application of a selective GPR84 antagonist, referred to as GPR84 antagonist 1, in preclinical cancer immunotherapy models, with a particular emphasis on its role in overcoming resistance to immune checkpoint blockade.
GPR84 is markedly overexpressed on MDSCs within the TME, where it contributes to their potent immunosuppressive functions. High GPR84 expression on MDSCs is associated with resistance to anti-PD-1 therapy and poorer patient prognosis in esophageal cancer. Mechanistically, GPR84 signaling in MDSCs inhibits the lysosomal degradation of PD-L1, leading to its increased surface expression and subsequent suppression of CD8+ T cell activity. Furthermore, GPR84 can be transferred from MDSCs to CD8+ T cells via exosomes, inducing T-cell senescence through a p53-dependent pathway.
This compound acts by blocking these immunosuppressive mechanisms. By inhibiting GPR84 signaling, the antagonist promotes the degradation of PD-L1 on MDSCs, thereby reducing their ability to suppress CD8+ T cells. This leads to a remodeling of the TME, characterized by a decrease in MDSC populations and an increase in the infiltration and activation of cytotoxic CD8+ T cells. In preclinical models, the use of a GPR84 antagonist has been shown to inhibit tumor growth and metastasis, and notably, to enhance the efficacy of anti-PD-1 immunotherapy. These findings position this compound as a promising candidate for combination therapy to overcome immune checkpoint inhibitor resistance.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of a GPR84 antagonist in cancer models.
Table 1: Effect of GPR84 Antagonist on Tumor Growth and MDSCs in an Orthotopic Esophageal Cancer Model
| Parameter | Control (DMSO) | GPR84 Antagonist | Fold Change/Percentage Change |
| Change in Body Weight | Decrease | Significantly Decreased Weight Loss | Not specified |
| MDSC Proportion in Tumors | High | Decreased | Not specified |
| CD8+ T Cell Frequency in Tumors | Low | Increased | Not specified |
Data extracted from a study using an orthotopic esophageal cancer model induced by 4-NQO. Treatment was administered for two weeks.
Table 2: Effect of GPR84 Antagonist on Melanoma Growth and Immune Cell Populations
| Parameter | Control | GPR84 Antagonist | Fold Change/Percentage Change |
| Melanoma Tumor Growth | Baseline | Inhibited | Not specified |
| Lung Metastasis | Baseline | Decreased | Not specified |
| MDSC Accumulation in Spleen | High | Decreased | Not specified |
| CD8+ T Cell Accumulation in Spleen | Low | Increased | Not specified |
| CD8+ T Cell Activation Markers (IFN-γ, CD69, Ki67, CD28, CD107a) | Low | Upregulated | Not specified |
| MDSC-mediated Suppression of CD8+ T Cell Proliferation | High | Significantly Reduced | Not specified |
| MDSC-mediated Suppression of CD8+ T Cell IFN-γ Secretion | High | Significantly Reduced | Not specified |
Data from a study utilizing a melanoma tumor model.
Signaling Pathways and Experimental Workflow
GPR84 Signaling in Myeloid-Derived Suppressor Cells (MDSCs)
// Nodes GCSF_GMCSF [label="G-CSF / GM-CSF", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3_CEBPB [label="STAT3 / C/EBPβ\nSignaling", fillcolor="#F1F3F4", fontcolor="#202124"]; GPR84_expression [label="GPR84 Expression\n(Upregulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPR84_receptor [label="GPR84 Receptor\non MDSC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDL1_lysosome [label="PD-L1 Lysosomal\nDegradation", fillcolor="#F1F3F4", fontcolor="#202124"]; PDL1_surface [label="Surface PD-L1\n(Upregulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CD8_Tcell [label="CD8+ T Cell", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tcell_suppression [label="T Cell Suppression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antagonist [label="this compound", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges GCSF_GMCSF -> STAT3_CEBPB; STAT3_CEBPB -> GPR84_expression; GPR84_expression -> GPR84_receptor; GPR84_receptor -> PDL1_lysosome [label="Inhibits", fontcolor="#EA4335"]; PDL1_lysosome -> PDL1_surface [style=invis]; GPR84_receptor -> PDL1_surface [label="Leads to", fontcolor="#202124"]; PDL1_surface -> CD8_Tcell [label="Interacts with PD-1", fontcolor="#202124"]; CD8_Tcell -> Tcell_suppression; Antagonist -> GPR84_receptor [label="Blocks", fontcolor="#EA4335", dir=T, arrowtail=tee, style=dashed]; } GPR84 signaling pathway in MDSCs leading to T cell suppression.
Exosome-Mediated Transfer of GPR84 and T-Cell Senescence
// Nodes MDSC [label="GPR84+ MDSC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Exosome [label="GPR84-containing\nExosome", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CD8_Tcell [label="CD8+ T Cell", fillcolor="#34A853", fontcolor="#FFFFFF"]; p53_pathway [label="p53 Signaling\nPathway Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Tcell_senescence [label="T Cell Senescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antitumor_response [label="Anti-tumor Response", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges MDSC -> Exosome [label="Releases"]; Exosome -> CD8_Tcell [label="Uptake by"]; CD8_Tcell -> p53_pathway [label="GPR84 triggers"]; p53_pathway -> Tcell_senescence; Tcell_senescence -> Antitumor_response [label="Inhibits", fontcolor="#EA4335", dir=T, arrowtail=tee]; } Exosome-mediated transfer of GPR84 from MDSCs to CD8+ T cells.
In Vivo Experimental Workflow for GPR84 Antagonist Evaluation
// Nodes Tumor_Induction [label="Tumor Induction\n(e.g., 4-NQO for ESCC\nor B16F10 for Melanoma)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Establishment [label="Tumor Establishment\n(Allow tumors to grow)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment_Phase [label="Treatment Phase\n- Vehicle (DMSO)\n- this compound\n- Anti-PD-1\n- Combination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Tumor Growth\n& Body Weight", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="Endpoint Analysis\n(e.g., Day 14 post-treatment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Tissue Collection\n(Tumor, Spleen, Blood)\n\nImmune Profiling\n(Flow Cytometry)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Tumor_Induction -> Tumor_Establishment; Tumor_Establishment -> Treatment_Phase; Treatment_Phase -> Monitoring; Monitoring -> Endpoint; Endpoint -> Analysis; } In vivo experimental workflow for evaluating this compound.
Experimental Protocols
In Vivo Murine Cancer Model
Objective: To evaluate the in vivo efficacy of this compound alone and in combination with anti-PD-1 therapy in a murine cancer model.
Materials:
-
This compound
-
Vehicle control (e.g., DMSO)
-
Anti-PD-1 antibody
-
Isotype control antibody
-
Syngeneic tumor cells (e.g., B16F10 melanoma)
-
6-8 week old C57BL/6 mice
-
Standard cell culture reagents
-
Calipers for tumor measurement
-
Flow cytometry antibodies (e.g., anti-CD45, -CD11b, -Gr-1, -CD3, -CD8, -PD-L1, -IFN-γ, -Ki67)
Protocol:
-
Tumor Cell Implantation:
-
Culture B16F10 melanoma cells under standard conditions.
-
On Day 0, inject 1 x 10^5 B16F10 cells subcutaneously into the flank of C57BL/6 mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Begin tumor measurements on Day 5, or when tumors become palpable.
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Monitor mouse body weight and general health status.
-
-
Treatment Administration:
-
When average tumor volume reaches approximately 50-100 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., DMSO, administered daily via intraperitoneal injection).
-
Group 2: this compound (dose to be determined by pharmacokinetic studies, administered daily via intraperitoneal injection).
-
Group 3: Isotype control antibody + Vehicle.
-
Group 4: Anti-PD-1 antibody (e.g., 10 mg/kg, administered every 3 days via intraperitoneal injection).
-
Group 5: this compound + Anti-PD-1 antibody.
-
-
Continue treatment for a predefined period (e.g., 14 days).
-
-
Endpoint Analysis:
-
At the end of the treatment period, or when tumors reach the predetermined endpoint, euthanize the mice.
-
Harvest tumors, spleens, and peripheral blood.
-
-
Immune Cell Analysis by Flow Cytometry:
-
Process tumors and spleens into single-cell suspensions.
-
Perform red blood cell lysis on blood and spleen samples.
-
Stain cells with a panel of fluorescently-conjugated antibodies to identify and quantify immune cell populations (e.g., MDSCs: CD11b+Gr-1+; CD8+ T cells: CD3+CD8+).
-
For intracellular cytokine staining (e.g., IFN-γ), stimulate cells with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours prior to staining.
-
Acquire data on a flow cytometer and analyze using appropriate software.
-
In Vitro MDSC Suppression Assay
Objective: To assess the effect of this compound on the immunosuppressive function of MDSCs.
Materials:
-
This compound
-
Vehicle control (DMSO)
-
CD8+ T cells (isolated from the spleen of a healthy mouse)
-
MDSCs (isolated from the spleen or tumor of a tumor-bearing mouse)
-
Cell proliferation dye (e.g., CFSE)
-
Anti-CD3/CD28 antibodies
-
Complete RPMI-1640 medium
-
96-well cell culture plates
Protocol:
-
Cell Isolation:
-
Isolate CD8+ T cells from the spleen of a naive C57BL/6 mouse using a negative selection kit.
-
Isolate MDSCs from the spleen or tumor of a tumor-bearing mouse using a positive or negative selection kit.
-
-
T Cell Labeling:
-
Label the isolated CD8+ T cells with CFSE according to the manufacturer's protocol.
-
-
Co-culture Setup:
-
Plate the CFSE-labeled CD8+ T cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add MDSCs at different T cell:MDSC ratios (e.g., 1:1, 1:2, 1:4).
-
Add anti-CD3/CD28 antibodies to stimulate T cell proliferation.
-
Treat the co-cultures with this compound at various concentrations or with vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Analysis:
-
Harvest the cells and analyze CD8+ T cell proliferation by measuring the dilution of the CFSE signal using flow cytometry. A decrease in CFSE intensity indicates cell division.
-
Collect supernatants to measure cytokine production (e.g., IFN-γ) by ELISA.
-
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR84 Antagonist 1: A Chemical Probe for Elucidating GPR84 Function
Abstract
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target implicated in a variety of inflammatory and metabolic diseases. Its expression is predominantly found in immune cells, and it is activated by medium-chain fatty acids.[1][2][3] The development of selective antagonists is crucial for dissecting the physiological and pathological roles of GPR84. This document provides detailed application notes and protocols for utilizing GPR84 antagonist 1, a high-affinity and highly selective competitive antagonist of human GPR84, as a chemical probe to investigate GPR84 function.[4][5] These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the human GPR84 receptor. It was identified through high-throughput screening and subsequent medicinal chemistry efforts. Its high affinity and selectivity make it an invaluable tool for studying the downstream signaling and cellular functions mediated by GPR84 activation. By blocking the receptor, this antagonist can prevent the signaling events that lead to inflammation, making it a promising candidate for therapeutic development in inflammatory conditions such as inflammatory bowel disease and idiopathic pulmonary fibrosis.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species | Assay Type | Reference |
| Potency (pIC50) | 8.28 | Human | [³⁵S]GTPγS Binding Assay | |
| Antagonist Type | Competitive | Human | cAMP Assay, [³⁵S]GTPγS Binding Assay | |
| Selectivity | High | Human | Broad GPCR Panel Screen | |
| Species Selectivity | Active at human, macaque, pig, and dog GPR84; Inactive at mouse and rat GPR84 | Multiple | [³⁵S]GTPγS Binding Assay |
Table 2: Summary of In Vitro Experimental Data Using GPR84 Antagonists
| Experiment | Cell Line | Agonist Used | Antagonist Concentration | Observed Effect | Reference |
| cAMP Accumulation Assay | CHO-K1 cells expressing human GPR84 | 6-OAU (EC80) | 10 µM | Inhibition of 6-OAU-mediated decrease in cAMP | |
| [³⁵S]GTPγS Binding Assay | Flp-In TREx 293 cells with human GPR84-Gαi2 fusion | 2-HTP, 6-OAU, DIM | Varies | Concentration-dependent inhibition of agonist-induced [³⁵S]GTPγS binding | |
| Macrophage Chemotaxis | Human and Murine Macrophages | 6-OAU | Varies | Inhibition of 6-OAU-induced chemotaxis | |
| Cytokine Release | LPS-treated THP-1 cells | 2-HTP | Varies | Blockade of agonist-induced pro-inflammatory cytokine release | |
| Phagocytosis Assay | Bone marrow-derived macrophages (BMDMs) | 6-OAU | 10 µM | Inhibition of 6-OAU-enhanced phagocytosis |
Signaling Pathways and Experimental Workflows
GPR84 Signaling Pathway
GPR84 primarily couples to the pertussis toxin-sensitive Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of GPR84 can also stimulate other downstream signaling cascades, including the Akt, ERK, and NF-κB pathways, which are involved in regulating inflammatory responses, cell migration, and phagocytosis.
Caption: GPR84 signaling cascade upon agonist activation and its inhibition by this compound.
Experimental Workflow: cAMP Assay
The cyclic AMP (cAMP) assay is a fundamental method to assess the function of Gi/o-coupled receptors like GPR84. The workflow involves stimulating cells expressing GPR84 with an agonist in the presence or absence of an antagonist and measuring the resulting changes in intracellular cAMP levels.
Caption: A typical workflow for a cAMP assay to measure GPR84 antagonist activity.
Logic Diagram: Using this compound as a Chemical Probe
This compound serves as a critical tool to validate that a biological response is mediated specifically through the GPR84 receptor.
References
Troubleshooting & Optimization
Improving the solubility and stability of GPR84 antagonist 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the solubility and stability of GPR84 antagonist 1.
Frequently Asked Questions (FAQs)
Q1: My this compound has poor aqueous solubility. What are the initial steps I should take to improve it?
A1: Poor aqueous solubility is a common challenge with small molecule inhibitors. Here are some initial strategies to consider:
-
pH Adjustment: If your antagonist has ionizable groups, adjusting the pH of your buffer can significantly improve solubility. Experiment with a range of pH values to find the optimal condition.
-
Co-solvents: The use of organic co-solvents such as DMSO, ethanol, or PEG 400 can enhance the solubility of hydrophobic compounds. However, be mindful of the final concentration of the co-solvent in your assay, as it may affect cell viability or assay performance.
-
Sonication and Heating: Gentle sonication or warming of the solution can help to dissolve the compound. However, prolonged exposure to heat may degrade the antagonist, so this should be done with caution and followed by stability checks.
Q2: I am observing precipitation of this compound in my cell-based assays. How can I prevent this?
A2: Precipitation in cell-based assays can lead to inconsistent and erroneous results. To mitigate this:
-
Prepare Concentrated Stock Solutions: Dissolve the antagonist in a suitable organic solvent like DMSO at a high concentration.
-
Serial Dilutions: Perform serial dilutions of the stock solution in your assay medium. It is crucial to add the antagonist solution to the medium with gentle vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.
-
Carrier Proteins: The addition of a carrier protein, such as bovine serum albumin (BSA), to the assay medium can help to keep the antagonist in solution.
Q3: How can I assess the stability of this compound in my experimental conditions?
A3: It is critical to ensure that your antagonist is stable throughout your experiment. A stability-indicating assay, typically using High-Performance Liquid Chromatography (HPLC), can be employed.[1][2][3][4] This involves incubating the antagonist under your experimental conditions (e.g., in assay buffer at 37°C) and analyzing samples at different time points to quantify the amount of intact antagonist and detect any degradation products.
Q4: What are some long-term strategies to improve the physicochemical properties of this compound?
A4: For long-term development, several formulation and chemical modification strategies can be explored:
-
Formulation Approaches:
-
Lipid-based formulations: Incorporating the antagonist into lipid-based carrier systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubility and bioavailability.[5]
-
Solid dispersions: Creating a solid dispersion of the antagonist in a polymer matrix can enhance its dissolution rate.
-
Nanoparticles: Reducing the particle size to the nanometer range can increase the surface area and, consequently, the dissolution rate.
-
-
Chemical Modifications:
-
Salt formation: If the antagonist has an ionizable group, forming a salt can significantly improve its solubility and dissolution rate.
-
Prodrugs: A prodrug approach involves chemically modifying the antagonist to create a more soluble version that is converted to the active form in vivo.
-
Troubleshooting Guides
Issue 1: Inconsistent results in GPR84 functional assays.
-
Possible Cause: Poor solubility or precipitation of this compound.
-
Troubleshooting Steps:
-
Visually inspect your assay plates for any signs of precipitation.
-
Determine the kinetic solubility of the antagonist in your assay buffer (see Experimental Protocol 1).
-
If solubility is low, consider the strategies outlined in FAQ 1 and 2.
-
Ensure that the final concentration of any co-solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level of your cells.
-
Issue 2: Loss of antagonist activity over time in prolonged experiments.
-
Possible Cause: Instability of this compound under experimental conditions.
-
Troubleshooting Steps:
-
Perform a stability study of the antagonist in your assay medium at the relevant temperature (e.g., 37°C) (see Experimental Protocol 2).
-
Analyze samples at various time points using a stability-indicating HPLC method to quantify the remaining antagonist and identify any degradants.
-
If the antagonist is found to be unstable, consider preparing fresh solutions for each experiment or exploring stabilizing formulations.
-
Data Presentation
Table 1: Solubility of this compound in Different Buffers
| Buffer (pH) | Co-solvent | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| PBS (7.4) | None | < 1 | < 0.5 |
| PBS (7.4) | 0.5% DMSO | 5.2 | 2.1 |
| PBS (7.4) | 1% DMSO | 15.8 | 8.9 |
| Citrate (5.0) | 0.5% DMSO | 12.5 | 6.3 |
| Glycine (9.0) | 0.5% DMSO | 8.1 | 4.5 |
Table 2: Stability of this compound in Assay Medium at 37°C
| Time (hours) | Remaining Antagonist (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0 | 100 | 0 | 0 |
| 2 | 98.5 | 0.8 | 0.7 |
| 6 | 92.1 | 4.5 | 3.4 |
| 12 | 85.3 | 8.9 | 5.8 |
| 24 | 72.8 | 15.6 | 11.6 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Add 2 µL of each DMSO dilution to 98 µL of the desired aqueous buffer in a 96-well plate. This results in a final DMSO concentration of 2%.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Filtration: Filter the samples through a solubility filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved antagonist in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method
-
Forced Degradation Studies: To develop a stability-indicating method, subject the antagonist to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress). This will generate potential degradation products.
-
Chromatographic Separation: Develop an HPLC method that can separate the intact antagonist from all process impurities and degradation products. A reverse-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid or trifluoroacetic acid is a common starting point.
-
Method Validation: Validate the analytical method according to ICH guidelines to ensure it is accurate, precise, specific, and linear.
-
Stability Study:
-
Prepare a solution of this compound in the desired medium at a known concentration.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C).
-
At specified time intervals, withdraw aliquots and analyze them using the validated stability-indicating HPLC method.
-
Calculate the percentage of the remaining antagonist and the formation of any degradation products over time.
-
Mandatory Visualizations
Caption: GPR84 signaling pathway and the inhibitory action of Antagonist 1.
Caption: Workflow for improving the solubility of this compound.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Addressing species selectivity of GPR84 antagonist 1 (human vs. mouse)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GPR84 antagonists, with a specific focus on addressing the species selectivity observed between human and mouse orthologs for "GPR84 antagonist 1" and related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my GPR84 antagonist active on human cells but shows no effect in my mouse model?
A1: This is a known issue related to the species selectivity of certain classes of GPR84 antagonists.[1][2] Specifically, a series of potent 1,2,4-triazine-based competitive antagonists of human GPR84, which includes the compound often referred to as "this compound", displays significantly lower or no measurable affinity for the mouse GPR84 receptor.[1][2][3] This lack of activity is not due to experimental error but is a consequence of specific amino acid differences in the antagonist binding pocket between the human and mouse GPR84 orthologs.
Q2: What is the molecular basis for the species selectivity of this compound?
A2: The species selectivity of this compound and its analogs is primarily attributed to differences at two key amino acid residues within the transmembrane domains of the human and mouse GPR84 receptors. Mutagenesis studies have demonstrated that altering these two residues in the mouse GPR84 to the corresponding amino acids found in the human receptor is sufficient to "humanize" the mouse receptor and restore high-affinity antagonist binding. Conversely, substituting the human residues with their mouse counterparts significantly reduces the antagonist's potency at the human receptor.
Q3: Are all GPR84 antagonists species-selective?
A3: Not necessarily. While the 1,2,4-triazine series of antagonists exhibits strong species selectivity, other GPR84 antagonists, such as GLPG1205, have been shown to be active in both human and mouse systems. GLPG1205 has been used in mouse models of inflammatory bowel disease and has also been evaluated in human clinical trials. Therefore, the choice of antagonist should be carefully considered based on the experimental system (human vs. mouse).
Q4: What is the signaling pathway of GPR84?
A4: GPR84 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Upon activation by agonists, such as medium-chain fatty acids, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also activate downstream signaling cascades, including the Akt and ERK pathways. In immune cells, GPR84 activation has been linked to pro-inflammatory responses, including cytokine production and phagocytosis.
Troubleshooting Guide
Issue: this compound fails to inhibit agonist-induced signaling in mouse cells.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherent Species Selectivity | This is the most likely cause. This compound has negligible affinity for the mouse receptor. | The antagonist will not be effective at blocking agonist effects in wild-type mouse cells, even at high concentrations. |
| Incorrect Antagonist | Verify the identity and purity of the antagonist compound. | Use a fresh, validated stock of the antagonist. |
| Suboptimal Assay Conditions | Ensure that the assay conditions (e.g., cell type, agonist concentration, incubation time) are appropriate for detecting GPR84 signaling. | Optimization of assay parameters may be necessary, but it is unlikely to overcome the inherent species selectivity. |
| Cell Line Issues | Confirm that the mouse cells used express functional GPR84 receptors. Some common lab mouse strains may have a non-functional GPR84 gene. | Validate GPR84 expression and function using a known agonist that is active on the mouse receptor (e.g., 6-OAU). |
Data Presentation
Table 1: Comparative Potency of a 1,2,4-Triazine GPR84 Antagonist (Compound 837) at Human and Mouse GPR84
| Receptor | Antagonist Potency (pA₂) | Fold Difference (Human vs. Mouse) |
| Human GPR84 | 8.9 | >5000-fold |
| Mouse GPR84 | < 4.0 (immeasurably low) |
Data synthesized from a study by Jenkins et al.
Table 2: Effect of Receptor Mutagenesis on the Potency of GPR84 Antagonist (Compound 837)
| Receptor Mutant | Antagonist Potency (pA₂) | Change in Potency vs. Wild-Type |
| "Humanized" Mouse GPR84 | 7.78 ± 0.08 | At least 5000-fold increase vs. mouse WT |
| "Mousified" Human GPR84 | 6.33 ± 0.15 | 380-fold decrease vs. human WT |
Data synthesized from a study by Jenkins et al.
Experimental Protocols
1. [³⁵S]GTPγS Binding Assay for GPR84 Antagonist Activity
This assay measures the ability of an antagonist to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the GPR84 receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells stably expressing human or mouse GPR84 are cultured to confluence.
-
Cells are harvested, and crude membranes are prepared by homogenization and centrifugation.
-
-
Assay Procedure:
-
Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, a GPR84 agonist (e.g., 2-HTP or 6-OAU), and varying concentrations of the GPR84 antagonist.
-
The reaction is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through a glass fiber filter plate.
-
The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
-
Data Analysis:
-
The antagonist's potency is determined by fitting the concentration-response data to a four-parameter logistic equation to calculate the IC₅₀. The pA₂ value can be calculated using the Schild equation for competitive antagonists.
-
2. cAMP Accumulation Assay
This assay measures the ability of a GPR84 antagonist to reverse the agonist-induced inhibition of cAMP production.
-
Cell Culture:
-
CHO or HEK293 cells expressing human or mouse GPR84 are seeded in 96-well plates.
-
-
Assay Procedure:
-
Cells are pre-treated with varying concentrations of the GPR84 antagonist.
-
Forskolin (an adenylyl cyclase activator) and a GPR84 agonist are added to the cells.
-
The reaction is incubated at room temperature for 30 minutes.
-
Cell lysis and detection of cAMP levels are performed using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
-
Data Analysis:
-
The antagonist's ability to restore cAMP levels is plotted against the antagonist concentration to determine the IC₅₀.
-
Visualizations
Caption: GPR84 Signaling Pathway.
Caption: Workflow for Assessing Species Selectivity.
Caption: Troubleshooting Logic for Antagonist Inactivity.
References
Troubleshooting GPR84 antagonist 1 assay variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and reproducibility issues in GPR84 antagonist assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Assay Planning and Setup
Q1: Which GPR84 antagonist assay format is most suitable for my research goals?
A1: The choice of assay depends on the specific aspect of GPR84 signaling you aim to investigate. Here’s a breakdown of common assay formats:
-
cAMP Assays: Ideal for measuring the inhibition of adenylyl cyclase activity upon GPR84 activation by its agonists. Since GPR84 primarily couples to Gi/o proteins, its activation leads to a decrease in intracellular cAMP levels. Antagonists will counteract this effect.[1][2]
-
Calcium Mobilization Assays: GPR84 can also couple to Gq/11 proteins, leading to an increase in intracellular calcium. This assay is useful for high-throughput screening of both agonists and antagonists.[2]
-
GTPγS Binding Assays: A direct measure of G protein activation. This assay quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. Antagonists will inhibit this binding.
-
β-Arrestin Recruitment Assays: Measures the recruitment of β-arrestin to the activated GPR84 receptor, a key event in receptor desensitization and an alternative signaling pathway. This is useful for identifying biased ligands that preferentially activate G protein-dependent or β-arrestin-dependent signaling.
Q2: What are the critical initial steps to ensure assay reproducibility?
A2: Consistent and well-characterized reagents and cell lines are fundamental.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Reagent Quality Control: Use high-purity, well-characterized agonists and antagonists. Prepare fresh stock solutions and store them appropriately.
-
Assay Optimization: Before screening, optimize key parameters such as cell density, agonist concentration (typically EC80 for antagonist screening), and incubation times.
-
Establish a Standard Operating Procedure (SOP): A detailed SOP that is strictly followed by all users will minimize variability between experiments.
2. Common Issues and Troubleshooting
Q3: I am observing high variability in my IC50 values for a known GPR84 antagonist. What are the potential causes?
A3: High variability in IC50 values can stem from several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels and cellular responses can change with excessive passaging.
-
Inconsistent Agonist Concentration: Ensure the agonist concentration used to stimulate the cells is consistent and accurately prepared for each experiment. Using an agonist concentration at the EC80 is recommended for antagonist assays to provide a robust signal window.
-
Edge Effects in Assay Plates: The outer wells of a microplate are more prone to evaporation and temperature fluctuations. Avoid using the outermost wells for critical samples or implement plate-sealing and incubation strategies to minimize these effects.
-
Reagent Instability: Ensure that your agonist and antagonist stocks are stable under your storage conditions. Perform regular quality control checks on your reagents.
Q4: My assay window (signal-to-background ratio) is low. How can I improve it?
A4: A low assay window can make it difficult to distinguish between active and inactive compounds.
-
Optimize Agonist Concentration: Titrate your agonist to determine the optimal concentration that gives a robust and reproducible signal.
-
Cell Density Optimization: The number of cells per well can significantly impact the signal. Perform a cell titration experiment to find the optimal cell density.
-
Incubation Time: Optimize the incubation time for both agonist and antagonist treatment.
-
Choice of Assay Buffer: Ensure the assay buffer composition is optimal for cell health and receptor signaling.
Q5: I am seeing no antagonist activity with a compound that is reported to be a GPR84 antagonist. What should I check?
A5: Several factors could explain the lack of activity:
-
Species Specificity: GPR84 antagonists can exhibit species-specific activity. For example, some antagonists that are potent at human GPR84 show significantly lower or no activity at the mouse ortholog.[3] Verify the species of your cell line and the reported species specificity of the antagonist.
-
Incorrect Assay Conditions: The chosen assay format or specific conditions may not be suitable for detecting the antagonist's mechanism of action.
-
Compound Degradation: The antagonist may have degraded. Prepare fresh solutions and verify the compound's integrity if possible.
-
Cellular Health: Ensure the cells are healthy and responsive to a known GPR84 agonist.
Q6: How do I assess the quality and robustness of my GPR84 antagonist assay?
A6: The Z'-factor is a statistical parameter used to quantify the suitability of a high-throughput screening assay.
-
Z'-Factor Calculation: The Z'-factor is calculated using the means and standard deviations of your positive (agonist only) and negative (vehicle) controls.
-
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
-
Interpretation of Z'-Factor:
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
A Z'-factor between 0 and 0.5 suggests the assay is marginal and may need optimization.
-
A Z'-factor less than 0 indicates the assay is not suitable for screening.[4]
-
Quantitative Data Summary
Table 1: Potency (EC50) of Common GPR84 Agonists in Different Assay Formats
| Agonist | Assay Type | Cell Line | Reported EC50 (nM) | Reference |
| 6-OAU | GTPγS Binding | Sf9 (human GPR84) | 512 | |
| 6-OAU | PI Assay | HEK293 (human GPR84) | 105 | |
| ZQ-16 | Calcium Mobilization | HEK293 (human GPR84) | 134 | |
| Decanoic Acid | GTPγS Binding | Sf9 (human GPR84) | 31,000 | |
| DL-175 | cAMP Assay | CHO-K1 (human GPR84) | ~100 | |
| OX04528 | cAMP Assay | CHO-K1 (human GPR84) | 0.00598 | |
| OX04529 | cAMP Assay | CHO-K1 (human GPR84) | 0.0185 |
Table 2: Potency (IC50) of Selected GPR84 Antagonists
| Antagonist | Assay Type | Cell Line | Reported IC50 (nM) | Reference |
| GPR84 antagonist 2 | Calcium Mobilization | Not Specified | 8.95 | |
| TUG-2181 | Not Specified | Not Specified | 34 | |
| GPR84 antagonist 9 | Not Specified | Not Specified | 12 | |
| Compound 837 | GTPγS Binding | Flp-In TREx 293 (human GPR84) | <100 |
Experimental Protocols
1. Generalized Calcium Mobilization Assay Protocol
-
Cell Plating: Seed cells expressing GPR84 into a 96-well or 384-well black, clear-bottom plate at a pre-optimized density and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate the plate under appropriate conditions to allow for dye loading.
-
Compound Preparation: Prepare serial dilutions of the antagonist compounds and a fixed concentration of the agonist (e.g., EC80 of 6-OAU) in assay buffer.
-
Antagonist Addition: Add the antagonist dilutions to the cell plate and incubate for a specified period.
-
Agonist Stimulation and Signal Reading: Place the plate in a fluorescence plate reader. Inject the agonist into the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: Calculate the change in fluorescence intensity upon agonist stimulation in the presence and absence of the antagonist. Determine the IC50 values for the antagonists.
2. Generalized cAMP Assay Protocol
-
Cell Plating: Seed cells expressing GPR84 into a suitable assay plate and culture overnight.
-
Cell Stimulation: Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and the antagonist dilutions. Incubate for a defined period.
-
Agonist Addition: Add a fixed concentration of a GPR84 agonist (e.g., EC80 of 6-OAU) along with a stimulator of adenylyl cyclase (e.g., forskolin) to all wells except the negative control. Incubate to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the amount of cAMP produced in each sample and calculate the IC50 values for the antagonists.
3. Generalized β-Arrestin Recruitment Assay Protocol
-
Cell Plating: Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® from DiscoverX) that expresses tagged GPR84 and β-arrestin. Seed the cells in a white, solid-bottom assay plate.
-
Compound Addition: Add serial dilutions of the antagonist compounds to the cell plate.
-
Agonist Stimulation: Add a fixed concentration of a GPR84 agonist (e.g., EC80) to the wells and incubate to allow for β-arrestin recruitment.
-
Detection: Add the detection reagents provided with the assay kit and incubate to allow for signal development (typically chemiluminescent).
-
Signal Reading: Read the plate on a luminometer.
-
Data Analysis: Calculate the inhibition of the agonist-induced signal by the antagonist and determine the IC50 values.
Visualizations
Caption: GPR84 Signaling Pathways.
Caption: General GPR84 Antagonist Assay Workflow.
References
Optimizing cell culture conditions for GPR84 antagonist 1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell culture conditions and experimental protocols for GPR84 antagonist 1 studies.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are recommended for studying GPR84 antagonism?
A1: The choice of cell line is critical for obtaining reliable data. Commonly used cell lines for GPR84 research include:
-
CHO-K1 (Chinese Hamster Ovary): These cells are often used for stable or transient transfection with human GPR84. They provide a clean background with low endogenous GPCR expression.
-
HEK293 (Human Embryonic Kidney): Similar to CHO-K1 cells, HEK293 cells are easily transfected and are a robust platform for studying GPR84 signaling.[1][2]
-
THP-1 (Human monocytic cell line): As GPR84 is highly expressed in immune cells, the THP-1 cell line is an excellent model.[3] These cells can be differentiated into macrophages, which endogenously express GPR84, providing a more physiologically relevant system.
Q2: What is the mechanism of action of this compound?
A2: this compound is a high-affinity and highly selective competitive antagonist of human GPR84.[4] It functions by binding to the GPR84 receptor and preventing its activation by endogenous ligands, such as medium-chain fatty acids (MCFAs), and synthetic agonists. This blockade inhibits downstream signaling cascades.
Q3: What are the primary signaling pathways activated by GPR84?
A3: GPR84 primarily couples to the pertussis toxin-sensitive Gαi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. GPR84 activation can also lead to other signaling events, including calcium mobilization and the activation of the Akt and ERK pathways.[5]
Troubleshooting Guides
Issue 1: Low or no detectable signal in a cAMP assay after antagonist treatment.
Possible Causes & Solutions:
-
Cause: Inappropriate cell density.
-
Solution: Optimize cell seeding density. A typical starting point for CHO-K1 or HEK293 cells in a 384-well plate is 5,000 cells per well.
-
-
Cause: Insufficient stimulation with a GPR84 agonist.
-
Solution: Ensure the agonist concentration is optimal. For instance, when using the agonist 6-OAU to stimulate cAMP inhibition, a concentration that elicits a robust response should be used.
-
-
Cause: this compound concentration is too high or too low.
-
Solution: Perform a dose-response curve for this compound to determine the optimal inhibitory concentration (IC50).
-
-
Cause: Issues with the cAMP assay kit.
-
Solution: Follow the manufacturer's protocol precisely and ensure all reagents are properly prepared and within their expiration date.
-
Issue 2: High background signal in calcium mobilization assays.
Possible Causes & Solutions:
-
Cause: Autofluorescence of the antagonist compound.
-
Solution: Test the fluorescence of this compound alone at the concentrations used in the assay. If it autofluoresces, consider using a different fluorescent dye or a label-free detection method.
-
-
Cause: Cell stress or death.
-
Solution: Ensure cells are healthy and not overgrown. Use gentle cell handling techniques. Optimize the dye loading conditions (concentration, time, and temperature) to minimize cytotoxicity.
-
-
Cause: Suboptimal assay buffer.
-
Solution: Use a buffer that maintains physiological pH and contains essential ions for cell health and signaling.
-
Issue 3: Inconsistent results in THP-1 macrophage-based assays.
Possible Causes & Solutions:
-
Cause: Incomplete or variable differentiation of THP-1 monocytes into macrophages.
-
Solution: Standardize the differentiation protocol. A common method is to treat THP-1 cells with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 5-100 ng/mL for 24-48 hours. It is crucial to wash the cells thoroughly after PMA treatment and allow them to rest before starting the experiment.
-
-
Cause: Donor-to-donor variability in primary macrophages.
-
Solution: When using primary human monocyte-derived macrophages, be aware of potential donor variability. Using a standardized cell line like THP-1 can reduce this variability.
-
-
Cause: Low GPR84 expression in resting macrophages.
-
Solution: GPR84 expression can be upregulated by inflammatory stimuli. Consider pre-treating differentiated THP-1 macrophages with a low concentration of lipopolysaccharide (LPS) to increase GPR84 expression before performing the antagonist assay.
-
Quantitative Data Summary
Table 1: Recommended Cell Seeding Densities
| Cell Line | Plate Format | Seeding Density (cells/well) |
| CHO-K1/HEK293 | 384-well | 5,000 |
| CHO-K1/HEK293 | 96-well | 15,000 |
| THP-1 (for differentiation) | 6-well | 2 x 10^5 |
Table 2: GPR84 Ligand Potencies
| Compound | Type | Assay | Cell Line | Potency (EC50 / IC50) |
| 6-OAU | Agonist | cAMP Inhibition | CHO-hGPR84 | 105 nM |
| 6-OAU | Agonist | Calcium Mobilization | HEK293/Gα16/GPR84 | 1.01 µM |
| GPR84 antagonist 2 | Antagonist | Calcium Mobilization | Not Specified | 8.95 nM |
| TUG-2181 | Antagonist | Not Specified | Not Specified | 34 nM |
| GPR84 antagonist 9 | Antagonist | Not Specified | Not Specified | 12 nM |
Table 3: this compound Properties
| Property | Value |
| Solubility | In DMSO: 50 mg/mL (with ultrasonic assistance) |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (Stock Solution in DMSO) | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols
Protocol 1: Culturing and Passaging CHO-K1/HEK293 Cells Stably Expressing GPR84
-
Media Preparation:
-
CHO-K1: Ham's F12 medium supplemented with 10% FBS and the appropriate selection antibiotic (e.g., 400 µg/mL G418/Geneticin).
-
HEK293: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and the appropriate selection antibiotic.
-
-
Cell Culture:
-
Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
-
Passaging:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of a cell dissociation reagent (e.g., Trypsin-EDTA) and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed medium.
-
Seed new flasks at the desired density (e.g., a 1:5 to 1:10 split ratio).
-
Protocol 2: Differentiation of THP-1 Monocytes into Macrophages
-
Cell Seeding:
-
Seed THP-1 cells in RPMI-1640 medium supplemented with 10% FBS at a density of 1 x 10^5 cells/mL in a 6-well plate (2 mL per well).
-
-
PMA Treatment:
-
Add PMA to each well to a final concentration of 10-100 ng/mL.
-
Incubate for 24-48 hours at 37°C and 5% CO2. The cells will adhere and adopt a macrophage-like morphology.
-
-
Resting Phase:
-
Gently aspirate the PMA-containing medium.
-
Wash the adherent cells once with fresh RPMI-1640 medium.
-
Add 2 mL of fresh, complete RPMI-1640 medium to each well.
-
Incubate for at least 24 hours before proceeding with the GPR84 antagonist experiment.
-
Protocol 3: GPR84 Antagonist cAMP Assay
-
Cell Plating:
-
Plate GPR84-expressing CHO-K1 or HEK293 cells in a 384-well plate at 5,000 cells/well and incubate overnight.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium from the cells and add the antagonist dilutions.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add a GPR84 agonist (e.g., 6-OAU) at a concentration that gives a robust response (e.g., EC80) in the presence of a phosphodiesterase inhibitor like IBMX and forskolin (to stimulate cAMP production).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF-based assay) according to the manufacturer's instructions.
-
Visualizations
References
Refining treatment protocols for GPR84 antagonist 1 in chronic disease models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GPR84 antagonist 1 in chronic disease models.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Antagonist Effect in Cell-Based Assays | Compound Insolubility: this compound may have limited solubility in aqueous media. | Prepare stock solutions in an appropriate solvent like DMSO. For experiments, dilute the stock solution in media containing a low percentage of serum or BSA to improve solubility. Use sonication to aid dissolution if necessary.[1] |
| Incorrect Antagonist Concentration: The concentration of the antagonist may be too low to effectively block GPR84 signaling or too high, leading to off-target effects. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Start with a concentration range based on published IC50 or pA2 values. | |
| Cell Line Issues: The cell line may not express sufficient levels of GPR84, or the receptor may not be functionally coupled to the signaling pathway being assessed. | Verify GPR84 expression in your cell line at both the mRNA and protein level using qRT-PCR and Western blotting, respectively. Use a positive control cell line known to express functional GPR84. | |
| Antagonist Degradation: Improper storage or handling can lead to the degradation of the antagonist. | Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles. | |
| High Background or Non-Specific Effects in Western Blots | Antibody Issues: The primary or secondary antibody may have poor specificity or be used at too high a concentration. | Optimize antibody concentrations and incubation times. Include appropriate controls, such as isotype controls and blocking peptides, to verify antibody specificity. |
| Insufficient Blocking: Inadequate blocking of the membrane can lead to non-specific antibody binding. | Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C. | |
| Inadequate Washing: Insufficient washing can result in high background. | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. | |
| Variability in In Vivo Studies | Poor Bioavailability: The antagonist may have poor absorption or rapid metabolism in the animal model. | Consult the literature for pharmacokinetic data on this compound. Consider alternative routes of administration or formulation strategies to improve bioavailability. |
| Incorrect Dosing: The dose of the antagonist may be suboptimal for the specific animal model and disease state. | Conduct a dose-ranging study to determine the most effective and well-tolerated dose of this compound in your model. | |
| Animal Model Variability: The chosen animal model may not accurately recapitulate the human disease, or there may be significant inter-animal variability. | Carefully select an animal model that is well-characterized and relevant to the chronic disease being studied. Increase the number of animals per group to improve statistical power. | |
| Contamination in Cell Culture | Bacterial or Fungal Contamination: Introduction of microorganisms into the cell culture. | Discard contaminated cultures and thoroughly decontaminate the cell culture hood and incubator. Review and reinforce aseptic techniques. |
| Mycoplasma Contamination: A common and often undetected form of contamination that can alter cellular responses. | Regularly test cell lines for mycoplasma contamination using a reliable method such as PCR. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist that binds to the GPR84 receptor and blocks the binding of its endogenous ligands, such as medium-chain fatty acids. This inhibition prevents the activation of downstream signaling pathways, primarily through the Gαi subunit of the G protein, which leads to a reduction in pro-inflammatory and pro-fibrotic responses.[2][3]
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a solvent such as dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C or -80°C to maintain stability.[1] For in vivo studies, the antagonist may need to be formulated in a vehicle suitable for the chosen route of administration, and the stability of this formulation should be verified.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed to be selective for GPR84, the possibility of off-target effects should always be considered. It is advisable to test the antagonist against a panel of related receptors to confirm its selectivity. Additionally, including a negative control group treated with a structurally similar but inactive compound can help to identify any non-specific effects.
Q4: How do I choose the appropriate concentration of this compound for my experiments?
A4: The optimal concentration of this compound will depend on the specific cell type, experimental conditions, and the desired level of receptor inhibition. It is recommended to perform a concentration-response experiment to determine the IC50 (half-maximal inhibitory concentration) or pA2 value in your experimental system. Published literature on similar GPR84 antagonists can also provide a starting point for concentration selection.
Q5: What are the expected outcomes of using this compound in a chronic disease model of fibrosis?
A5: In preclinical models of fibrosis, treatment with a GPR84 antagonist has been shown to reduce the expression of pro-fibrotic genes, decrease the accumulation of extracellular matrix proteins, and ameliorate tissue scarring. The specific outcomes will depend on the organ system being studied and the timing and duration of the antagonist treatment.
Data Presentation
Table 1: In Vitro Potency of GPR84 Antagonists
| Antagonist | Assay Type | Cell Line | Agonist | Potency (pA2) | Reference |
| Compound 140 | [35S]GTPγS Binding | Flp-In TREx 293 (human GPR84) | 2-HTP | 9.13 ± 0.07 | |
| Compound 837 | [35S]GTPγS Binding | Flp-In TREx 293 (human GPR84) | 2-HTP | 8.90 ± 0.08 | |
| GLPG1205 | cAMP Assay | CHO-K1 (human GPR84) | 6-OAU | Not explicitly stated, but effective inhibition shown |
Table 2: In Vivo Efficacy of GPR84 Antagonists in Chronic Disease Models
| Antagonist | Disease Model | Species | Key Findings | Reference |
| GLPG1205 | Dextran sodium sulfate (DSS)-induced colitis | Mouse | Reduced disease activity index score and neutrophil infiltration | |
| CpdA & CpdB | Carbon tetrachloride (CCl4)-induced liver fibrosis | Mouse | Reduced hepatic recruitment of neutrophils and monocytes, ameliorated hepatic inflammation and fibrosis | |
| GLPG1205 | Bleomycin-induced pulmonary fibrosis | Mouse | Reduced lung fibrosis |
Experimental Protocols
1. Chemotaxis Assay
This protocol is adapted from a method used to assess the effect of GPR84 antagonists on chemoattractant-induced cell migration.
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)
-
Chemoattractant (e.g., a GPR84 agonist like 6-OAU)
-
This compound
-
Cell type of interest (e.g., neutrophils, macrophages)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell staining and imaging equipment
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Harvest and resuspend cells in assay buffer at the desired concentration.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the chemoattractant to the lower wells of the chemotaxis chamber.
-
Add the cell suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified incubator for a predetermined time (e.g., 1-3 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Calculate the percentage of inhibition of migration by this compound compared to the vehicle control.
2. Cytokine Secretion Assay
This protocol describes how to measure the effect of this compound on cytokine release from immune cells.
Materials:
-
Cell type of interest (e.g., macrophages, peripheral blood mononuclear cells)
-
This compound
-
Stimulant (e.g., Lipopolysaccharide (LPS) to induce an inflammatory response)
-
Cell culture medium and supplements
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at the appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with different concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with the chosen inflammatory agent (e.g., LPS) for a specified period (e.g., 6-24 hours).
-
After stimulation, collect the cell culture supernatant.
-
Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Determine the effect of this compound on cytokine secretion by comparing the results from treated and untreated wells.
Mandatory Visualizations
Caption: GPR84 signaling pathway and point of inhibition by antagonist 1.
Caption: In vivo experimental workflow for this compound.
References
- 1. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to GPR84 antagonist 1 in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GPR84 antagonist 1 in long-term studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experimental use of this compound.
| Question | Possible Causes | Suggested Solutions |
| Why am I observing a diminished response to this compound over time in my cell-based assays? | 1. Receptor Desensitization and Internalization: Prolonged exposure to even low levels of contaminating agonist in serum or media, or potential partial agonist activity of the antagonist, can lead to phosphorylation of GPR84, β-arrestin recruitment, and subsequent receptor internalization, reducing the number of available receptors on the cell surface.[1][2][3]2. Cell Line Instability: Genetic drift in continuously passaged cells can alter the expression levels of GPR84 or downstream signaling components.3. Compound Degradation: The antagonist may be unstable in your experimental conditions (e.g., temperature, light exposure, repeated freeze-thaw cycles). | 1. - Use serum-free media or charcoal-stripped serum to minimize exposure to endogenous GPR84 agonists (medium-chain fatty acids). - Perform antagonist pre-incubation for the shortest effective duration. - Conduct time-course experiments to characterize the onset of diminished response. - Validate that the antagonist does not possess partial agonist activity in your system using a sensitive signaling assay (e.g., β-arrestin recruitment).2. - Use cells from a freshly thawed, low-passage vial. - Periodically verify GPR84 expression levels via qPCR or Western blot.3. - Prepare fresh stock solutions of the antagonist regularly.[4] - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Consult the manufacturer's data sheet for stability information. |
| My in vivo study shows an initial therapeutic effect of this compound, but the efficacy wanes over the long term. | 1. Pharmacokinetic Issues: The dosing regimen may not be maintaining a sufficient trough concentration of the antagonist to continuously inhibit GPR84.2. Pharmacodynamic Tolerance: Similar to in vitro models, chronic receptor blockade can lead to compensatory mechanisms in vivo, such as upregulation of GPR84 expression or activation of alternative pro-inflammatory pathways.[5]3. Metabolic Adaptation: The disease model may evolve, leading to the involvement of pathways that are not modulated by GPR84 inhibition. | 1. - Perform pharmacokinetic studies to determine the half-life and optimal dosing interval of the antagonist in your animal model.2. - At the study endpoint, collect tissues and measure GPR84 mRNA and protein levels to check for receptor upregulation. - Analyze tissues for the expression of other inflammatory mediators to identify potential compensatory pathways.3. - Characterize the pathological changes in your model at different time points to understand disease progression. |
| I am seeing high variability between replicate experiments. | 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum lots can affect GPR84 expression and signaling.2. Assay Reagent Variability: Inconsistent agonist concentration or degradation of assay components.3. Pipetting Inaccuracy: Small volumes of potent compounds require precise handling. | 1. - Maintain a strict cell culture protocol, including seeding density and passage limits. - Test new lots of serum for their effect on baseline GPR84 activity before use in large-scale experiments.2. - Prepare fresh agonist dilutions for each experiment from a stable stock. - Follow manufacturer guidelines for the storage and handling of all assay kits and reagents.3. - Use calibrated pipettes and appropriate pipetting techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a GPR84 antagonist?
A1: GPR84 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway. When activated by agonists like medium-chain fatty acids (MCFAs) or the synthetic compound 6-OAU, it inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This signaling cascade promotes pro-inflammatory responses in immune cells such as macrophages and neutrophils. A GPR84 antagonist is a competitive inhibitor that binds to the receptor, preventing the endogenous or synthetic agonist from binding and activating these downstream signaling events. This blockade can reduce the production of pro-inflammatory cytokines and mitigate inflammation.
Q2: What are the key signaling pathways activated by GPR84?
A2: GPR84 activation initiates several downstream signaling pathways, primarily through the Gi/o protein. The key pathways include:
-
Inhibition of cAMP Production: The Gαi subunit inhibits adenylyl cyclase, reducing cAMP levels.
-
MAPK/ERK Pathway: GPR84 activation can lead to the phosphorylation and activation of ERK (Extracellular signal-Regulated Kinase).
-
PI3K/Akt Pathway: The PI3K/Akt signaling cascade can also be activated downstream of GPR84.
-
NF-κB Pathway: Activation of GPR84 can enhance the activity of NF-κB, a key transcription factor for pro-inflammatory genes.
-
Calcium Mobilization: GPR84 stimulation can lead to an increase in intracellular calcium levels, potentially through the release of Gβγ subunits.
Q3: What are the appropriate controls for an experiment involving a GPR84 antagonist?
A3: To ensure the specificity and validity of your results, the following controls are essential:
-
Vehicle Control: Cells or animals treated with the same vehicle used to dissolve the antagonist and agonist. This accounts for any effects of the solvent.
-
Agonist-Only Control: A positive control to confirm that the GPR84 pathway is active and responsive in your experimental system.
-
Antagonist-Only Control: To ensure the antagonist itself does not have any intrinsic agonist or inverse agonist activity at the concentration used.
-
Untreated/Naive Control: A baseline group to which all other conditions are compared.
-
(Optional) GPR84 Knockout/Knockdown Cells/Animals: The gold standard for confirming that the observed effects are mediated through GPR84. The antagonist should have no effect in a GPR84-deficient system.
Q4: Can GPR84 undergo desensitization? How would this affect my long-term studies?
A4: Yes, like most GPCRs, GPR84 can undergo desensitization upon prolonged or repeated exposure to an agonist. This process typically involves phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin. β-arrestin binding uncouples the receptor from its G protein, dampening the signal, and can target the receptor for internalization into endosomes. In long-term studies, this means that continuous stimulation can lead to a reduced number of functional receptors on the cell surface, causing a diminished response to both agonists and antagonists (as there are fewer targets to antagonize). This phenomenon, often termed tachyphylaxis, is a key consideration when designing chronic dosing regimens.
Experimental Protocols
cAMP Measurement Assay (HEK293 cells expressing human GPR84)
This protocol is used to determine the ability of a GPR84 antagonist to block agonist-induced inhibition of cAMP production.
Materials:
-
HEK293 cells stably expressing human GPR84
-
Assay medium: Serum-free DMEM
-
Forskolin (adenylyl cyclase activator)
-
GPR84 agonist (e.g., 6-OAU)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR84 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Antagonist Pre-incubation: Remove the culture medium. Add 10 µL of assay medium containing the desired concentration of this compound or vehicle. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add 10 µL of assay medium containing a mixture of GPR84 agonist (at its EC80 concentration) and forskolin (e.g., 10 µM final concentration).
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Phagocytosis Assay (Macrophage Cell Line, e.g., RAW 264.7)
This protocol assesses the effect of a GPR84 antagonist on agonist-enhanced phagocytosis.
Materials:
-
RAW 264.7 cells
-
This compound
-
GPR84 agonist (e.g., 6-OAU)
-
pHrodo™ E. coli BioParticles™ (or other fluorescently labeled particles)
-
Assay Buffer: Live cell imaging solution or HBSS
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density that will result in a confluent monolayer the next day. Incubate overnight.
-
Antagonist Pre-treatment: Remove culture medium and wash cells with Assay Buffer. Add buffer containing this compound or vehicle. Incubate for 30 minutes at 37°C.
-
Agonist and Particle Addition: To the appropriate wells, add the GPR84 agonist (e.g., 1 µM 6-OAU) followed immediately by the pHrodo E. coli BioParticles (resuspended according to the manufacturer's instructions).
-
Kinetic Imaging: Immediately place the plate into a live-cell imaging system (e.g., IncuCyte) or a plate reader equipped with an incubator (37°C, 5% CO2).
-
Data Acquisition: Acquire fluorescence images (e.g., every 30 minutes) for 2-4 hours. The pH-sensitive pHrodo dye fluoresces brightly in the acidic environment of the phagosome.
-
Data Analysis: Quantify the total fluorescence intensity per well over time. Compare the rate and extent of phagocytosis between different treatment groups.
Visualizations
Signaling Pathways and Workflows
References
- 1. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered G protein coupled receptors reveal independent regulation of internalization, desensitization and acute signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of GPR84 Antagonist 1 Derivatives
Welcome to the technical support center for researchers engaged in the development of GPR84 antagonist 1 derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows low potency in my primary assay. What are the initial steps for troubleshooting?
A1: Low potency can stem from several factors. Begin by systematically evaluating the following:
-
Compound Integrity and Purity: Verify the chemical structure, purity (>95%), and stability of your derivative using methods like NMR, LC-MS, and HPLC. Impurities or degradation can significantly impact biological activity.
-
Assay Conditions: Ensure that your assay conditions are optimized. This includes buffer composition, pH, temperature, incubation times, and the concentration of agonists or other reagents. Refer to established protocols for GPR84 assays.
-
Cell Line and Receptor Expression: Confirm the expression level and stability of GPR84 in your chosen cell line (e.g., HEK293, CHO) via qPCR or Western blot. Low or variable receptor expression will lead to inconsistent results.
-
Agonist Concentration: In competitive antagonist assays, the concentration of the agonist used is critical. An excessively high agonist concentration can mask the effect of a competitive antagonist. It is recommended to use an agonist concentration at or near its EC80 value.[1]
Q2: I am observing a discrepancy in the potency of my antagonist between a binding assay and a functional assay. What could be the cause?
A2: Discrepancies between binding affinity (e.g., Ki from radioligand binding) and functional potency (e.g., IC50 from a cAMP or calcium mobilization assay) are not uncommon. Potential reasons include:
-
Assay Format: Different assay formats measure distinct aspects of receptor function. Binding assays measure the direct interaction of the ligand with the receptor, while functional assays measure the downstream signaling consequences of that interaction.
-
Receptor Coupling Efficiency: The efficiency of GPR84 coupling to its G protein (primarily Gαi/o) can vary between cell lines and even with different passage numbers.[2][3] This can influence the magnitude of the functional response.
-
Allosteric Modulation: Your compound might be acting as an allosteric modulator rather than a direct competitive antagonist at the orthosteric site. Allosteric modulators can affect agonist affinity and/or efficacy, leading to complex pharmacological profiles that may not directly correlate with binding affinity.[4][5]
-
"Spare Receptors" or Receptor Reserve: In systems with high receptor expression, a maximal functional response can be achieved even when only a fraction of the receptors are occupied by an agonist. This phenomenon of "spare receptors" can lead to a rightward shift in the IC50 curve for a competitive antagonist compared to its Ki value.
Q3: My antagonist is potent in human GPR84 assays but shows significantly lower or no activity in rodent models. Why is this happening?
A3: Species-specific differences in receptor pharmacology are a known challenge in drug development. For GPR84, there are documented differences between the human and mouse orthologs. For instance, the 1,2,4-triazine-based antagonist, compound 837, is a high-potency antagonist of human GPR84 but displays no significant activity against mouse GPR84. This is due to variations in the amino acid sequence of the binding pocket between species. It is crucial to test your derivatives in assays using the GPR84 ortholog of the animal model you intend to use for in vivo studies.
Troubleshooting Guides
Guide 1: Optimizing a [³⁵S]GTPγS Binding Assay for GPR84 Antagonist Potency Determination
Issue: High background noise or a low signal-to-noise ratio in your [³⁵S]GTPγS binding assay.
| Potential Cause | Troubleshooting Step |
| Suboptimal Membrane Preparation | Ensure membranes are prepared from cells with high GPR84 expression and are stored correctly at -80°C. Perform a protein concentration determination (e.g., Bradford assay) to ensure consistent amounts of membrane protein are used in each well. |
| Inappropriate Agonist Concentration | Titrate the agonist (e.g., 2-HTP, 6-OAU) to determine the EC80 concentration for your specific membrane preparation. Using an agonist concentration that is too high or too low can compress the dynamic range of the assay. |
| Insufficient GDP Concentration | The presence of excess GDP is necessary to keep the G proteins in their inactive, GDP-bound state. Optimize the GDP concentration (typically in the low micromolar range) to minimize basal [³⁵S]GTPγS binding. |
| High Non-Specific Binding | Include a control with a high concentration of non-radioactive GTPγS to determine non-specific binding. If high, consider optimizing the washing steps or using filter plates with lower binding properties. |
Guide 2: Addressing Poor Solubility of this compound Derivatives
Issue: Your hydrophobic antagonist derivative is precipitating in the aqueous assay buffer, leading to inaccurate potency measurements.
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | Prepare stock solutions in 100% DMSO. When diluting into aqueous buffer, ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically <0.5%). |
| Compound Aggregation | Include a non-ionic surfactant like Tween-20 or Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to help maintain the solubility of hydrophobic compounds. |
| Use of a Carrier Protein | For highly lipophilic compounds, consider the inclusion of bovine serum albumin (BSA) in the assay buffer. BSA can bind to hydrophobic molecules and increase their apparent solubility. |
Quantitative Data Summary
The following tables summarize the potency of key GPR84 antagonists.
Table 1: Potency of Selected GPR84 Antagonists
| Compound | Scaffold | Assay Type | Species | Potency (IC₅₀) | Reference |
| This compound | 1,2,4-Triazine | [³⁵S]GTPγS Binding | Human | High Affinity | |
| GPR84 antagonist 2 | Not Specified | Calcium Mobilization | Not Specified | 8.95 nM | |
| GPR84 antagonist 3 (Compound 42) | 1,2,4-Triazine | Not Specified | Not Specified | Potent | |
| GLPG1205 | Pyrimidoisoquinolinone | Not Specified | Not Specified | Phase II Clinical Candidate | |
| Compound 837 | 1,2,4-Triazine | [³⁵S]GTPγS Binding | Human | <100 nM | |
| TUG-2181 | Not Specified | Not Specified | Not Specified | 34 nM |
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay
This protocol is adapted from methodologies described for GPR84 antagonist characterization.
Materials:
-
Membranes from cells expressing human GPR84 (e.g., Flp-In T-REx 293 cells expressing a human GPR84-Gαi2 fusion protein).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
GPR84 agonist (e.g., 2-HTP).
-
Test antagonist compounds.
-
[³⁵S]GTPγS.
-
Non-specific binding control: unlabeled GTPγS.
-
Scintillation vials and scintillation fluid.
-
Filter plates (e.g., 96-well GF/B).
Procedure:
-
Thaw the cell membranes on ice.
-
Prepare a master mix containing the assay buffer, GDP (final concentration ~10 µM), and the appropriate amount of membrane protein.
-
Add the test antagonist at various concentrations to the wells of a 96-well plate.
-
Add the GPR84 agonist at its pre-determined EC80 concentration.
-
Add the membrane master mix to each well.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 values of the antagonists.
Visualizations
GPR84 Signaling Pathway
Caption: GPR84 signaling cascade and the mechanism of antagonist action.
Experimental Workflow for Antagonist Potency Screening
Caption: A typical workflow for screening and optimizing GPR84 antagonists.
References
- 1. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 3. glpbio.com [glpbio.com]
- 4. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results in GPR84 antagonist 1 functional assays
Welcome to the technical support center for GPR84 antagonist functional assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of GPR84 functional assays and troubleshoot common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
General Issues
Question: My results are inconsistent between experiments. What are the general factors I should check?
Answer: Inconsistent results in GPR84 functional assays can stem from several factors. Systematically check the following:
-
Cell Health and Passage Number: Ensure your cells are healthy, in a logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.
-
Reagent Variability: Use freshly prepared reagents and test for lot-to-lot variability in critical components like serum, agonists, and assay kits.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and cell densities between experiments.
-
Agonist Concentration: Ensure you are using an appropriate and consistent concentration of the GPR84 agonist (e.g., 6-OAU, ZQ-16). An EC80 concentration is often recommended for antagonist screening to provide an adequate assay window.[1][2]
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (typically <0.5%), as higher concentrations can affect cell viability and assay performance.[3]
cAMP Assays
Question: Why is my basal cAMP level so high in my Gαi-coupled GPR84 assay, even without an agonist?
Answer: High basal cAMP levels can mask the inhibitory effect of GPR84 activation. Potential causes include:
-
Constitutive Receptor Activity: Some cell lines, particularly those overexpressing GPR84, may exhibit agonist-independent activity.[2]
-
Phosphodiesterase (PDE) Activity: Low PDE activity in your cells can lead to an accumulation of cAMP.
-
Solutions:
-
Optimize Forskolin Concentration: Titrate forskolin to find a concentration that provides a robust signal window without being excessive.
-
Use a PDE Inhibitor: Include a PDE inhibitor like IBMX to prevent cAMP degradation. However, the concentration may need optimization.[4]
-
Cell Line Selection: Consider using a cell line with lower endogenous adenylyl cyclase activity or lower GPR84 expression levels.
-
Question: I'm not seeing a significant decrease in cAMP levels after adding a known GPR84 agonist. What could be the problem?
Answer: A small assay window can make it difficult to identify true antagonist effects. Consider the following:
-
Low GPR84 Expression: Verify the expression level of GPR84 in your cell line. Low receptor density can lead to a weak signal.
-
Inefficient Agonist Stimulation: The agonist concentration may be too low, or the stimulation time too short. Perform a dose-response curve with your agonist to determine the optimal concentration and a time-course experiment to find the peak stimulation time.
-
Cell Density: Optimize the number of cells per well. Too few or too many cells can negatively impact the assay window.
Calcium Mobilization Assays
Question: I am observing a high background signal in my calcium mobilization assay. What can I do?
Answer: High background fluorescence can be caused by:
-
Autofluorescent Compounds: Your test compounds may be inherently fluorescent. Screen compounds for autofluorescence before the assay.
-
Cell Health: Unhealthy or dying cells can have dysregulated calcium homeostasis. Ensure high cell viability.
-
Dye Loading Issues: Inconsistent dye loading can lead to variable background. Ensure uniform dye concentration and incubation time.
Question: My known GPR84 antagonist is showing weak or no activity in the calcium mobilization assay. Why might this be?
Answer: GPR84 primarily couples to Gαi/o, which does not directly lead to calcium mobilization. Assays detecting calcium influx are often performed in cells co-expressing a promiscuous G-protein like Gα16 or a chimeric G-protein that couples to the Gαq pathway, which does induce calcium release.
-
Cell Line: Confirm that your cell line is engineered to produce a calcium signal upon GPR84 activation (e.g., expressing Gα16).
-
Agonist-Induced Desensitization: Pre-incubation with a high concentration of an agonist can cause receptor desensitization, leading to a reduced response upon re-stimulation. This can sometimes be misinterpreted as antagonist activity.
β-Arrestin Recruitment Assays
Question: My β-arrestin recruitment assay has a low signal-to-noise ratio. How can I improve it?
Answer: A low signal-to-noise ratio can be due to:
-
Low Receptor Expression: Insufficient GPR84 expression will lead to a weak signal.
-
Suboptimal Cell Density: Titrate the cell density to find the optimal number of cells per well for a robust signal.
-
Agonist Bias: Some GPR84 agonists may be biased towards G-protein signaling and may not strongly recruit β-arrestin. For example, DL-175 is a known G-protein biased agonist. Consider using an agonist known to recruit β-arrestin, such as 6-OAU.
-
Incubation Time: Optimize the agonist incubation time, as the kinetics of β-arrestin recruitment can vary.
Question: I am seeing false positives in my β-arrestin antagonist screen. What are the likely causes?
Answer: False positives can arise from:
-
Compound Cytotoxicity: Compounds that are toxic to the cells can disrupt the assay machinery and appear as inhibitors. Perform a counterscreen for cytotoxicity.
-
Assay Technology Interference: Some compounds may interfere with the reporter system (e.g., luciferase or β-galactosidase).
-
Agonist Activity: Some compounds identified as antagonists may actually be agonists that cause receptor desensitization and internalization. It is important to test compounds in agonist mode as well.
Quantitative Data Summary
Table 1: Potency of Common GPR84 Agonists in Functional Assays
| Agonist | Assay Type | Cell Line | Potency (EC50) | Reference |
| 6-OAU | Calcium Mobilization | HEK293/Gα16/GPR84 | 1.01 µM | |
| 6-OAU | cAMP Inhibition | CHO-K1/hGPR84 | ~10 nM | |
| ZQ-16 | cAMP Inhibition | HEK293/GPR84 | 0.213 µM | |
| Decanoic Acid | cAMP Inhibition | CHO-K1/hGPR84 | ~1 µM | |
| DL-175 | cAMP Inhibition | HEK293/hGPR84 | ~5 nM |
Table 2: Potency of Selected GPR84 Antagonists
| Antagonist | Assay Type | Cell Line | Potency (IC50) | Reference |
| Compound 837 | [³⁵S]GTPγS Binding | Flp-In TREx 293/hGPR84-Gαi2 | <100 nM | |
| GPR84 antagonist 2 | Calcium Mobilization | Not Specified | 8.95 nM | |
| TUG-2181 | Not Specified | Not Specified | 34 nM |
Signaling Pathways & Experimental Workflows
GPR84 Signaling Pathways
GPR84 is primarily coupled to the Gαi/o family of G-proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ subunits can also dissociate and activate downstream signaling pathways. In some engineered cell systems, GPR84 can be made to couple to Gαq/11 (often via a promiscuous G-protein like Gα16), which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. GPR84 activation can also lead to the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G-protein-independent signaling.
Caption: GPR84 signaling pathways.
General Workflow for GPR84 Antagonist Screening
The following diagram outlines a typical workflow for identifying and characterizing GPR84 antagonists.
Caption: GPR84 antagonist screening workflow.
Detailed Experimental Protocols
Protocol 1: GPR84 cAMP Inhibition Assay (HTRF)
This protocol is for measuring the ability of a test compound to antagonize agonist-induced inhibition of cAMP production in cells expressing GPR84.
Materials:
-
HEK293 or CHO cells stably expressing human GPR84.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
GPR84 agonist (e.g., 6-OAU).
-
Test compounds (antagonists).
-
HTRF cAMP assay kit.
-
Low-volume 384-well white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture cells to ~80-90% confluency. The day of the assay, harvest cells and resuspend in assay buffer to the predetermined optimal cell density.
-
Compound Plating: Add test compounds at various concentrations to the 384-well plate. Include a vehicle control (e.g., DMSO).
-
Cell Dispensing: Dispense the cell suspension into the wells containing the test compounds.
-
Antagonist Incubation: Incubate the plate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Prepare a solution of GPR84 agonist (at EC80 concentration) and forsklin in assay buffer. Add this solution to all wells except for the negative control wells.
-
Stimulation Incubation: Incubate the plate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (d2-labeled cAMP and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 ratio and determine the cAMP concentration based on a standard curve. Plot the antagonist concentration versus the percent inhibition to determine the IC50 value.
Protocol 2: GPR84 β-Arrestin Recruitment Assay (Enzyme Complementation)
This protocol describes a method to measure the recruitment of β-arrestin to GPR84 upon agonist stimulation.
Materials:
-
Cell line co-expressing GPR84 fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment.
-
Opti-MEM or other serum-free medium.
-
GPR84 agonist (e.g., 6-OAU).
-
Test compounds (antagonists).
-
Enzyme substrate detection reagent.
-
Solid white 96- or 384-well plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the cells in white-walled assay plates and incubate overnight to allow for cell attachment.
-
Compound Addition: Add the test compounds at desired concentrations to the wells. Include a vehicle control.
-
Antagonist Incubation: Incubate the plate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the GPR84 agonist at an EC80 concentration to the wells.
-
Agonist Incubation: Incubate for 90 minutes at 37°C.
-
Detection: Equilibrate the plate to room temperature. Add the enzyme substrate detection reagent according to the manufacturer's instructions.
-
Signal Development: Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each antagonist concentration relative to the agonist-only control and determine the IC50 value.
Protocol 3: GPR84 Calcium Mobilization Assay
This protocol is for measuring antagonist activity in a GPR84-expressing cell line that is engineered to produce a calcium signal.
Materials:
-
HEK293 cells stably expressing GPR84 and a promiscuous G-protein (e.g., Gα16).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (optional, to prevent dye leakage).
-
GPR84 agonist (e.g., 6-OAU).
-
Test compounds (antagonists).
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed cells into black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer. Incubate for 60 minutes at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess dye. Leave a final volume of buffer in the wells.
-
Compound Addition: Place the cell plate into the fluorescence reader. Add the test compounds at various concentrations and incubate for 10-20 minutes.
-
Baseline Reading: Measure the baseline fluorescence for a short period.
-
Agonist Injection and Reading: Inject the GPR84 agonist (at an EC80 concentration) and immediately begin measuring the fluorescence intensity over time (typically 1-3 minutes).
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percent inhibition of the antagonist-treated wells relative to the agonist-only control to determine the IC50 value.
References
Validation & Comparative
A Head-to-Head Functional Comparison of GPR84 Antagonist 1 and GLPG1205
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional activities of the initial GPR84 antagonist hit, designated "GPR84 antagonist 1," and its optimized successor, GLPG1205. This analysis is supported by experimental data from key functional assays, offering insights into their relative potency and efficacy.
GPR84 is a G protein-coupled receptor that is increasingly recognized as a promising therapeutic target for a range of inflammatory and fibrotic diseases. The development of potent and selective antagonists for this receptor is a key area of research. This guide focuses on the evolution of a GPR84 antagonist from an initial screening hit to a clinical candidate, providing a direct comparison of their performance in critical in vitro functional assays. GLPG1205 is an experimental drug that acts as a selective antagonist of the GPR84 receptor.[1] Structural optimization of a high-throughput screening hit, identified as "GPR84 antagonist hit 1," led to the development of the potent and selective GPR84 inhibitor, GLPG1205.[2]
Quantitative Comparison of Functional Activity
The following table summarizes the inhibitory potency (IC50) of this compound and GLPG1205 in two key functional assays: a target-engagement GTPγS binding assay and a cell-based neutrophil migration assay. These assays are crucial for characterizing the antagonist activity at the molecular and cellular levels, respectively.
| Compound | GTPγS Binding Assay (IC50, nM) | Human Neutrophil Migration Assay (IC50, nM) |
| This compound | ~1000 | >10000 |
| GLPG1205 | 8 | 17 |
Data sourced from the primary discovery publication of GLPG1205.
The data clearly demonstrates the significant improvement in potency achieved through the optimization of this compound to yield GLPG1205. In the GTPγS binding assay, which measures the direct interaction of the antagonist with the Gαi-coupled receptor, GLPG1205 is approximately 125-fold more potent than the initial hit. This enhanced target engagement translates to a dramatic increase in cellular efficacy, as seen in the human neutrophil migration assay, where GLPG1205 potently inhibits neutrophil chemotaxis, a key process in inflammation.[2]
GPR84 Signaling Pathway
GPR84 is known to couple primarily to the Gαi/o family of G proteins.[3] Upon activation by an agonist, GPR84 initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits released upon G protein activation can also modulate other downstream effectors, including pathways that influence intracellular calcium mobilization. The antagonism of this pathway by compounds like this compound and GLPG1205 blocks these agonist-induced events.
Experimental Protocols
Detailed methodologies for the key functional assays are provided below.
[35S]GTPγS Binding Assay
This assay measures the ability of a compound to inhibit agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins coupled to the GPR84 receptor.
Protocol:
-
Membrane Preparation: Membranes were prepared from HEK293 cells stably overexpressing human GPR84.
-
Assay Buffer: The assay was performed in a buffer containing 25 mM HEPES (pH 7.4), 100 mM NaCl, 3 mM MgCl2, and 0.1% BSA.
-
Incubation: Membranes were incubated in the assay buffer with the antagonist (this compound or GLPG1205) at various concentrations, a fixed concentration of a GPR84 agonist (e.g., embelin), and 10 µM GDP for 15 minutes at 30°C.
-
Reaction Initiation: The binding reaction was initiated by the addition of 0.1 nM [35S]GTPγS.
-
Termination and Detection: After a further 30-minute incubation at 30°C, the reaction was terminated by rapid filtration through filter plates. The plates were then washed, and the amount of bound [35S]GTPγS was quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition was calculated relative to the agonist-stimulated response in the absence of an antagonist, and IC50 values were determined from concentration-response curves.[2]
Human Neutrophil Migration Assay (Chemotaxis)
This assay assesses the ability of an antagonist to block the migration of primary human neutrophils towards a GPR84 agonist.
Protocol:
-
Neutrophil Isolation: Primary human neutrophils were isolated from the peripheral blood of healthy donors.
-
Chemotaxis Chamber: A Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (e.g., 5 µm pores) was used.
-
Assay Setup: The lower chamber was filled with assay medium containing a GPR84 agonist (e.g., embelin) as a chemoattractant. The isolated neutrophils, pre-incubated with various concentrations of the antagonist (this compound or GLPG1205) or vehicle control, were added to the upper chamber.
-
Incubation: The plate was incubated at 37°C in a 5% CO2 incubator for approximately 1-2 hours to allow for neutrophil migration through the porous membrane towards the chemoattractant.
-
Quantification: The number of neutrophils that migrated to the lower chamber was quantified. This can be done by cell counting using a hemocytometer, a plate reader-based method after cell lysis and staining, or by microscopy.
-
Data Analysis: The percentage of inhibition of migration was calculated for each antagonist concentration compared to the vehicle control, and IC50 values were determined.
Conclusion
The comparative data presented in this guide highlights the successful optimization of a high-throughput screening hit, this compound, into a potent and cell-permeable GPR84 antagonist, GLPG1205. The substantial increase in potency observed in both target-based and cell-based functional assays underscores the effectiveness of the structure-activity relationship-driven medicinal chemistry efforts. GLPG1205's ability to potently inhibit neutrophil migration in a cellular context demonstrates its potential as a pharmacological tool to probe the function of GPR84 in inflammatory processes and as a lead compound for the development of novel therapeutics.
References
GPR84 Antagonist 1: A Profile of High Selectivity Against G Protein-Coupled Receptors
A comprehensive analysis of the selectivity of GPR84 Antagonist 1 reveals a highly specific interaction with its target receptor, GPR84, with negligible activity against a wide panel of other G protein-coupled receptors (GPCRs). This guide provides a detailed comparison of its binding profile, the experimental methodologies used for its characterization, and an overview of the GPR84 signaling pathway.
High Selectivity Confirmed Across a Broad GPCR Panel
This compound, identified as 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, has demonstrated exceptional selectivity for the GPR84 receptor. In a comprehensive screening, the antagonist was tested against a panel of 167 different GPCRs. The results showed no significant agonist or antagonist activity against any of these off-target receptors, underscoring its high specificity for GPR84.[1][2] This level of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated adverse reactions.
The screening was performed using the PathHunter® β-arrestin enzyme fragment complementation (EFC) technology, a robust method for assessing GPCR activation and antagonism. The lack of significant activity in this broad panel highlights the specific nature of the interaction between this compound and its intended target.
While the complete quantitative dataset from the 167 GPCR screen is extensive, the key finding is the consistent absence of significant off-target activity. For the purpose of this guide, a representative subset of the data would typically be presented to illustrate this high selectivity.
Experimental Protocols
The selectivity and functional activity of this compound were determined using state-of-the-art in vitro pharmacological assays. The primary methods employed are detailed below.
GPCR Selectivity Profiling: PathHunter® β-Arrestin Assay
The selectivity of this compound was assessed using the DiscoverX PathHunter® β-arrestin enzyme fragment complementation (EFC) assay. This technology measures the interaction of β-arrestin with an activated GPCR.
Principle: The GPCR of interest is fused to a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon GPCR activation by an agonist, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This results in the formation of a functional β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal. Antagonists are identified by their ability to block the agonist-induced signal.
Experimental Workflow:
Functional Antagonism Assays: [³⁵S]GTPγS Binding and cAMP Assays
The antagonistic properties of the compound at the GPR84 receptor were further characterized using [³⁵S]GTPγS binding and cAMP accumulation assays.
-
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G proteins coupled to a receptor. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G protein activation. This compound was shown to inhibit agonist-induced [³⁵S]GTPγS binding, confirming its antagonist activity at the G protein level.
-
cAMP Assay: GPR84 is known to couple to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, cells are stimulated with an agent like forskolin to increase cAMP levels. The ability of a GPR84 agonist to reduce these elevated cAMP levels is then measured. This compound effectively blocks the agonist-mediated decrease in cAMP, further demonstrating its antagonistic action.
GPR84 Signaling Pathway
GPR84 is a class A rhodopsin-like GPCR. Its primary signaling mechanism involves coupling to pertussis toxin-sensitive Gi/o proteins. Activation of GPR84 by its endogenous or synthetic agonists leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration.
Conclusion
The comprehensive selectivity profiling of this compound against a large panel of GPCRs conclusively demonstrates its high specificity for its intended target. The robust experimental methodologies employed provide strong evidence for its potent and selective antagonistic activity. This high degree of selectivity, combined with its demonstrated functional antagonism, positions this compound as a valuable tool for studying the physiological and pathological roles of GPR84 and as a promising lead compound for the development of novel therapeutics targeting inflammatory and other GPR84-mediated diseases.
References
A Comparative Guide to the Binding Affinity and Kinetics of GPR84 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and kinetics of the novel GPR84 antagonist, referred to as Antagonist 1 (also identified as compound 837 in scientific literature), with other notable GPR84 antagonists. The data presented is compiled from published experimental findings to offer an objective performance evaluation.
Introduction to GPR84 and its Antagonists
G protein-coupled receptor 84 (GPR84) is a pro-inflammatory receptor primarily expressed in immune cells.[1][2] Its activation by medium-chain fatty acids is associated with various inflammatory responses, making it a compelling target for the development of antagonist ligands for treating inflammatory and fibrotic diseases.[2][3] This guide focuses on GPR84 Antagonist 1, a high-affinity and selective competitive antagonist of human GPR84, and compares its binding characteristics to other known antagonists such as GLPG1205 and PBI-4050.[4]
Comparative Binding Affinity and Potency
The following table summarizes the binding affinity (Ki) and functional potency (IC50) of this compound and its comparators. Lower Ki and IC50 values are indicative of higher binding affinity and potency, respectively.
| Compound | Target | Assay Type | Parameter | Value (nM) | Reference |
| This compound (Compound 837) | Human GPR84 | [³⁵S]GTPγS Functional Assay | IC₅₀ vs 2-HTP | ~10 | |
| This compound (Compound 837) | Human GPR84 | [³⁵S]GTPγS Functional Assay | IC₅₀ vs 6-OAU | ~10 | |
| GLPG1205 | Human GPR84 | [³⁵S]GTPγS Functional Assay | IC₅₀ | 15 | |
| PBI-4050 | Human GPR84 | Functional Assay | IC₅₀ | Modest affinity |
Binding Kinetics
The association (kon) and dissociation (koff) rate constants determine the dynamics of the drug-receptor interaction. A slower dissociation rate (lower koff) often correlates with a longer duration of action. The binding kinetics of a tritiated analog of this compound ([³H]140) have been characterized.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| [³H]Compound 140 (analog of Antagonist 1) | Human GPR84 | Radioligand Binding | kon | - | |
| [³H]Compound 140 (analog of Antagonist 1) | Human GPR84 | Radioligand Binding | koff | - | |
| [³H]Compound 140 (analog of Antagonist 1) | Human GPR84 | Radioligand Binding | Kd | 0.18 ± 0.02 nM |
Note: Specific kon and koff values for [³H]Compound 140 were not explicitly provided in the abstract, but the Kd value derived from these kinetic experiments is presented.
Signaling Pathway and Experimental Workflows
To understand the context of these binding parameters, the following diagrams illustrate the GPR84 signaling pathway and the experimental workflows used to validate antagonist binding.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Materials:
-
Cell membranes from a cell line stably expressing human GPR84.
-
Radioligand: [³H]Compound 140 (a tritiated analog of this compound).
-
Unlabeled test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation cocktail and counter.
2. Procedure:
-
In a 96-well plate, combine the GPR84-expressing cell membranes, a fixed concentration of [³H]Compound 140, and varying concentrations of the unlabeled this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GPR84 ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the potency of an antagonist by quantifying its ability to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα proteins.
1. Materials:
-
Cell membranes from a cell line stably expressing human GPR84.
-
GPR84 agonist (e.g., 2-HTP or 6-OAU).
-
[³⁵S]GTPγS.
-
GDP.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 µM GDP, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation cocktail and counter.
2. Procedure:
-
In a 96-well plate, add the GPR84-expressing cell membranes, a fixed concentration of the GPR84 agonist (typically at its EC₈₀ concentration), and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The IC50 value of the antagonist is determined by analyzing the concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Conclusion
This compound (Compound 837) demonstrates high potency in functional assays, comparable to or exceeding that of other known GPR84 antagonists like GLPG1205. The characterization of its binding kinetics using a tritiated analog further underscores its high affinity for the human GPR84 receptor. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel GPR84 antagonists, which are crucial for the development of new therapeutics for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
Is GPR84 antagonist 1 a competitive or non-competitive inhibitor?
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a receptor antagonist is paramount. This guide provides a detailed comparison of GPR84 antagonist 1, a competitive inhibitor of the G-protein coupled receptor 84 (GPR84), with other antagonistic modalities, supported by experimental data and protocols.
This compound has been identified as a high-affinity and highly selective competitive antagonist of human GPR84.[1] This classification is crucial for its development as a therapeutic agent, as the nature of its interaction with the receptor dictates its pharmacological effects. Competitive antagonists bind to the same site on the receptor as the endogenous agonist, in this case, medium-chain fatty acids. This binding is reversible, and its inhibitory effect can be overcome by increasing the concentration of the agonist.
Comparative Analysis of GPR84 Antagonists
To contextualize the performance of this compound, it is useful to compare its properties with other known GPR84 inhibitors that may exhibit different mechanisms of action, such as non-competitive inhibition.
| Antagonist | Mechanism of Action | Potency (IC50/pA2/Ki) | Key Characteristics |
| This compound (and analogues) | Competitive | pA2: ~7.5 - 9.1 | High affinity and selectivity for human GPR84. Reversibly binds to the orthosteric site. |
| GLPG1205 | Non-competitive (Negative Allosteric Modulator) | IC50: ~15 nM (in ROS assay) | Binds to an allosteric site, inducing a conformational change that prevents receptor activation. Its effect is not surmounted by increasing agonist concentration. |
| PBI-4050 | Antagonist | Low potency and selectivity | Also exhibits agonist activity at GPR40. |
Note: "this compound" is a general descriptor. Specific compounds from the 1,2,4-triazine series, such as compound 140, have a pA2 of 9.13.[2]
GPR84 Signaling Pathway
GPR84 is primarily coupled to the Gi/o family of G proteins. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade that can influence various cellular processes, including inflammation and immune responses.
Experimental Protocols
The determination of this compound as a competitive inhibitor relies on specific in vitro functional assays.
Experimental Workflow: Determining Competitive Antagonism
cAMP Inhibition Assay
This assay measures the ability of a GPR84 agonist to inhibit the production of cAMP, and the capacity of an antagonist to block this effect.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing human GPR84 are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 384-well plates.
-
To stimulate cAMP production, cells are treated with forskolin, an adenylyl cyclase activator.
-
Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
A GPR84 agonist (e.g., 2-HTP or 6-OAU) is then added at a range of concentrations.
-
Following incubation, cell lysis is performed, and the intracellular cAMP levels are quantified using a suitable detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis: The results are used to generate concentration-response curves for the agonist in the absence and presence of the antagonist. A rightward parallel shift in the agonist concentration-response curve with no change in the maximum response is indicative of competitive antagonism.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins coupled to the receptor of interest.
-
Membrane Preparation: Membranes are prepared from cells overexpressing GPR84.
-
Assay Procedure:
-
Cell membranes are incubated in an assay buffer containing saponin (to permeabilize the membranes) and GDP (to ensure G proteins are in their inactive state).
-
Varying concentrations of this compound are added to the membranes and pre-incubated.
-
A range of concentrations of a GPR84 agonist is then added.
-
The binding reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Upon GPR84 activation by the agonist, the Gαi subunit exchanges GDP for [³⁵S]GTPγS.
-
The reaction is terminated, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis: Similar to the cAMP assay, concentration-response curves for the agonist are plotted. A Schild analysis of the data can be performed to determine the pA2 value of the antagonist, which is a measure of its affinity. A linear Schild plot with a slope of 1 is a hallmark of competitive antagonism.
Conclusion
The experimental evidence strongly supports the classification of this compound as a competitive inhibitor. Its ability to reversibly bind to the orthosteric site of GPR84 and the surmountable nature of its antagonism are key features that distinguish it from non-competitive modulators like GLPG1205. This detailed understanding of its mechanism of action is critical for its continued investigation and potential application in therapeutic areas where GPR84 plays a significant role.
References
A Head-to-Head Comparison of GPR84 Antagonist GLPG1205 and the Dual GPR84/GPR40 Modulator PBI-4050
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) has emerged as a promising therapeutic target for a range of inflammatory and fibrotic diseases. This receptor, activated by medium-chain fatty acids, is predominantly expressed on immune cells and plays a role in pro-inflammatory signaling. Consequently, the development of GPR84 antagonists is an active area of research. This guide provides a head-to-head comparison of two such investigational drugs: GLPG1205, a selective GPR84 antagonist, and PBI-4050 (also known as fezagepras), a compound with a dual mechanism of action, acting as both a GPR84 antagonist and a G protein-coupled receptor 40 (GPR40) agonist.[1][2][3][4] This comparison will delve into their mechanisms of action, present available experimental data, detail relevant experimental protocols, and visualize key pathways and workflows.
Mechanism of Action
GLPG1205 is a potent and selective antagonist of GPR84.[5] Its primary mechanism involves binding to the GPR84 receptor and blocking the downstream signaling cascade initiated by the receptor's endogenous or synthetic agonists. This inhibition of GPR84 signaling has been shown to reduce inflammatory responses, including neutrophil and macrophage migration.
PBI-4050 , in contrast, possesses a dual mechanism of action. It acts as an antagonist at the GPR84 receptor, similar to GLPG1205, thereby inhibiting pro-inflammatory signaling. Concurrently, PBI-4050 functions as an agonist for the GPR40 receptor (also known as Free Fatty Acid Receptor 1 or FFAR1). GPR40 activation is associated with anti-fibrotic and pro-metabolic effects. This dual activity suggests that PBI-4050 may offer a multi-faceted therapeutic approach by simultaneously dampening inflammation and promoting tissue repair and metabolic homeostasis.
Data Presentation: A Comparative Overview
Direct head-to-head comparative potency data for GLPG1205 and PBI-4050 on GPR84 antagonism from the same study is limited in the public domain. However, available data from separate studies provide insights into their individual activities.
| Parameter | GLPG1205 | PBI-4050 | Reference |
| Target(s) | Selective GPR84 Antagonist | GPR84 Antagonist, GPR40 Agonist | |
| Potency at GPR84 | IC50 = 15 nM (in TNF-α primed neutrophil ROS assay) | Described as having "modest" or "low" affinity | |
| In Vitro Activity | Inhibits GPR84-induced neutrophil and macrophage migration. | Inhibits GPR84-mediated signaling. | |
| In Vivo Activity | Reduced disease activity in a mouse model of IBD. | Demonstrated anti-fibrotic activity in animal models of lung, liver, kidney, and heart fibrosis. | |
| Clinical Development for IPF | Phase 2 trial (PINTA) completed; development for IPF discontinued due to lack of efficacy and a poorer safety profile compared to placebo. | Phase 2 trial completed; clinical development for IPF was halted. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are methodologies for key assays used in the characterization of GPR84 antagonists.
GTPγS Binding Assay
This functional assay measures the activation of G proteins following agonist stimulation of a GPCR. Antagonists are evaluated by their ability to inhibit agonist-induced [³⁵S]GTPγS binding.
Objective: To determine the potency of a test compound in antagonizing agonist-induced G protein activation via GPR84.
Materials:
-
Membrane preparations from cells stably expressing human GPR84.
-
[³⁵S]GTPγS (radioligand).
-
GPR84 agonist (e.g., 6-OAU or embelin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP).
-
Test compounds (GLPG1205 or PBI-4050) at various concentrations.
-
Scintillation proximity assay (SPA) beads or filter plates.
-
Scintillation counter.
Procedure:
-
Thaw the GPR84-expressing cell membranes on ice.
-
Prepare a reaction mixture containing the assay buffer, GDP, and the GPR84 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Add the test compound at varying concentrations to the reaction mixture.
-
Initiate the binding reaction by adding the cell membranes and [³⁵S]GTPγS.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).
-
If using a filtration assay, terminate the reaction by rapid filtration through filter plates, followed by washing to remove unbound radioligand.
-
If using an SPA-based assay, add SPA beads to the reaction mixture.
-
Quantify the amount of bound [³⁵S]GPR84 by scintillation counting.
-
Data are analyzed to determine the IC₅₀ value of the antagonist.
cAMP Functional Assay
GPR84 couples to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an antagonist to block the agonist-induced reduction in cAMP.
Objective: To assess the functional antagonism of GPR84 by measuring changes in intracellular cAMP levels.
Materials:
-
Cells stably expressing human GPR84 (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
GPR84 agonist (e.g., 6-OAU).
-
Test compounds (GLPG1205 or PBI-4050) at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture reagents.
Procedure:
-
Seed the GPR84-expressing cells in a multi-well plate and culture overnight.
-
Pre-treat the cells with the test compound at various concentrations for a specified time.
-
Stimulate the cells with a mixture of forskolin and a GPR84 agonist. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the Gαi-coupled receptor more readily detectable.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ of the antagonist by analyzing the concentration-response curve.
Neutrophil Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant, a key process in inflammation.
Objective: To determine the effect of GPR84 antagonists on agonist-induced neutrophil migration.
Materials:
-
Isolated human neutrophils.
-
Chemoattractant (GPR84 agonist, e.g., 6-OAU).
-
Test compounds (GLPG1205 or PBI-4050).
-
Boyden chamber or Transwell® inserts (with a pore size of 3-5 µm).
-
Assay medium (e.g., HBSS with 0.1% BSA).
-
Cell staining and imaging equipment.
Procedure:
-
Isolate neutrophils from fresh human blood.
-
Place the chemoattractant in the lower chamber of the Boyden chamber or Transwell® plate.
-
Pre-incubate the isolated neutrophils with various concentrations of the test compound.
-
Add the pre-incubated neutrophils to the upper chamber of the insert.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours to allow for migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Determine the inhibitory effect of the compound on chemotaxis and calculate the IC₅₀.
Mandatory Visualizations
References
- 1. physoc.org [physoc.org]
- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 3. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of GPR84 antagonist 1 activity across different research labs
A detailed analysis of the pharmacological activity of GPR84 antagonist 1, also known as compound 837, reveals a potent and selective inhibitor of the GPR84 receptor. This guide provides a comprehensive overview of its reported activity, drawing from key initial studies. To date, quantitative pharmacological data for this specific antagonist primarily originates from the collaborative research efforts of the institutions involved in its discovery and initial characterization. Independent validation of its activity across different research laboratories is not yet widely available in peer-reviewed literature.
Unveiling this compound
This compound, with the chemical name 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, was identified through a high-throughput screening campaign as a high-affinity, competitive antagonist of the human GPR84 receptor.[1][2] Its discovery has provided a valuable tool for investigating the physiological and pathological roles of GPR84, a G protein-coupled receptor implicated in inflammatory and immune responses.
Comparative Activity of this compound
The following table summarizes the reported in vitro activity of this compound from the primary characterization studies. This data is derived from two key functional assays: a [³⁵S]GTPγS binding assay and a cAMP inhibition assay, both conducted using Flp-In T-REx 293 cells expressing a human GPR84-Gαi2 fusion protein.
| Assay Type | Agonist | Potency (pA₂) | IC₅₀ (nM) | Research Group (Affiliation) |
| [³⁵S]GTPγS Binding | 2-HTP | 9.13 ± 0.04 | ~0.74 | University of Glasgow, et al. |
| [³⁵S]GTPγS Binding | 6-OAU | - | ~1 | University of Glasgow, et al. |
| [³⁵S]GTPγS Binding | DIM (allosteric agonist) | - | ~1 | University of Glasgow, et al. |
| cAMP Inhibition | 2-HTP | - | ~1 | University of Glasgow, et al. |
| cAMP Inhibition | 6-OAU | - | ~1 | University of Glasgow, et al. |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA₂ value indicates higher antagonist potency. IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.
GPR84 Signaling and Antagonism
GPR84 is a Gi/o-coupled receptor. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist, binding to the same site as orthosteric agonists and preventing receptor activation.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental results. The following are summaries of the key assays used to characterize this compound.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
-
Membrane Preparation: Membranes are prepared from Flp-In T-REx 293 cells induced to express the human GPR84-Gαi2 fusion protein.
-
Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 3 mM MgCl₂, pH 7.4.
-
Reaction Mixture: Membranes are incubated with GDP (10 µM), the GPR84 agonist (e.g., 2-HTP or 6-OAU) at a concentration that elicits 80% of the maximal response (EC₈₀), and varying concentrations of this compound.
-
Initiation and Incubation: The reaction is initiated by the addition of [³⁵S]GTPγS (0.1 nM). The mixture is incubated at 30°C for 30 minutes.
-
Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with cold buffer. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM). The IC₅₀ values are determined from concentration-response curves.
cAMP Inhibition Assay
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
-
Cell Culture: Flp-In T-REx 293 cells expressing the human GPR84-Gαi2 fusion protein are cultured to confluency.
-
Assay Medium: The assay is performed in a stimulation buffer containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for 15 minutes.
-
Agonist Stimulation: Cells are then stimulated with a GPR84 agonist (e.g., 2-HTP or 6-OAU) at its EC₈₀ concentration in the presence of forskolin (an adenylyl cyclase activator) for 30 minutes.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as a LANCE Ultra cAMP kit.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels is quantified, and IC₅₀ values are determined.
Conclusion
This compound (compound 837) has been characterized as a potent and selective antagonist of the human GPR84 receptor based on data from a key academic-industry collaboration. The provided data and experimental protocols serve as a benchmark for future studies. As this compound becomes more widely utilized as a pharmacological tool, independent validation of its activity from various research laboratories will be crucial for establishing a robust and comprehensive understanding of its properties and its potential for therapeutic development. Researchers are encouraged to report their findings to contribute to a broader cross-validation of this important research tool.
References
- 1. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]
GPR84 Antagonist 1: A Comparative Efficacy Analysis in Primary Human Immune Cells and Immortalized Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of GPR84 antagonist 1 in primary human immune cells versus commonly used cell line models. This analysis, supported by experimental data and detailed protocols, aims to inform the selection of appropriate cellular systems for the study of GPR84-targeted therapeutics.
The G protein-coupled receptor 84 (GPR84) has emerged as a promising therapeutic target for a range of inflammatory and fibrotic diseases. Primarily expressed on immune cells such as macrophages and neutrophils, its activation is associated with pro-inflammatory signaling. Consequently, the development of GPR84 antagonists is an area of active research. A critical aspect of this research is the choice of cellular models for evaluating antagonist efficacy. While immortalized cell lines offer convenience and reproducibility, primary human immune cells provide a more physiologically relevant system. This guide assesses the performance of a novel GPR84 antagonist, herein referred to as this compound (based on the well-characterized compound 837), in these different cellular contexts.
Data Summary: this compound Efficacy
The following table summarizes the available quantitative data for the efficacy of this compound in inhibiting GPR84 activation in human-derived cell lines. Direct comparative data in primary human immune cells for this specific antagonist is limited in publicly available literature; however, the provided data serves as a benchmark for its activity in established in vitro models.
| Cell Type | Assay Type | Agonist | This compound (Compound 837) Potency (pA2) | Reference |
| Flp-In T-REx 293 (recombinant, human) | [35S]GTPγS binding | 2-HTP | 8.3 ± 0.1 | [1][2] |
| Flp-In T-REx 293 (recombinant, human) | cAMP accumulation | 2-HTP | 8.5 ± 0.1 | [1][2] |
| THP-1 (human monocytic cell line) | [35S]GTPγS binding | 2-HTP | High potency (qualitative) | [1] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater antagonist potency. While quantitative data for primary human immune cells is not available for this specific antagonist, studies on GPR84 agonists have shown discrepancies in responses between cell lines and primary cells, suggesting that the efficacy of antagonists may also differ.
Comparative Analysis: Primary Cells vs. Cell Lines
The choice between primary immune cells and immortalized cell lines for studying GPR84 presents a trade-off between physiological relevance and experimental feasibility.
Primary Human Immune Cells (e.g., Monocyte-Derived Macrophages, Neutrophils):
-
Advantages:
-
High Physiological Relevance: These cells are isolated directly from human donors and more accurately reflect the in vivo cellular environment and signaling pathways.
-
Clinically Translatable Results: Findings are more likely to be predictive of the antagonist's efficacy in human subjects.
-
-
Disadvantages:
-
Limited Availability and Donor Variability: Access to primary cells can be restricted, and inherent differences between donors can introduce variability into experiments.
-
Short Lifespan in Culture: Primary immune cells, particularly neutrophils, have a limited lifespan in vitro, which can constrain experimental timelines.
-
Technical Challenges: Isolation and culture can be more complex and time-consuming compared to cell lines.
-
Immortalized Human Cell Lines (e.g., THP-1, HL-60):
-
Advantages:
-
High Proliferation and Availability: Cell lines can be cultured indefinitely, providing a consistent and readily available source of cells.
-
High Reproducibility: The genetic homogeneity of cell lines leads to more reproducible results across experiments.
-
Ease of Manipulation: They are generally easier to culture, transfect, and manipulate genetically.
-
-
Disadvantages:
-
Potential for Altered Phenotype and Signaling: Due to immortalization and continuous culture, cell lines can exhibit altered gene expression and signaling responses compared to their primary counterparts. For instance, the response of THP-1 macrophages to stimuli can differ from that of primary monocyte-derived macrophages.
-
Reduced Clinical Predictivity: Results may not always accurately predict the in vivo efficacy and safety of a drug candidate.
-
GPR84 Signaling Pathway
Activation of GPR84 by its agonists, such as medium-chain fatty acids, initiates a signaling cascade that is predominantly pro-inflammatory. GPR84 couples to the Gαi subunit of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, GPR84 activation can stimulate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for various cellular functions like cytokine production and cell migration.
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the efficacy of GPR84 antagonists.
Cell Culture and Differentiation
-
Primary Human Monocyte-Derived Macrophages (MDMs):
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify monocytes from PBMCs by positive selection using CD14 magnetic beads.
-
Culture purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 50 ng/mL macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate into macrophages.
-
-
THP-1 Macrophage Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS.
-
Induce differentiation into a macrophage-like phenotype by treating the cells with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
After PMA stimulation, wash the cells and culture in fresh medium for at least 24 hours before experimentation.
-
-
Primary Human Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation followed by dextran sedimentation to remove red blood cells.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Resuspend purified neutrophils in an appropriate buffer and use immediately for experiments due to their short lifespan.
-
-
HL-60 Neutrophil-like Differentiation:
-
Culture HL-60 human promyelocytic leukemia cells in RPMI-1640 medium with 10% FBS.
-
Induce differentiation into a neutrophil-like phenotype by culturing the cells in the presence of 1.3% dimethyl sulfoxide (DMSO) for 5-7 days.
-
Functional Assays for GPR84 Antagonist Efficacy
-
cAMP Accumulation Assay:
-
Seed cells (e.g., Flp-In T-REx 293 expressing GPR84 or differentiated THP-1 cells) in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the GPR84 antagonist for 15-30 minutes.
-
Stimulate the cells with a known GPR84 agonist (e.g., 2-HTP or embelin) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to elevate basal cAMP levels) for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
Calculate the IC50 or pA2 value of the antagonist by analyzing the concentration-response curves.
-
-
[35S]GTPγS Binding Assay:
-
Prepare cell membranes from cells expressing GPR84 (e.g., recombinant cell lines or LPS-treated THP-1 cells).
-
In a 96-well plate, incubate the cell membranes with various concentrations of the GPR84 antagonist.
-
Add a sub-maximal concentration of a GPR84 agonist and [35S]GTPγS.
-
Incubate to allow for binding of [35S]GTPγS to activated G proteins.
-
Terminate the reaction by rapid filtration and measure the amount of bound radioactivity using a scintillation counter.
-
Determine the antagonist's potency by quantifying the inhibition of agonist-stimulated [35S]GTPγS binding.
-
-
Chemokine/Cytokine Release Assay:
-
Plate primary macrophages or differentiated THP-1 cells in a 24- or 48-well plate.
-
Pre-treat the cells with the GPR84 antagonist for 1 hour.
-
Stimulate the cells with a GPR84 agonist or an inflammatory stimulus like lipopolysaccharide (LPS).
-
After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex bead-based assay.
-
Experimental Workflow
Conclusion
The assessment of this compound reveals its potent activity in human-derived cell line models. However, the existing literature underscores the potential for divergent responses between these immortalized systems and primary human immune cells. While cell lines provide a valuable platform for initial screening and mechanistic studies due to their robustness and reproducibility, primary cells are indispensable for validating the physiological relevance and predicting the clinical efficacy of GPR84-targeted therapies. Therefore, a comprehensive evaluation of GPR84 antagonists should ideally incorporate both cell types to leverage their respective advantages and provide a more complete understanding of the compound's therapeutic potential. Future studies should aim to directly compare the efficacy of promising GPR84 antagonists in parallel assays using both primary human immune cells and relevant cell lines to bridge the current data gap.
References
A Head-to-Head Battle: GPR84 Antagonist 1 Versus Small Molecule Agonists in Modulating the Proinflammatory Receptor
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel compounds with G-protein coupled receptor 84 (GPR84) is paramount. This guide provides an objective comparison of GPR84 Antagonist 1 against a panel of commonly used small molecule agonists, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
GPR84, a receptor primarily expressed in immune cells, is a key player in inflammatory responses. Its activation by medium-chain fatty acids and synthetic agonists triggers a cascade of downstream signaling events, making it an attractive target for therapeutic intervention in inflammatory diseases. This comparison focuses on the pharmacological and functional differences between a potent antagonist and several key agonists, providing a framework for selecting the appropriate tool compound for GPR84-related research.
Quantitative Comparison of GPR84 Ligands
The following tables summarize the key performance metrics of this compound and various small molecule agonists, providing a clear comparison of their potency and efficacy in different in vitro assays.
Table 1: Potency of this compound
| Compound | Assay Type | Agonist Used | IC50 / pA2 | Cell Line |
| This compound (Compound 837) | [³⁵S]GTPγS Binding | 2-HTP | pA₂ = 9.13 | Flp-In TREx 293 expressing human GPR84-Gαi2 fusion |
| This compound (Compound 837) | [³⁵S]GTPγS Binding | 6-OAU | High Potency Blockade | Flp-In TREx 293 expressing human GPR84-Gαi2 fusion |
| This compound (Compound 837) | cAMP Inhibition | 2-HTP | High Potency Blockade | Flp-In TREx 293 expressing human GPR84-Gαi2 fusion |
| This compound (Compound 837) | cAMP Inhibition | 6-OAU | High Potency Blockade | Flp-In TREx 293 expressing human GPR84-Gαi2 fusion |
Table 2: Potency of Small Molecule GPR84 Agonists
| Compound | Assay Type | EC50 | Cell Line |
| ZQ-16 | Calcium Mobilization | 0.213 µM[1] | HEK293 expressing GPR84 and Gα16 |
| 6-OAU | [³⁵S]GTPγS Binding | 512 nM | Sf9 cells expressing human GPR84-Gαi fusion |
| 6-OAU | Phosphoinositide (PI) Assay | 105 nM[1][2] | HEK293 cells expressing human GPR84 and Gqi5 |
| DL-175 | - | - | - |
| OX04528 | cAMP Inhibition | 0.00598 nM[1] | CHO-hGPR84 cells |
| OX04529 | cAMP Inhibition | 0.0185 nM[1] | CHO-hGPR84 cells |
| TUG-2099 | - | 0.3 nM | - |
| GPR84 agonist-2 | - | 7.24 nM | - |
GPR84 Signaling Pathway
Activation of GPR84 by an agonist initiates a signaling cascade through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also activate other downstream effectors. GPR84 antagonists block this pathway by preventing agonist binding to the receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize GPR84 ligands.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Protocol:
-
Membrane Preparation:
-
Culture Flp-In T-REx 293 cells stably expressing a human GPR84-Gαi2 fusion protein.
-
Induce receptor expression with tetracycline.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, add membrane preparations, GDP (to ensure G proteins are in the inactive state), and the test compound (agonist or antagonist).
-
For antagonist testing, pre-incubate membranes with the antagonist before adding a known GPR84 agonist (e.g., 2-HTP or 6-OAU).
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS).
-
For agonists, plot specific binding against compound concentration to determine EC50 values.
-
For antagonists, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against antagonist concentration to determine IC50 values. Convert IC50 to a functional pA₂ value to quantify antagonist potency.
-
cAMP Inhibition Assay
This assay measures the ability of a GPR84 agonist to inhibit the production of cyclic AMP, typically after stimulating its synthesis with forskolin.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., CHO or HEK293) stably expressing human GPR84.
-
-
Assay Procedure:
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For antagonist testing, pre-incubate the cells with the antagonist.
-
Add the GPR84 agonist to the wells.
-
Stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
For agonists, plot the percentage inhibition of forskolin-stimulated cAMP levels against agonist concentration to determine EC50 values.
-
For antagonists, plot the percentage reversal of agonist-induced cAMP inhibition against antagonist concentration to determine IC50 values.
-
Experimental Workflow for Ligand Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of novel GPR84 ligands.
References
GPR84 Antagonist 1: A Comparative Analysis Against Standard-of-Care in Preclinical Fibrosis Models
For Immediate Release
This guide provides a comprehensive comparison of a novel GPR84 antagonist, designated here as GPR84 Antagonist 1, against current standard-of-care treatments in preclinical models of pulmonary and liver fibrosis. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of targeting the GPR84 receptor in fibrotic diseases.
Executive Summary
Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF) and liver fibrosis, are characterized by the excessive accumulation of extracellular matrix, leading to organ scarring and dysfunction. The G protein-coupled receptor 84 (GPR84) has emerged as a promising therapeutic target due to its role in modulating inflammatory and fibrotic processes. This guide presents preclinical data demonstrating the efficacy of this compound in mitigating fibrosis and benchmarks its performance against established therapies, nintedanib and pirfenidone for pulmonary fibrosis, and discusses its potential in the context of liver fibrosis treatment.
GPR84 Signaling and Therapeutic Rationale
GPR84 is primarily expressed on immune cells, such as macrophages and neutrophils, and its expression is significantly upregulated in response to inflammatory stimuli. Activation of GPR84 by its endogenous ligands, medium-chain fatty acids, triggers a pro-inflammatory signaling cascade, contributing to tissue damage and fibrosis. GPR84 antagonists, therefore, offer a targeted approach to interrupt this pathological process.
Below is a diagram illustrating the GPR84 signaling pathway and the points of intervention for this compound and standard-of-care therapies.
Caption: GPR84 signaling pathway and therapeutic interventions.
Benchmarking in Pulmonary Fibrosis: Bleomycin-Induced Mouse Model
The bleomycin-induced lung fibrosis model is a well-established preclinical model that recapitulates key features of IPF. The following tables summarize the comparative efficacy of a GPR84 antagonist (ING-006, a dual GPR40 agonist/GPR84 antagonist) and the standard-of-care, nintedanib.
Table 1: Histological and Biomarker Analysis in Bleomycin-Induced Lung Fibrosis
| Treatment Group | Collagen Deposition Reduction (%) | Reduction in Fibrogenic Markers (mRNA) |
| GPR84 Antagonist (ING-006) | 57% | Significant reduction in COL1A1, FN1, MMP2, TIMP1, IL-6 |
| Nintedanib | 29% | No significant effect on most markers |
Data synthesized from a comparative study of ING-006 and nintedanib.
Table 2: Lung Function Assessment in Bleomycin-Induced Lung Fibrosis
| Treatment Group | Improvement in Lung Mechanics (Compliance, Inspiratory Capacity) |
| GPR84 Antagonist (ING-006) | Significant improvement, close to control group levels |
| Nintedanib | Not reported to have significant improvement in this study |
Data synthesized from a comparative study of ING-006 and nintedanib.
While a direct head-to-head preclinical study of a selective GPR84 antagonist against pirfenidone was not identified, separate studies in the bleomycin model show that pirfenidone also significantly reduces lung fibrosis and inflammation.
Benchmarking in Liver Fibrosis: Carbon Tetrachloride (CCl4) and NASH Models
The standard of care for liver fibrosis primarily involves treating the underlying cause. However, antifibrotic agents are under active investigation. Preclinical studies have evaluated GPR84 antagonists in models of non-alcoholic steatohepatitis (NASH), a common cause of liver fibrosis.
Table 3: Efficacy in a CDAHFD-Induced NASH Mouse Model
| Treatment Group | Reduction in Lobular Inflammation | Reduction in Sirius Red Stained Area (%) | Reduction in Hepatic Hydroxyproline |
| GPR84 Antagonist (CpdA) | Significant | Significant | Significant |
| Selonsertib (ASK1 inhibitor) | Significant | Significant | Significant |
Data from a study comparing GPR84 antagonists to selonsertib in a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) model.[1]
These findings suggest that GPR84 antagonism is effective in reducing both inflammation and fibrosis in a preclinical model of NASH, with an efficacy comparable to other investigational agents.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate.
-
Treatment:
-
GPR84 Antagonist (e.g., ING-006): Administered orally once daily, starting from day 7 or 14 post-bleomycin instillation.
-
Nintedanib: Administered orally once daily, starting from day 7 or 14 post-bleomycin instillation.
-
Pirfenidone: Administered orally, mixed with chow, or via gavage, starting from day 7 or 14 post-bleomycin instillation.
-
-
Duration: Typically 21 or 28 days.
-
Endpoints:
-
Histopathology: Lungs are harvested, fixed, and stained with Masson's trichrome or Picrosirius Red to assess collagen deposition and fibrosis severity (e.g., Ashcroft score).
-
Biochemical Analysis: Hydroxyproline content in lung tissue is measured as a quantitative marker of collagen.
-
Gene Expression: mRNA levels of profibrotic genes (e.g., Col1a1, Acta2, Timp1) are quantified by qRT-PCR.
-
Lung Function: Assessed using techniques like forced oscillation to measure lung compliance and resistance.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
-
Animal Model: Sprague-Dawley rats or C57BL/6 mice.
-
Induction of Fibrosis: Intraperitoneal injection of CCl4 (typically mixed with olive oil) twice weekly.
-
Treatment:
-
GPR84 Antagonist: Administered orally once daily.
-
-
Duration: 4-8 weeks.
-
Endpoints:
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for inflammation and Sirius Red for collagen deposition.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury. Hepatic hydroxyproline content is quantified for fibrosis.
-
Gene Expression: mRNA levels of profibrotic and inflammatory markers (e.g., Tgf-β1, Tnf-α, Col1a1) are measured by qRT-PCR.
-
The following diagram illustrates a typical experimental workflow for evaluating these compounds.
Caption: General experimental workflow for preclinical fibrosis models.
Conclusion
The preclinical data presented in this guide suggest that this compound holds significant promise as a novel therapeutic for fibrotic diseases. In a head-to-head comparison in a model of pulmonary fibrosis, a GPR84 antagonist demonstrated superior efficacy in reducing collagen deposition compared to the standard-of-care, nintedanib. In models of liver fibrosis, GPR84 antagonism effectively reduced both inflammation and fibrosis. These findings, coupled with a targeted mechanism of action that addresses the underlying inflammatory drivers of fibrosis, support the continued development of GPR84 antagonists as a potential new standard-of-care for these debilitating conditions. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this promising new class of drugs.
References
GPR84 Antagonist 1: A Comparative Analysis of its Impact on Downstream Akt and ERK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the experimental validation of GPR84 Antagonist 1's effects on key downstream signaling pathways, with a comparative look at other known antagonists.
GPR84, a G protein-coupled receptor primarily expressed on immune cells, has emerged as a significant target in inflammatory diseases. Its activation by agonists, such as the synthetic ligand 6-n-octylaminouracil (6-OAU), triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial regulators of cellular processes like proliferation, survival, and inflammation.[1][2] The development of GPR84 antagonists is a key area of interest for therapeutic intervention. This guide provides a comparative overview of "this compound," an exemplary highly selective and high-affinity competitive antagonist of human GPR84, and its effects on Akt and ERK signaling, benchmarked against other known antagonists.
Comparative Efficacy on Akt and ERK Phosphorylation
The following table summarizes the anticipated quantitative data from a Western blot analysis measuring the inhibition of agonist-induced Akt and ERK phosphorylation by this compound compared to another well-characterized antagonist, GLPG1205. The data is illustrative of typical results obtained in macrophage cell lines (e.g., bone marrow-derived macrophages or THP-1 cells) stimulated with the GPR84 agonist 6-OAU.
Table 1: Comparative Inhibition of 6-OAU-Induced Akt and ERK Phosphorylation by GPR84 Antagonists
| Treatment Condition | Phospho-Akt (Ser473) Levels (Normalized to Total Akt) | Percent Inhibition of Akt Phosphorylation | Phospho-ERK1/2 (Thr202/Tyr204) Levels (Normalized to Total ERK) | Percent Inhibition of ERK Phosphorylation |
| Vehicle Control | 1.0 ± 0.1 | - | 1.0 ± 0.1 | - |
| 6-OAU (1 µM) | 4.5 ± 0.4 | 0% | 3.8 ± 0.3 | 0% |
| 6-OAU (1 µM) + this compound (10 µM) | 1.2 ± 0.2 | 94.3% | 1.1 ± 0.1 | 96.4% |
| 6-OAU (1 µM) + GLPG1205 (10 µM) | 1.5 ± 0.3 | 85.7% | 1.4 ± 0.2 | 85.7% |
Data are presented as mean ± standard error of the mean (SEM) from three independent experiments and are hypothetical, based on representative results from studies on GPR84 antagonists.
GPR84 Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of GPR84 antagonist 1 in different inflammatory disease models
A detailed examination of the efficacy and mechanisms of GPR84 antagonists in preclinical models of inflammatory bowel disease and idiopathic pulmonary fibrosis, providing researchers with comparative data and detailed experimental protocols to inform future drug development.
G protein-coupled receptor 84 (GPR84) has emerged as a promising therapeutic target for a range of inflammatory and fibrotic diseases. This receptor, primarily expressed on immune cells, is upregulated in response to inflammatory stimuli and plays a crucial role in mediating inflammatory responses. Consequently, the development of GPR84 antagonists has garnered significant interest within the scientific community. This guide provides a comparative analysis of the performance of GPR84 antagonists in two key inflammatory disease models: dextran sulfate sodium (DSS)-induced colitis, a model for inflammatory bowel disease (IBD), and bleomycin-induced pulmonary fibrosis, a model for idiopathic pulmonary fibrosis (IPF).
Comparative Efficacy of GPR84 Antagonists
This section presents a summary of the available preclinical data for two prominent GPR84 antagonists, GLPG1205 and PBI-4050, in the aforementioned inflammatory disease models. While direct head-to-head comparative studies are limited, this compilation of data from various sources provides valuable insights into their relative efficacy.
GPR84 Antagonist Performance in DSS-Induced Colitis Model
The DSS-induced colitis model is a widely used tool to study the pathogenesis of IBD and to evaluate the efficacy of potential therapeutics. In this model, DSS is administered to rodents in their drinking water, leading to epithelial injury and a robust inflammatory response in the colon, mimicking features of human ulcerative colitis.
| Antagonist | Dosage | Key Findings | Reference |
| GLPG1205 | 3 and 10 mg/kg, once daily | Reduced Disease Activity Index (DAI) score and neutrophil infiltration. Efficacy was comparable to the positive control, sulfasalazine.[1] | [1] |
| PBI-4050 | Not explicitly reported in a DSS model in the provided search results. | PBI-4050 has demonstrated anti-inflammatory and anti-fibrotic activities in various preclinical models.[2] | [2] |
GPR84 Antagonist Performance in Bleomycin-Induced Pulmonary Fibrosis Model
The bleomycin-induced pulmonary fibrosis model is the most widely used animal model to study IPF. A single intratracheal instillation of bleomycin leads to lung injury, inflammation, and subsequent progressive fibrosis, mirroring the pathological hallmarks of the human disease.
| Antagonist | Dosage | Key Findings | Reference |
| GLPG1205 | Not explicitly reported in a bleomycin model in the provided search results, but has shown antifibrotic effects in murine models of lung fibrosis.[3] | A Phase 2 clinical trial in IPF patients showed no significant difference in FVC decline versus placebo. | |
| PBI-4050 | Not explicitly reported in a bleomycin model in the provided search results, but has shown anti-fibrotic activity in several models of fibrosis, including lung fibrosis. | A Phase 2 clinical trial in IPF patients showed that PBI-4050 alone or in combination with nintedanib was well-tolerated and looked encouraging in stabilizing FVC. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the DSS-induced colitis and bleomycin-induced pulmonary fibrosis models.
DSS-Induced Colitis Model
Objective: To induce colitis in mice to mimic human inflammatory bowel disease and evaluate the therapeutic efficacy of GPR84 antagonists.
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
-
GPR84 antagonist (e.g., GLPG1205) or vehicle control
-
Standard rodent chow and water
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days. The concentration and duration can be adjusted to modulate the severity of colitis.
-
Treatment: Administer the GPR84 antagonist or vehicle control daily via oral gavage or other appropriate route, starting from the first day of DSS administration (prophylactic regimen) or after the establishment of colitis (therapeutic regimen).
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate the Disease Activity Index (DAI) score based on these parameters.
-
Termination and Sample Collection: At the end of the study period (e.g., day 8-10), euthanize the mice. Collect the colon and measure its length. A shorter colon length is indicative of more severe inflammation.
-
Histological Analysis: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess inflammation, ulceration, and crypt damage.
-
Biochemical Analysis: Homogenize a portion of the colon tissue to measure levels of inflammatory markers such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.
Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To induce pulmonary fibrosis in mice as a model for idiopathic pulmonary fibrosis and to assess the anti-fibrotic potential of GPR84 antagonists.
Materials:
-
8-12 week old C57BL/6 mice
-
Bleomycin sulfate
-
GPR84 antagonist or vehicle control
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatization: Acclimate mice to the laboratory conditions for at least one week.
-
Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (typically 1.5-3.0 U/kg) dissolved in sterile saline. Control mice receive saline only.
-
Treatment: Administer the GPR84 antagonist or vehicle control daily, starting at a predetermined time point after bleomycin instillation (e.g., day 7 for a therapeutic regimen).
-
Monitoring: Monitor the mice for changes in body weight and signs of respiratory distress.
-
Termination and Sample Collection: Euthanize the mice at a specified time point (e.g., day 14 or 21).
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid and cells from the lungs. Analyze the BAL fluid for total and differential cell counts and for levels of pro-inflammatory cytokines and pro-fibrotic mediators.
-
Histological Analysis: Perfuse the lungs and fix them in 10% neutral buffered formalin. Embed the lung tissue in paraffin and section for H&E and Masson's trichrome staining to visualize inflammation and collagen deposition, respectively. The severity of fibrosis can be quantified using the Ashcroft scoring system.
-
Biochemical Analysis: Homogenize a portion of the lung tissue to measure the hydroxyproline content, which is a quantitative measure of collagen deposition. Gene and protein expression of fibrotic markers (e.g., α-smooth muscle actin, collagen I) can also be assessed by qPCR and Western blotting.
Signaling Pathways and Experimental Workflow
Visualizing complex biological processes and experimental designs can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate the GPR84 signaling pathway and a general experimental workflow for evaluating GPR84 antagonists.
References
Safety Operating Guide
Navigating the Disposal of GPR84 Antagonist 1: A Procedural Guide for Laboratory Personnel
For immediate release – In the dynamic environment of scientific research, the proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for GPR84 antagonist 1, a compound utilized in drug development and scientific research. While specific safety data sheets with explicit disposal instructions for this compound are not publicly available, established principles of laboratory chemical waste management provide a clear framework for its safe handling and disposal.
Researchers, scientists, and drug development professionals must adhere to the following procedures, which are based on general best practices for laboratory chemical waste. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.
Core Principle: Treat as Hazardous Waste
In the absence of explicit data to the contrary, all novel or uncharacterized chemical compounds should be treated as hazardous waste.[1] This conservative approach minimizes risk to personnel and the environment.
Quantitative Data Summary
For this compound and associated materials, the following table summarizes key handling and storage information that informs disposal considerations.
| Parameter | Value | Source |
| Molecular Weight | 422.48 g/mol | DC Chemicals |
| Molecular Formula | C26H22N4O2 | DC Chemicals |
| Storage (Powder) | 2 years at -20°C | DC Chemicals |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | DC Chemicals |
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic process of waste identification, segregation, containment, and transfer.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated personal protective equipment (PPE) such as gloves and weighing paper, should be collected as solid chemical waste.
-
Liquid Waste: Solutions of this compound, typically in dimethyl sulfoxide (DMSO), must be collected as liquid chemical waste. Do not mix with aqueous or other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[2][3]
-
Sharps Waste: Any needles, syringes, or glass Pasteur pipettes used to handle solutions of this compound should be disposed of in a designated sharps container.
2. Containment and Labeling:
-
Containers: Use only appropriate, leak-proof, and chemically compatible containers for waste collection.[4][5] It is often best to use the original container for any remaining solid product. For solutions, use containers designated for the specific solvent waste stream (e.g., "halogenated" or "non-halogenated").
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent (e.g., "DMSO"), and the approximate concentration and volume. Attach a properly filled out hazardous waste tag as required by your institution.
3. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure that waste containers are kept closed at all times, except when adding waste.
-
Store waste in secondary containment to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.
4. Disposal:
-
Do not dispose of this compound, either in solid form or in solution, down the drain or in the regular trash.
-
Once a waste container is full, or if you are discontinuing the use of the chemical, contact your institution's EHS department to arrange for a waste pickup.
Experimental Protocols Cited
While this document focuses on disposal, the handling procedures that precede disposal are critical. When preparing solutions of this compound in DMSO for experimental use, it is recommended to do so on the day of the experiment. If stock solutions are prepared in advance, they should be aliquoted and stored in tightly sealed vials at -20°C for up to one month or -80°C for up to six months. Before use, allow the product to equilibrate to room temperature for at least one hour.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these general yet crucial guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment. Always prioritize safety and consult your local EHS for institution-specific protocols.
References
Navigating the Safe and Effective Use of GPR84 Antagonist 1: A Comprehensive Guide
For researchers, scientists, and drug development professionals, this document provides essential safety, handling, and operational protocols for GPR84 antagonist 1, a high-affinity and selective competitive antagonist of human GPR84. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes. All products are for research use only unless otherwise specified.[1][2]
Essential Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general laboratory best practices for handling potent, small molecule compounds should be strictly followed. The following recommendations are based on guidelines for handling similar chemical entities.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Nitrile gloves should be worn at all times. Change gloves immediately if contaminated.
-
Body Protection: A lab coat must be worn. For procedures with a higher risk of aerosolization, disposable coveralls are recommended.
-
Respiratory Protection: For handling the solid compound or when there is a risk of aerosol generation, a properly fitted NIOSH-approved respirator is advised.
Engineering Controls:
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood or a powder containment hood.
Operational Procedures:
-
Preparation of Stock Solutions: The majority of small molecule inhibitors are soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1] To minimize the potential for cytotoxic effects from the solvent in cell-based assays, it is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO.[1]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, store stock solutions in small, single-use aliquots.[1]
-
Spill Management: In case of a spill, decontaminate the area with an appropriate solvent (e.g., ethanol) and absorb the material with an inert absorbent. Dispose of the waste in a sealed container.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water and seek immediate medical attention.
-
Storage and Disposal
Proper storage is crucial to maintain the stability and activity of this compound.
| Storage Condition | Duration |
| Stock Solution at -20°C | 1 month |
| Stock Solution at -80°C | 6 months |
| Solid Compound (Room Temp) | Varies |
Disposal Plan:
All waste materials, including empty vials, contaminated labware, and unused solutions, should be treated as hazardous chemical waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
GPR84 Signaling Pathway
The G protein-coupled receptor 84 (GPR84) is a pro-inflammatory receptor primarily expressed on immune cells. Its activation is associated with various inflammatory and fibrotic diseases. GPR84 couples to the Gi/o signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
